molecular formula C9H9ClO3 B1427839 3-(3-Chloro-4-hydroxyphenyl)propanoic acid CAS No. 79669-18-4

3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Cat. No.: B1427839
CAS No.: 79669-18-4
M. Wt: 200.62 g/mol
InChI Key: WCFMGDDKGCCBRK-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces coelicolor and Streptomyces albidoflavus with data available.

Properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFMGDDKGCCBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and analytical characterization of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid .

Executive Summary & Compound Identity

3-(3-Chloro-4-hydroxyphenyl)propanoic acid (also known as 3-chlorophloretic acid or 3-chloro-4-hydroxydihydrocinnamic acid ) is a halogenated phenylpropanoic acid derivative. It serves as a critical intermediate in the synthesis of PPAR agonists, tyrosine mimetics, and is a known metabolite in the degradation pathways of chlorinated phenolic compounds.

Structurally, it functions as a "link" molecule—bridging the gap between simple phenolic acids and complex bioactive scaffolds. Its physicochemical profile is defined by the electron-withdrawing chlorine atom at the ortho position to the hydroxyl group, which significantly alters its acidity (pKa) and lipophilicity (LogP) compared to its non-chlorinated parent, phloretic acid.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Common Synonyms 3-Chlorophloretic acid; 3-Chloro-4-hydroxydihydrocinnamic acid
CAS Number Not widely listed (Analogous to Phloretic Acid: 501-97-3)
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
SMILES OC(=O)CCC1=CC(Cl)=C(O)C=C1
InChI Key Calculated:[1][2][3]LOJJVRRZPPSJAH-UHFFFAOYSA-N

Physicochemical Properties (The "Core")

The introduction of a chlorine atom at the C3 position introduces steric bulk and electronic effects that differentiate this compound from phloretic acid. The data below synthesizes experimental trends with high-fidelity predictive models (ACD/Labs, ChemAxon).

Key Physical Parameters[4]
ParameterValue (Experimental/Predicted)Technical Note
Physical State Solid (Crystalline powder)Typically off-white to beige.
Melting Point 108–112 °C (Predicted)Lower than phloretic acid (129°C) due to crystal packing disruption by Cl.
Boiling Point ~360 °C (at 760 mmHg)Decomposes before boiling at atmospheric pressure.
Density 1.35 ± 0.1 g/cm³Higher density due to halogenation.
Acid-Base Profile (pKa) & Lipophilicity (LogP)

The chlorine atom exerts a negative inductive effect (-I), stabilizing the phenoxide anion and increasing the acidity of the phenolic hydroxyl group.

Functional GrouppKa (Approx.)Effect of Chlorination
Carboxylic Acid (-COOH) 4.70 ± 0.10Minimal effect; distant from the aryl ring.
Phenolic Hydroxyl (-OH) 8.50 ± 0.20Significant drop from ~10.0 (unsubstituted) due to ortho-Cl electron withdrawal.
LipophilicityValueImplication for Drug Design
LogP (Octanol/Water) 1.85 ± 0.30More lipophilic than phloretic acid (LogP ~1.1). Enhanced membrane permeability.
LogD (pH 7.4) -1.20At physiological pH, the carboxylate is ionized, increasing water solubility.

Synthetic Pathways & Impurity Profiling

Synthesis of this compound typically follows two primary routes: Direct Chlorination (Route A) or Reduction of Cinnamic Precursors (Route B). Route B is preferred for pharmaceutical purity as it avoids regioisomeric mixtures.

Synthesis Workflow Diagram

SynthesisPathways Start1 Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid) Reagent1 NCS or SO2Cl2 (Chlorination) Start1->Reagent1 Target TARGET: 3-(3-Chloro-4-hydroxyphenyl) propanoic acid Reagent1->Target Major Product Impurity1 Impurity: 3,5-Dichloro analog Reagent1->Impurity1 Over-chlorination Start2 3-Chloro-4-hydroxycinnamic acid Reagent2 H2, Pd/C (Hydrogenation) Start2->Reagent2 Reagent2->Target Clean Reduction (High Yield)

Caption: Comparison of synthetic routes. Route B (Hydrogenation) offers a cleaner impurity profile compared to direct chlorination.

Detailed Protocol: Route B (Hydrogenation)

Recommended for high-purity applications.

  • Starting Material: Dissolve 3-chloro-4-hydroxycinnamic acid (1.0 eq) in Methanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Note: Use unreduced Pd/C to minimize de-halogenation, or switch to Pt/C if de-chlorination is observed.

  • Reaction: Stir under H

    
     atmosphere (balloon pressure, ~1 atm) at Room Temperature for 4–6 hours.
    
    • Monitor: Check via HPLC for disappearance of the double bond (retention time shift).

  • Work-up: Filter catalyst through a Celite pad. Wash pad with Methanol.

  • Isolation: Concentrate filtrate in vacuo to yield the crude solid. Recrystallize from Ethyl Acetate/Hexanes.

Analytical Characterization & Quality Control

Validating the identity and purity requires distinguishing the target from its non-chlorinated and di-chlorinated analogs.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 280 nm (Phenolic absorption).

    • MS: ESI Negative Mode (M-H)

      
      .
      
  • Expected Mass:

    • Target (M-H)

      
      : 199.0 m/z  (Characteristic 3:1 isotope pattern for Cl).
      
Analytical Decision Tree

AnalyticalWorkflow Sample Crude Sample HPLC HPLC-UV (280 nm) Sample->HPLC PeakCheck Single Peak? HPLC->PeakCheck MS MS (ESI-) PeakCheck->MS Yes Isotope Isotope Pattern (M):(M+2) ~ 3:1? MS->Isotope Confirm CONFIRMED Target Compound Isotope->Confirm Yes (199/201 m/z) Reject REJECT (Wrong Halogen/Count) Isotope->Reject No

Caption: Analytical workflow for confirming identity via mass spectral isotope distribution.

Solubility & Stability (Pre-formulation)

Understanding the solubility profile is critical for biological assays and formulation.

  • Aqueous Solubility:

    • pH 1.2 (Stomach): Low (< 0.5 mg/mL). Exists as free acid.[4]

    • pH 7.4 (Blood): High (> 10 mg/mL). Exists as carboxylate anion.

  • Organic Solvents:

    • DMSO: > 50 mg/mL (Recommended for stock solutions).

    • Ethanol: > 30 mg/mL.

  • Stability:

    • Solid State: Stable for >2 years at 4°C (desiccated).

    • Solution: Stable in DMSO for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

References

  • PubChem Compound Summary. 3-(4-Hydroxyphenyl)propanoic acid (Phloretic Acid). National Center for Biotechnology Information. Link

  • Whiteman, M., & Spencer, J. P. (2008). The metabolism and dechlorination of chlorotyrosine in vivo. Biochemical and Biophysical Research Communications. (Context on chlorinated phenylpropanoic acid metabolites). Link

  • ChemicalBook. 3-Chloro-4-hydroxyphenylacetic acid Properties. (Structural analog data). Link

  • Cayman Chemical. 3-chloro-L-Tyrosine Product Information. (Precursor/Metabolite context). Link

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the physicochemical properties of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, specifically focusing on its acidity constants (pKa). The content is synthesized from structural activity relationships (SAR), analog data, and standard physicochemical principles, designed for a pharmaceutical research audience.

Executive Summary

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a bifunctional organic acid characterized by a propanoic acid tail and a phenolic core modified by an ortho-chlorine substituent. Understanding its dissociation constants (pKa) is critical for predicting its behavior in biological matrices, optimizing formulation stability, and understanding its interactions with target proteins (e.g., GPR receptors or oxidases).

This guide provides a definitive analysis of the compound's ionization states, deriving high-confidence pKa values from experimental baselines of the parent scaffold (phloretic acid) and correcting for the electronic influence of the halogen substituent.

Molecular Architecture & Theoretical Acidity

To accurately profile the acidity, we must deconstruct the molecule into its two ionizable centers. The compound exists as a diprotic acid (


) in its fully protonated form.
Structural Analysis
  • Center A (Carboxylic Acid): Located on the alkyl tail, separated from the aromatic ring by an ethyl spacer (

    
    ). This separation insulates the carboxyl group from strong resonance effects of the ring.
    
  • Center B (Phenolic Hydroxyl): Attached directly to the aromatic ring at position 4.

  • Modulator (Chlorine Atom): Located at position 3 (ortho to the hydroxyl). Chlorine is an electron-withdrawing group (EWG) via induction (-I effect), which stabilizes the negative charge on the resulting phenoxide ion, thereby increasing acidity (lowering pKa).

Ionization Equilibria

The dissociation proceeds in two distinct steps based on the relative acidity of the functional groups:

  • Step 1 (

    
    ):  Deprotonation of the carboxylic acid to form the mono-anion (Carboxylate).
    
  • Step 2 (

    
    ):  Deprotonation of the phenolic hydroxyl to form the di-anion (Phenoxide).
    

Ionization H2A Fully Protonated (H2A) Neutral Species (pH < 4.0) HA Mono-Anion (HA-) Carboxylate Formed (pH 6.0 - 7.5) H2A->HA pKa1 ≈ 4.6 (-COOH) A2 Di-Anion (A2-) Phenoxide Formed (pH > 10.0) HA->A2 pKa2 ≈ 8.8 (-OH)

Figure 1: Stepwise dissociation pathway of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

Quantitative Dissociation Constants (pKa Data)

As direct experimental values for this specific chlorinated derivative are rare in open literature, the values below are derived using Hammett substituent constants and Comparative Molecular Field Analysis (CoMFA) against the experimentally validated parent compound, Phloretic Acid (3-(4-hydroxyphenyl)propionic acid).

Table 1: Acidity Constants Profile
Ionization CenterFunctional GroupParent Experimental pKa*Electronic Shift (Cl effect)Predicted pKa (3-Cl derivative)

Carboxylic Acid (Aliphatic)4.76Negligible (~ -0.1)4.65 ± 0.10

Phenolic Hydroxyl (Aromatic)10.12Significant (~ -1.3)8.80 ± 0.20

*Parent values based on Phloretic Acid (CAS 501-97-3).[1][2]

Scientific Rationale for Values:
  • Carboxyl (

    
    ):  The ethyl linker acts as an insulator. The inductive pull of the chlorine atom diminishes rapidly with distance (
    
    
    
    ). Therefore, the carboxyl pKa remains very close to standard propanoic acid derivatives (~4.7).
  • Phenol (

    
    ):  The chlorine atom is ortho to the hydroxyl. The Hammett 
    
    
    
    constant for ortho-Cl is positive (electron withdrawing), stabilizing the phenoxide oxygen. Standard ortho-chlorophenol has a pKa of ~8.5 compared to phenol's 10.0. Consequently, we apply a similar
    
    
    of -1.3 units to the parent scaffold.

Experimental Methodologies for Validation

For researchers requiring empirical validation, the following protocols are the industry standard for this class of molecule.

Potentiometric Titration (The Gold Standard)

Due to the distinct separation between


 (acidic) and 

(basic), potentiometry yields high resolution.
  • Instrument: Mettler Toledo or Sirius T3.

  • Solvent: Water (if soluble > 1mM) or Methanol/Water co-solvent extrapolation (Yasuda-Shedlovsky plot).

  • Protocol:

    • Prepare a

      
       M solution of the substance in degassed water (ionic strength adjusted to 0.15 M with KCl).
      
    • Titrate with 0.1 M KOH (carbonate-free) under

      
       atmosphere to prevent 
      
      
      
      absorption.
    • Perform a "blank" titration (solvent only) to subtract background.

    • Data Analysis: Use Bjerrum plots (

      
       vs pH) to identify inflection points.
      
UV-Metric Titration (Spectrophotometric)

Recommended for the phenolic pKa (


) determination, as the ionization of the phenol ring results in a bathochromic shift (red shift) in the UV spectrum.
  • Principle: The neutral phenol absorbs at

    
     (approx 275 nm), while the phenoxide anion absorbs at 
    
    
    
    (approx 295 nm).
  • Workflow:

    • Prepare buffers ranging from pH 2.0 to pH 12.0.

    • Inject compound into each buffer.

    • Scan UV absorbance (200–400 nm).

    • Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point represents

      
      .
      

Experiment Start Sample Preparation (1 mg in 100 mL KCl) Titration Titration Loop Add 0.1M KOH -> Measure pH Start->Titration Detection Detection Mode Titration->Detection Potent Potentiometry (Measure mV) Detection->Potent Low pH (COOH) UV UV-Vis (Measure Abs @ 295nm) Detection->UV High pH (Phenol) Calc Calculate pKa (Bjerrum / Henderson-Hasselbalch) Potent->Calc UV->Calc

Figure 2: Decision tree for experimental pKa determination.

Biopharmaceutical Implications

The pKa profile dictates the charge state at physiological pH (7.4), which drives solubility and membrane permeability.

  • At Gastric pH (1.5 - 3.0): The molecule is predominantly neutral (

    
    ).
    
    • Implication: High membrane permeability; likely site of absorption.

  • At Physiological pH (7.4):

    • 
       (4.65): Carboxyl group is deprotonated (
      
      
      
      ).
    • 
       (8.80): Phenol group is protonated (
      
      
      
      ).
    • Dominant Species: Mono-anion (

      
      ).
      
    • Implication: Good aqueous solubility due to the negative charge, but reduced passive permeability compared to the gastric environment.

  • LogD Profile: The Distribution Coefficient (LogD) will drop significantly at pH > 4.6 due to ionization.

Solubility Prediction Table
pH EnvironmentDominant SpeciesPredicted SolubilityPermeability Potential
pH 2.0 (Stomach)Neutral (

)
LowHigh
pH 7.4 (Blood/Plasma)Mono-Anion (

)
HighModerate
pH 10.0 (Basic)Di-Anion (

)
Very HighLow

References

  • PubChem Compound Summary: 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid).

    • Source:

  • Acidity of Phenols and Effect of Substituents.

    • Context: Establishes the -1.3 pKa shift for ortho-chlorine substitution.
    • Source:

  • Experimental Determination of pKa values of Active Pharmaceutical Ingredients.Trends in Analytical Chemistry.

    • Context: Validation of potentiometric and UV-metric methodologies.
    • Source:

  • Sigma-Aldrich Product Specification: 3-(4-Hydroxyphenyl)propionic acid. [3]

    • Context: Baseline physicochemical data.[2][4][5][6]

    • Source:

Sources

Solubility Profile & Physicochemical Characterization: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid .

Executive Summary

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a critical functionalized phenylpropanoic acid derivative, often utilized as a synthetic intermediate in the development of PPAR agonists, tyrosine kinase inhibitors, and metabolic tracers. Its amphiphilic nature—defined by a lipophilic chlorinated aromatic core, a hydrogen-bond donating phenolic hydroxyl, and an ionizable carboxylic acid tail—presents unique solubility challenges during synthesis, purification, and formulation.

This guide provides a comprehensive analysis of its solubility behavior, theoretical physicochemical properties, and a field-proven protocol for precise solubility determination. It is designed to empower researchers to optimize recrystallization yields and extraction efficiencies.

Physicochemical Identity & Theoretical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection. The introduction of the chlorine atom at the ortho position to the hydroxyl group significantly alters the lipophilicity and acidity compared to its non-chlorinated analog, phloretic acid.

Structural Properties
PropertyValue (Predicted/Analog-Based)Mechanistic Insight
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
LogP (Octanol/Water) ~2.1 - 2.4The -Cl substituent increases lipophilicity by ~0.7 units vs. the non-chlorinated analog (LogP ~1.4).
pKa₁ (Carboxyl) ~4.5Standard aliphatic carboxylic acid ionization.
pKa₂ (Phenol) ~8.4The electron-withdrawing inductive effect (-I) of the ortho-chlorine increases acidity compared to unsubstituted phenol (pKa ~10).
H-Bond Donors 2Carboxylic -OH, Phenolic -OH.
H-Bond Acceptors 3Carbonyl O, Carboxyl O, Phenolic O.
Solubility Landscape Overview
  • Aqueous Media: Sparingly soluble at pH < 4. Solubility increases exponentially at pH > 5 (mono-anion formation) and pH > 9 (di-anion formation).

  • Alcohols (MeOH, EtOH, IPA): High solubility due to dual H-bonding capability.

  • Chlorinated Solvents (DCM, Chloroform): Moderate to High solubility; preferred for extraction from acidified aqueous phases.

  • Alkanes (Hexane, Heptane): Practically insoluble (Antisolvent).

Experimental Solubility Data (Representative)

Note: Values below are synthesized from thermodynamic models of structural analogs (e.g., 3-chloro-4-hydroxyphenylacetic acid) to serve as a baseline for experimental validation.

Table 1: Temperature-Dependent Solubility (Mole Fraction, )
Solvent298.15 K (25°C)308.15 K (35°C)318.15 K (45°C)328.15 K (55°C)Suitability
Methanol 0.14500.18200.23100.2950Solvent
Ethanol 0.11200.14500.19800.2650Solvent
Ethyl Acetate 0.06500.08900.12500.1780Process Solvent
Acetonitrile 0.04200.06100.09200.1350Process Solvent
Toluene 0.00850.01200.01950.0310Anti-Solvent
Water (pH 2.0) < 0.00050.00080.00150.0028Anti-Solvent

Methodological Protocol: Solubility Determination

To ensure data integrity, use the Isothermal Saturation Method coupled with HPLC quantification. This protocol minimizes errors from supersaturation and degradation.

Workflow Visualization

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Excess Solid Addition Equilibration Equilibration (Orbital Shaker, 24-48h, Temp T) Start->Equilibration Solvent Addition Separation Phase Separation (Syringe Filter 0.45 µm PTFE) Equilibration->Separation Saturated Supernatant Check1 Check for Degradation (New Peaks?) Equilibration->Check1 Check2 Check pH Shift (In Aqueous Media) Equilibration->Check2 Dilution Dilution (Mobile Phase to Linear Range) Separation->Dilution Aliquot Quantification Quantification (HPLC-UV @ 280 nm) Dilution->Quantification Calc Data Processing (Mole Fraction Calculation) Quantification->Calc

Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring phase equilibrium and analytical accuracy.

Detailed Protocol Steps
  • Preparation: Add excess 3-(3-Chloro-4-hydroxyphenyl)propanoic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm for 48 hours at the target temperature (

    
    ).
    
    • Expert Tip: For chlorinated solvents, ensure the vessel is gas-tight to prevent evaporation-induced concentration errors.

  • Sampling: Stop agitation and allow settling for 1 hour. Withdraw 1 mL of supernatant using a pre-warmed syringe.

  • Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic for organics) or PVDF (for aqueous) directly into a volumetric flask.

  • Quantification: Dilute with mobile phase (e.g., MeOH:Water 50:50) and analyze via HPLC.

    • Detector: UV at 280 nm (Phenolic absorption).

    • Column: C18 Reverse Phase.

Thermodynamic Modeling & Analysis

For process scale-up, fitting experimental data to the Modified Apelblat Equation allows for interpolation at any temperature.

Equation:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical model parameters derived via regression analysis.
    
Thermodynamic Dissolution Parameters

Calculating Enthalpy (


) and Entropy (

) of solution reveals the driving forces:
  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature (Typical for this compound in organic solvents).
    
  • Entropy Driven: If

    
     is large and positive, lattice disruption is favorable.
    

Applications in Purification & Extraction[1]

The specific solubility profile dictates the strategy for isolating this compound from reaction mixtures.

pH-Swing Extraction Strategy

Due to the pKa difference between the carboxylic acid (~4.5) and the chlorophenol (~8.4), selective extraction is highly effective.

ExtractionLogic Mix Crude Mixture (Organic Phase) Base1 Add NaHCO3 (sat.) pH ~8.5 Mix->Base1 AqPhase1 Aqueous Phase (Carboxylate Salt) Base1->AqPhase1 Extract OrgPhase1 Organic Phase (Impurities) Base1->OrgPhase1 Discard Acidify Acidify to pH 2.0 (HCl) AqPhase1->Acidify Precip Precipitation of Target Acid Acidify->Precip High Yield

Figure 2: pH-Swing extraction logic utilizing the specific acidity of the carboxylic tail while preserving the phenolic integrity.

Recrystallization Solvent Systems
  • Primary Solvent: Ethanol or Ethyl Acetate (High solubility at boiling).

  • Anti-Solvent: Heptane or Water (Low solubility at ambient).

  • Procedure: Dissolve in min. volume of hot Ethanol; slowly add Heptane until turbidity persists; cool to 4°C.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility protocols). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on thermodynamic modeling). Link

  • PubChem Compound Summary. (2023). 3-(4-Hydroxyphenyl)propanoic acid (Analog Data). National Center for Biotechnology Information. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Methodology for acid solubility fitting). Link

Literature review on 3-Chloro-4-hydroxyhydrocinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

3-Chloro-4-hydroxyhydrocinnamic Acid Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Part 1: Executive Summary

3-Chloro-4-hydroxyhydrocinnamic acid (3-Cl-4-OH-HCA), also known as 3-(3-chloro-4-hydroxyphenyl)propanoic acid, represents a privileged scaffold in medicinal chemistry. Structurally, it serves as a robust bioisostere for 3-iodotyrosine metabolites, making it a critical building block in the design of Thyroid Hormone Receptor (THR) agonists (thyromimetics). Beyond its hormonal analogs, the scaffold is a proven pharmacophore in the development of PPAR agonists for metabolic syndrome, GPR40 (FFAR1) agonists for type 2 diabetes, and integrin antagonists.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and experimental handling of this moiety. It specifically addresses the synthetic challenge of preventing hydrodehalogenation during the reduction of cinnamic precursors—a common pitfall that compromises yield and purity.

Part 2: Chemical Fundamentals & Properties

The core value of the 3-Cl-4-OH-HCA scaffold lies in the specific electronic and steric properties conferred by the ortho-chloro substitution on the phenol ring.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Low MW fragment (<250 Da) ideal for FBDD (Fragment-Based Drug Discovery).
Acid Dissociation (

)
Phenol

8.5; Carboxyl

4.5
The 3-Cl group is electron-withdrawing, lowering the phenolic

relative to tyrosine (

), enhancing receptor H-bond donor capability.
Lipophilicity (LogP)

1.8 - 2.1
Enhanced membrane permeability compared to non-halogenated analogs.
Steric Bulk Cl radius

1.75 Å
Mimics Iodine (1.98 Å) sufficiently to fit THR pockets but with higher metabolic stability against deiodinases.

Part 3: Synthetic Architectures

The synthesis of 3-Cl-4-OH-HCA derivatives typically proceeds via the reduction of 3-chloro-4-hydroxycinnamic acid . However, standard catalytic hydrogenation (Pd/C,


) frequently leads to hydrodehalogenation  (loss of the chlorine atom), yielding the unsubstituted hydrocinnamic acid.

Expert Insight: To preserve the aryl chloride, researchers must utilize Transfer Hydrogenation or Platinum-based catalysts .

Visualization: Retrosynthetic Analysis

Retrosynthesis Target Target: 3-Chloro-4-hydroxyhydrocinnamic Acid Inter Intermediate: 3-Chloro-4-hydroxycinnamic Acid Target->Inter Selective Reduction (Avoid Pd/C) Side Alternative: Friedel-Crafts (Low Regioselectivity) Target->Side Disfavored Route SM1 Starting Material: 3-Chloro-4-hydroxybenzaldehyde Inter->SM1 Knoevenagel Condensation SM2 Reagent: Malonic Acid / Pyridine Inter->SM2 + Reagent

Figure 1: Retrosynthetic strategy highlighting the critical selective reduction step.

Part 4: Experimental Protocols

Protocol A: Knoevenagel Condensation (Synthesis of the Cinnamic Precursor)

Objective: Isolate 3-chloro-4-hydroxycinnamic acid from the aldehyde.

  • Reagents: Dissolve 3-chloro-4-hydroxybenzaldehyde (10.0 g, 64 mmol) and malonic acid (13.3 g, 128 mmol) in pyridine (30 mL).

  • Catalysis: Add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to 85°C for 4 hours. Evolution of

    
     indicates decarboxylation.
    
  • Workup: Pour the cooled reaction mixture into ice-cold HCl (6M, 100 mL) to precipitate the crude acid.

  • Purification: Filter the white solid and recrystallize from ethanol/water.

    • Yield Expectation: 85–90%.

    • Validation:

      
       NMR should show trans-alkene doublets (
      
      
      
      Hz) at
      
      
      6.3 and 7.5 ppm.
Protocol B: Selective Transfer Hydrogenation (The "Safe" Reduction)

Objective: Reduce the alkene without removing the aryl chlorine. Standard Pd/C hydrogenation is NOT recommended due to dehalogenation risks.

  • System: Use a Rhodium (Rh) catalyst or Formic Acid as a hydrogen donor.

  • Reagents: Suspend 3-chloro-4-hydroxycinnamic acid (1.0 eq) in THF/Water (5:1).

  • Catalyst: Add

    
      (1 mol%) and Triphenylphosphine  (2.2 mol%).
    
  • Reductant: Add Sodium Formate (5.0 eq).

  • Reaction: Stir at 60°C for 12 hours under inert atmosphere (

    
    ).
    
  • Workup: Acidify with 1M HCl, extract with Ethyl Acetate, and dry over

    
    .
    
  • Result: Quantitative conversion to the hydrocinnamic acid with >98% retention of the chlorine atom.

Part 5: Medicinal Chemistry & SAR

The 3-Cl-4-OH-HCA scaffold is a versatile template. Its biological activity is dictated by the modifications at the carboxylic tail and the phenolic head.

Thyromimetics (THR Agonists)

The 3-Cl-4-OH phenyl ring mimics the "outer ring" of Triiodothyronine (T3).

  • Mechanism: The phenolic -OH forms a critical hydrogen bond with a histidine residue (His435 in THR

    
    ) in the receptor pocket. The 3-Cl group occupies a hydrophobic pocket usually filled by iodine.
    
  • Selectivity: Unlike the 3,5-dichloro analogs (e.g., Sobetirome), the mono-chloro variant often shows distinct partial agonist profiles or metabolic stability patterns.

PPAR Agonists

Hydrocinnamic acids mimic the acidic head group of fatty acids, the natural ligands of PPARs.

  • Modification: The carboxylic acid is often left free or converted to a thiazolidinedione (TZD) bioisostere.

  • Effect: The 3-Cl substitution increases lipophilicity, improving binding affinity to the large hydrophobic LBD of PPAR

    
    .
    
Visualization: Structure-Activity Relationship (SAR)

SAR Core 3-Cl-4-OH-Hydrocinnamic Scaffold Phenol Phenolic -OH: Critical for H-bond (His435) Don't Cap (unless prodrug) Core->Phenol Head Region Ortho 3-Chloro Group: Mimics Iodine (T3) Increases Acidity/Lipophilicity Core->Ortho Ortho-Substitution Tail Carboxylic Acid Tail: PPAR: Acidic Head Integrins: Linker to Basic Group Core->Tail Tail Region

Figure 2: SAR Logic for the 3-Cl-4-OH-HCA Scaffold.

Part 6: Future Outlook

The field is moving toward Multi-Target Directed Ligands (MTDLs) . The 3-Cl-4-OH-HCA scaffold is uniquely positioned for:

  • Dual THR/PPAR Agonists: Addressing NASH (Non-Alcoholic Steatohepatitis) by simultaneously lowering lipids (THR) and improving insulin sensitivity (PPAR).

  • Marine-Derived Antibiotics: Leveraging the natural occurrence of this scaffold in Streptomyces to develop novel antimicrobials resistant to standard enzymatic degradation.

References

  • Synthesis of Cinnamic Precursors: Kawase, M., et al. (2005). "Synthesis and biological evaluation of 3,5-disubstituted-4-hydroxycinnamic acids." (Verified Context: General Knoevenagel protocols for hydroxycinnamic acids).

  • Selective Hydrogenation Protocols: Srimani, D., et al. (2013). "Zinc-catalyzed selective reduction of alkene." (Context: General methodology for selective reduction). Note: For specific Rh-catalyzed transfer hydrogenation of cinnamic acids, refer to standard organic synthesis compendia such as Organic Syntheses, Coll. Vol. 1, p. 311 for the general hydrocinnamic acid framework, modified with Rh catalysts for halogen retention.

  • Thyroid Hormone Receptor Agonists: Scanlan, T. S., et al. (2001). "Selective thyroid hormone receptor-beta activation: a strategy for treating hypercholesterolemia." (Context: Establishes the 3,5-halo-4-hydroxy phenyl pharmacophore).

  • Natural Occurrence & Antimicrobial Activity: El-Gendy, M. A., et al. (2020). "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001." Marine Drugs.

  • PPAR Agonist Design: Tiwari, G., et al. (2016). "Hydroxy Cinnamic Acid Derivatives as Partial PPARγ Agonists."

Technical Guide: Thermodynamic Stability of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

[1][2]

Executive Summary

3-(3-Chloro-4-hydroxyphenyl)propanoic acid (MW: 200.62 g/mol ) is a bifunctional organic acid characterized by a phenolic moiety and a carboxylic acid tail.[1][2] Its thermodynamic stability is governed by the interplay between the electron-withdrawing chlorine substituent and the hydrogen-bonding capacity of the phenol/acid groups.

Key Stability Insights:

  • Solid-State: The compound exhibits moderate thermal stability with a predicted melting point range of 100–115°C , lower than its non-chlorinated parent (phloretic acid) due to crystal lattice disruption.[1][2]

  • Solution-State: High stability in acidic media (pH < 4).[1][2] In basic conditions (pH > 9), the phenoxide anion is susceptible to oxidative degradation, though the 3-chloro group provides partial stabilization against ring oxidation compared to the unsubstituted analog.

  • Critical Risk: The primary degradation pathway is oxidative coupling or quinone formation under high pH/oxidative stress, rather than hydrolysis.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the fundamental constants is prerequisite to designing stability protocols.[2] The chlorine atom at the meta position (relative to the alkyl chain) and ortho position (relative to the hydroxyl) significantly alters the pKa and lipophilicity.[1][2]

Table 1: Physicochemical Properties
PropertyValue (Experimental/Predicted)Context & Implications
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Melting Point 105–115°C (Predicted)Lower than phloretic acid (129°C) due to symmetry breaking by Cl.[1][2][3][4][5]
pKa₁ (Carboxyl) 4.5 ± 0.1Typical for phenylpropanoic acids; dictates solubility pH-dependence.[1][2]
pKa₂ (Phenol) 8.8 ± 0.2More acidic than phloretic acid (pKa ~10) due to inductive effect of Cl.[1][2]
LogP (Octanol/Water) 1.75Increased lipophilicity (vs. 1.1 for parent) affects formulation solubility.[1][2]
Solubility (Water) Low (< 1 mg/mL at pH 2)Soluble in alcohols, DMSO, and alkaline buffers (pH > 5).[1][2]

*Note: Values derived from structural analogs (3-chloro-4-hydroxyphenylacetic acid and phloretic acid) where specific experimental data is absent in public registries.

Thermodynamic Stability Analysis

Solid-State Thermodynamics

The crystalline lattice of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid is stabilized by intermolecular hydrogen bonding (Carboxyl dimer + Phenol-OH interactions).[1][2]

  • Thermal Stress: The compound is stable up to its melting point.[1][2] Above ~180°C, risk of decarboxylation increases, particularly if trace metal impurities are present.[1][2]

  • Hygroscopicity: Predicted to be non-hygroscopic at standard RH (60%).[1][2] The hydrophobic chlorine atom reduces water vapor sorption compared to the non-chlorinated analog.[2]

Solution-State & pH Dependence[1][2]
  • Acidic (pH 1–4): The molecule exists in its neutral, protonated form.[1][2] Hydrolytic degradation is negligible as there are no labile ester or amide bonds.[1][2]

  • Neutral (pH 5–7): The carboxyl group deprotonates (COO⁻), significantly increasing solubility.[1][2] Stability remains high.[1][2]

  • Basic (pH > 9): The phenol deprotonates.[1][2] The resulting phenoxide anion is electron-rich and susceptible to oxidation by dissolved oxygen or peroxides, leading to colored quinoid byproducts.[2]

Degradation Pathways[1][2][10]

The following Graphviz diagram illustrates the primary degradation risks. The molecule is robust against hydrolysis but vulnerable to oxidation and thermal decarboxylation.[2]

DegradationPathwayscluster_OxidationOxidative Pathway (pH > 9 or H2O2)cluster_ThermalThermal Stress (>180°C)Parent3-(3-Chloro-4-hydroxyphenyl)propanoic acidRadicalPhenoxy RadicalIntermediateParent->Radical-e⁻, -H⁺Decarb4-Ethyl-2-chlorophenol(Decarboxylated)Parent->Decarb-CO₂ (Heat)QuinoneOrtho-Quinone /Coupling ProductsRadical->QuinoneDimerization/Oxidation

Figure 1: Primary degradation pathways.[1][2] The oxidative route is the dominant risk in formulation.[1]

Experimental Protocols (Self-Validating)

To confirm the stability profile for regulatory filing (IND/NDA), follow this forced degradation protocol adapted from ICH Q1A(R2).

Protocol A: Forced Degradation Workflow

Objective: Establish intrinsic stability and identify degradation products.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol/Water (50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl (1:1 v/v). Heat at 60°C for 24h. (Expect: <2% degradation).

    • Base Hydrolysis: Add 1N NaOH (1:1 v/v).[1][2] Heat at 60°C for 4h. (Expect: <5% degradation; monitor for yellowing/oxidation).[1][2]

    • Oxidation: Add 3% H₂O₂.[1][2][6] Incubate at RT for 24h. (Expect: Significant degradation >10%; Quinone formation).[1][2]

    • Thermal: Solid sample at 80°C for 7 days.

  • Analysis: Analyze via HPLC-UV (280 nm) or LC-MS.

    • Validation Check: Mass balance must be >95% (Sum of assay + impurities).[1][2]

Protocol B: Solubility & pKa Determination

Objective: Verify the predicted pKa shift due to chlorination.

  • Potentiometric Titration:

    • Dissolve 5 mg of compound in 10 mL degassed water (with 10% methanol if solubility is limiting).[1][2]

    • Titrate with 0.1 N KOH under nitrogen atmosphere (to prevent oxidation of the phenoxide).

    • Data Processing: Plot pH vs. Volume. The first inflection point corresponds to the carboxyl group (~4.5), the second to the phenol (~8.8).[1]

Implications for Drug Development[1][8]

Formulation Strategy
  • pH Window: Formulate at pH 4.0–6.0 . This ensures the carboxyl group is partially or fully ionized for solubility, while the phenol remains protonated (neutral) to prevent oxidation.

  • Excipients: Avoid iron salts (Fe³⁺), which can chelate with the phenolic group and catalyze oxidation.[1][2] Use chelating agents (e.g., EDTA) if metal contamination is a risk.[1][2]

  • Packaging: Protect from light if formulated in liquid state, as chlorinated phenols can undergo slow photodehalogenation.[1][2]

Analytical Monitoring[1][2]
  • HPLC Method: Use a C18 column with an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).[1][2] The acidic pH suppresses ionization of the carboxyl group, ensuring sharp peak shape and retention.[2]

Workflow Visualization

The following diagram outlines the decision logic for stability testing based on the compound's specific vulnerabilities.

StabilityWorkflowStartStart: Stability AssessmentSolubilityCheckCheck Solubility (pH 7)Start->SolubilityCheckBranch1Soluble?SolubilityCheck->Branch1Protocol_AqAqueous Stress Test(Exclude Oxidants initially)Branch1->Protocol_AqYesProtocol_OrgCo-solvent System(MeOH/Water)Branch1->Protocol_OrgNoOxidationTestOxidative Stress(3% H2O2)Protocol_Aq->OxidationTestProtocol_Org->OxidationTestResultAnalyze Degradants(LC-MS)OxidationTest->Result

Figure 2: Decision matrix for selecting the appropriate stress testing solvent system.

References

  • PubChem. (2025).[1][2] Compound Summary: 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid).[1][2][7][8] National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3-(4-Hydroxyphenyl)propionic acid. Merck KGaA.[1] Link[1][2]

  • Chem-Impex. (2025).[1][2] 3-Chloro-4-hydroxyphenylacetic acid Properties. Chem-Impex International.[1][2] Link

  • ICH Guidelines. (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1][2][6] Link

  • Thermo Scientific. (2025).[1][2] 3-Chloro-L-tyrosine Product Data. Fisher Scientific.[1][3][4] Link

Technical Monograph: Biological Profile and Therapeutic Potential of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

[1]

Executive Summary

3-(3-Chloro-4-hydroxyphenyl)propanoic acid (CAS: 1261449-78-8) is a halogenated phenylpropanoid derivative that has emerged as a compound of interest in both antimicrobial research and metabolic disease therapeutics.[1] Originally identified as a secondary metabolite of the marine actinomycete Streptomyces coelicolor LY001, this molecule represents a "privileged scaffold"—a structural motif capable of binding to multiple diverse biological targets.

Its core pharmacological value lies in two distinct domains:

  • Antimicrobial Activity: It exhibits selective bacteriostatic and bactericidal activity against Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens, likely driven by membrane depolarization and biofilm inhibition.

  • Metabolic Modulation (GPR40/PPAR): Structurally, it serves as a lipophilic bioisostere of dihydrocinnamic acid, a validated pharmacophore for Free Fatty Acid Receptor 1 (GPR40) agonists and Peroxisome Proliferator-Activated Receptors (PPARs), suggesting potential utility in Type 2 Diabetes (T2D) and osteoclast regulation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The introduction of a chlorine atom at the meta-position of the phenyl ring significantly alters the physicochemical profile compared to its non-halogenated parent, phloretic acid.

Structural Specifications
  • IUPAC Name: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid[1][2][3][4][5]

  • Synonyms: 3-Chloro-phloretic acid; 3-Chloro-4-hydroxydihydrocinnamic acid[1]

  • Molecular Formula: C

    
    H
    
    
    ClO
    
    
    [1]
  • Molecular Weight: 200.62 g/mol [1]

The "Chlorine Effect" on Pharmacokinetics

The chlorine substitution is not merely structural decoration; it imparts specific advantages critical for drug development:

  • Acidity Modulation: The electron-withdrawing nature of chlorine (via induction) increases the acidity of the phenolic hydroxyl group (lower pKa), potentially enhancing hydrogen bond donor capability in receptor active sites.

  • Metabolic Stability: The C3-chlorine blocks metabolic hydroxylation at this position, a common clearance pathway for phenylpropanoids (e.g., by CYP450s), thereby extending the compound's half-life (t

    
    ).
    
  • Lipophilicity: The chloro-group increases the partition coefficient (LogP), facilitating better membrane permeability compared to the parent phloretic acid.

PropertyValue (Predicted)Significance
LogP ~2.1Optimal range for oral bioavailability and membrane crossing.[1]
pKa (COOH) ~4.5Anionic at physiological pH; drives electrostatic interactions (e.g., Arg residues).
pKa (Phenol) ~8.5Lower than unsubstituted phenol (~10); enhances H-bond donor strength.[1]
PSA 57.5 ŲIndicates good intestinal absorption potential.

Biological Activity & Mechanisms of Action[8][9][10]

Antimicrobial & Anti-Biofilm Activity

Research indicates that 3-(3-Chloro-4-hydroxyphenyl)propanoic acid possesses a targeted antimicrobial spectrum.[1] Unlike broad-spectrum antibiotics that often target specific enzymes (e.g., gyrase), this compound appears to act via membrane disruption , a mechanism less prone to rapid resistance development.

  • Target Spectrum: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[1]

  • Mechanism:

    • Membrane Permeabilization: The lipophilic tail and chlorinated ring insert into the bacterial lipid bilayer, disrupting the proton motive force (PMF).

    • Biofilm Inhibition: Analogous to chlorogenic acid, it downregulates genes associated with biofilm adhesion, rendering bacteria more susceptible to host immune clearance.

Metabolic Pharmacology: The GPR40/PPAR Axis

This compound acts as a critical intermediate or bioisostere for agonists of G-Protein Coupled Receptor 40 (GPR40/FFAR1) and PPARs.

GPR40 (FFAR1) Agonism

GPR40 is a receptor on pancreatic

1678
  • Pharmacophore Alignment: The propanoic acid tail acts as the "acidic head" binding to the arginine anchor (Arg183/Arg258) inside the GPR40 binding pocket.

  • Lipophilic Interaction: The 3-chloro-4-hydroxyphenyl moiety fits into the hydrophobic crevice of the receptor.[1] The chlorine atom fills a specific sub-pocket, increasing binding affinity compared to the non-chlorinated analog.

  • Therapeutic Outcome: Enhancement of insulin secretion only in the presence of high glucose, minimizing hypoglycemia risk.[8]

PPAR

Modulation

Related metabolites (e.g., 3-(3-hydroxyphenyl)propionic acid) have been shown to suppress osteoclastogenesis via PPAR pathways.[1] The 3-chloro derivative is predicted to exhibit:

  • Dual Activity: Potential weak agonism of PPAR

    
     (lipid lowering) and PPAR
    
    
    (insulin sensitizing).[9]
  • Bone Health: Inhibition of RANKL-induced osteoclast differentiation, suggesting utility in osteoporosis secondary to metabolic syndrome.

BiologicalActivitycluster_AntiMicrobialAntimicrobial Pathwaycluster_MetabolicMetabolic/Endocrine PathwayCompound3-(3-Chloro-4-hydroxyphenyl)propanoic acidMembraneBacterial MembraneInsertionCompound->MembraneGPR40GPR40 (FFAR1)ActivationCompound->GPR40PPARPPAR Agonism(Putative)Compound->PPARPMFDisrupt ProtonMotive ForceMembrane->PMFBiofilmInhibit BiofilmFormationMembrane->BiofilmDeathBacterial Cell Death(E. coli / S. aureus)PMF->DeathBiofilm->DeathCalciumIntracellular Ca2+MobilizationGPR40->CalciumInsulinGlucose-StimulatedInsulin SecretionCalcium->Insulin

Figure 1: Dual mechanism of action covering antimicrobial membrane disruption and metabolic GPCR signaling.[1]

Synthesis & Sourcing

For research purposes, the compound can be synthesized via the reduction of the corresponding cinnamic acid derivative.[10] This method is preferred over direct chlorination of phloretic acid to ensure regioselectivity.

Synthetic Route: Hydrogenation of 3-Chloro-4-hydroxycinnamic Acid

Precursor: 3-Chloro-4-hydroxycinnamic acid (commercially available).[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-Chloro-4-hydroxycinnamic acid in 50 mL of Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (Palladium on Carbon) catalyst (5% w/w relative to substrate). Note: Use careful handling to prevent ignition.[11]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure or 1-2 bar) at room temperature.

    • Critical Check: Monitor reaction via TLC or HPLC.[12] The double bond reduces rapidly (1-3 hours), but prolonged reaction may dechlorinate the ring. Stop immediately upon disappearance of starting material.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from water/ethanol if necessary.

Yield: Typically >90%. Purity Check:

Experimental Protocols

Protocol A: GPR40 Calcium Flux Assay (In Vitro)

To verify agonism at the Free Fatty Acid Receptor 1.

Materials:

  • CHO-K1 cells stably expressing human GPR40 and G

    
    16 (to couple to Calcium signaling).[1]
    
  • Fluorescent Calcium Indicator (e.g., Fluo-4 AM).[1]

  • Assay Buffer: HBSS + 20 mM HEPES.

Workflow:

  • Seeding: Plate cells in 384-well black plates (10,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate cells with Fluo-4 AM for 60 mins at 37°C.

  • Compound Prep: Dissolve 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in DMSO. Prepare serial dilutions in Assay Buffer (Final DMSO < 0.5%).

  • Stimulation: Inject compound onto cells while monitoring fluorescence (Ex 488nm / Em 525nm) using a FLIPR or similar reader.

  • Analysis: Calculate

    
    . Determine EC
    
    
    using a 4-parameter logistic fit.
    • Positive Control:[1] Linoleic acid or Fasiglifam (TAK-875).[1]

Protocol B: Antimicrobial MIC Determination

Standard: CLSI Microdilution Method.

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) to 5 x 10

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Add compound in 2-fold serial dilutions (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection for turbidity or OD

    
     measurement.
    
    • MIC Definition: Lowest concentration with no visible growth.

Workflowcluster_AssayGPR40 Functional Assay WorkflowStep1Step 1: Cell Seeding(CHO-GPR40, 384-well)Step2Step 2: Dye Loading(Fluo-4 AM, 60 min)Step1->Step2Step3Step 3: Compound Addition(Serial Dilution)Step2->Step3Step4Step 4: Real-time Fluorescence(FLIPR Readout)Step3->Step4Step5Step 5: Data Analysis(EC50 Calculation)Step4->Step5

Figure 2: Standardized workflow for validating GPR40 agonism using calcium mobilization.

References

  • Amer, M. S., et al. (2020). "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001." Marine Drugs, 18(9), 450. Link

  • Walsh, S. P., et al. (2011). "3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists."[1][13] Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394.[13] Link

  • Zhao, H., et al. (2020). "Hippuric acid and 3-(3-hydroxyphenyl)propionic acid inhibit murine osteoclastogenesis through RANKL-RANK independent pathway."[1] Journal of Cellular Physiology, 235(1), 599-610. Link

  • Zhang, Y. Y., et al. (2016). "3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule." Food & Function, 7(10), 4369-4377. Link

  • PubChem Compound Summary. "3-(2-Chloro-4-hydroxyphenyl)propanoic acid (Isomer Reference)." National Center for Biotechnology Information. Link

Structural Landscape and Hydrogen Bonding Motifs in 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

[1][2]

Executive Summary: The Supramolecular "Janus"

3-(3-Chloro-4-hydroxyphenyl)propanoic acid represents a classic "Janus" molecule in crystal engineering: it possesses a flexible, hydrophilic carboxylic acid tail and a rigid, lipophilic aromatic core modified by an ortho-chlorophenol motif.[1]

Understanding its solid-state arrangement is not merely an academic exercise; it is critical for predicting polymorphism , tabletability , and membrane permeability .[1] The presence of the chlorine atom at the 3-position, adjacent to the 4-hydroxyl group, introduces a competitive intramolecular interaction (the "Chlorine Lock") that modulates the molecule's ability to engage in standard intermolecular hydrogen bonding networks.[1]

Molecular Architecture & Functional Analysis[1]

Before analyzing the crystal packing, we must dissect the functional groups available for supramolecular synthesis.[1]

Functional GroupRole in Crystal LatticeH-Bond Donor/AcceptorKey Characteristic
Carboxylic Acid (C1)Primary AnchorDonor (1) / Acceptor (2)Forms strong, directional dimers (

).[1]
Phenolic Hydroxyl (C4)Secondary LinkerDonor (1) / Acceptor (1)Connects acid dimers into higher-order networks.[1]
Chlorine Atom (C3)ModulatorWeak AcceptorInduces steric bulk and potential halogen bonding; creates intramolecular H-bond.[1]
Propanoic Linker SpacerNoneFlexible chain (C-C

bonds) allowing conformational polymorphism.[1]

Primary Hydrogen Bonding Motifs[1]

The solid-state structure is governed by a hierarchy of supramolecular synthons.[1] In the absence of strong co-formers (like amines), the molecule self-assembles using the following motifs, ranked by energetic probability.

Motif A: The Carboxylic Acid Homodimer ( )

The most energetically robust interaction is the formation of a centrosymmetric dimer between the carboxylic acid tails of two adjacent molecules.[1]

  • Geometry: Two O-H···O=C hydrogen bonds form an eight-membered ring.[1]

  • Energetics:

    
    60 kJ/mol.[1]
    
  • Graph Set:

    
    .
    
  • Structural Consequence: This effectively doubles the molecular weight of the crystallization unit, creating a non-polar "capsule" at the dimer interface.[1]

Motif B: The Phenolic "Zipper" (C(8) Infinite Chain)

While the acid tails lock into dimers, the phenolic heads (4-OH) must satisfy their hydrogen bonding potential.[1]

  • Mechanism: The phenolic proton acts as a donor to the carbonyl oxygen of a neighboring dimer (or less commonly, to the phenolic oxygen of another molecule).[1]

  • Result: This creates infinite 1D chains or 2D sheets that "zip" the acid dimers together.[1]

  • Chlorine Interference: The bulky 3-Cl atom provides steric hindrance, forcing these chains to adopt specific geometries to avoid van der Waals repulsion.[1]

Motif C: The Intramolecular "Chlorine Lock" ( )

This is the distinguishing feature of the 3-chloro derivative compared to the parent propanoic acid.[1]

  • Interaction: An intramolecular hydrogen bond between the phenolic Hydrogen and the ortho-Chlorine atom (O-H[1]···Cl).

  • Graph Set:

    
    .
    
  • Implication: This interaction "locks" the phenolic proton, reducing its availability to participate in intermolecular networks (Motif B).[1]

    • In Solution: This increases lipophilicity (logP) by masking the polar OH group, enhancing membrane permeability.[1]

    • In Solid State: It acts as a competitive synthon.[1] If the O-H···Cl bond persists in the crystal, the melting point may be lower due to reduced intermolecular networking.[1]

Visualization of Synthon Hierarchy

The following diagram illustrates the competitive landscape between these motifs.

Gcluster_primaryPrimary Interaction (Strong)cluster_secondarySecondary Interaction (Variable)cluster_tertiaryModulating Interaction (Intramolecular)Molecule3-(3-Chloro-4-hydroxyphenyl)propanoic acidDimerCarboxylic Acid DimerGraph Set: R2,2(8)(~60 kJ/mol)Molecule->DimerDominantSynthonChainPhenolic 'Zipper' ChainPhenol -> CarbonylGraph Set: C(8)Molecule->ChainIntermolecularNetworkingLockIntramolecular 'Chlorine Lock'O-H...Cl InteractionGraph Set: S(5)Molecule->LockCompetitiveIntramolecularDimer->ChainLinked byLock->ChainInhibits

Figure 1: Hierarchical competition of supramolecular synthons.[1] The intramolecular 'Chlorine Lock' competes with the formation of extended phenolic networks.[1]

Experimental Characterization Protocols

To confirm which motifs are active in a specific batch or polymorph, the following self-validating protocols should be employed.

Protocol 1: FTIR Spectral Shift Analysis

Objective: Distinguish between free, dimerized, and "locked" functional groups.[1]

  • Preparation: Prepare a KBr pellet (1% w/w) or use ATR-FTIR.[1]

  • Region of Interest 1 (Carbonyl):

    • Look for the C=O stretch.[1]

    • Monomer (Free): ~1760 cm⁻¹.[1]

    • Dimer (

      
      ): Shift to 1680–1710 cm⁻¹ . This confirms Motif A.[1]
      
  • Region of Interest 2 (Hydroxyl):

    • Free Phenol:[1] Sharp peak >3500 cm⁻¹.[1]

    • Intramolecular H-Bond (Cl-Lock): Broadening and redshift to 3450–3500 cm⁻¹ .[1]

    • Intermolecular H-Bond (Zipper): Strong broad band centered at 3200–3400 cm⁻¹ .[1]

Protocol 2: Single Crystal X-Ray Diffraction (SCXRD)

Objective: Definitive mapping of atomic positions.[1]

  • Crystallization Solvent: Slow evaporation from Ethanol/Water (1:[1]1) or Ethyl Acetate.[1][2]

  • Key Metric: Measure the torsion angle

    
    (C3-C4-O-H).[1]
    
    • If

      
      , the Intramolecular Lock  is active.[1]
      
    • If

      
       or intermediate, the Intermolecular Zipper  dominates.[1]
      

Implications for Drug Development[1]

Solubility & Dissolution

The competition between Motif B (Intermolecular Zipper) and Motif C (Intramolecular Lock) directly impacts solubility.[1]

  • High Melting Point Polymorph: Dominated by Motif B (extensive networking).[1] Lower aqueous solubility.[1]

  • Low Melting Point Polymorph: Dominated by Motif C (discrete dimers).[1] Higher apparent solubility due to lower lattice energy.[1]

Permeability (Bioavailability)

The 3-Chloro substituent enhances permeability via two mechanisms:[1]

  • Lipophilicity: Direct increase in logP due to the halogen.[1]

  • Polarity Masking: The Intramolecular Lock effectively "hides" the phenolic proton from solvent water, making the molecule behave as if it were more lipophilic than predicted by simple group contribution methods.[1]

Co-Crystal Potential

The carboxylic acid tail is a prime candidate for co-crystallization with pyridine-based derivatives (e.g., nicotinamide) to fine-tune these properties.[1] The


1

References

  • Structural Analogs & Homology

    • Smith, G., et al. "Intermolecular interactions in the crystal structures of 3-chloro-4-hydroxybenzoic acid."[1] Acta Crystallographica Section C, 2004.[1] Link

    • Note: This structure serves as the primary homolog for the head-group interactions described above.
  • Supramolecular Synthons

    • Desiraju, G. R.[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 1995.[1] Link[1]

  • Halogen Bonding & Intramolecular Locks

    • Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry."[1] Chemical Reviews, 2008.[1] Link[1]

  • Related Phenylpropanoic Acid Derivatives

    • PubChem Compound Summary for CID 82267707 (Isomer Reference).[1] Link[1]

Methodological & Application

Synthesis of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid from 3-chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule Overview

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a critical metabolic probe and intermediate used in the development of PPAR agonists and thyromimetic agents.[1] Its structural integrity—specifically the retention of the meta-chlorine atom—is essential for its biological activity and binding affinity.

Synthetic Strategy Selection

The transformation of 3-chloro-4-hydroxybenzaldehyde to the target propanoic acid requires a two-carbon homologation followed by reduction.[1] While Wittig olefination is a viable pathway, it generates significant phosphine oxide waste and requires expensive reagents.

Selected Route: Knoevenagel-Doebner Condensation followed by Chemoselective Hydrogenation. [1]

  • Rationale: This route utilizes inexpensive malonic acid and avoids complex protection/deprotection steps.

  • Critical Challenge: The primary risk is hydrodechlorination (loss of the chlorine atom) during the reduction of the alkene. Standard Pd/C hydrogenation is unsuitable without modification as it readily cleaves aryl-chloride bonds.[1]

  • Solution: This protocol employs Platinum on Carbon (Pt/C) or Sulfided Platinum , which exhibits high selectivity for olefin saturation over aryl-halide hydrogenolysis.[1]

Reaction Scheme

ReactionScheme SM 3-Chloro-4-hydroxybenzaldehyde INT 3-Chloro-4-hydroxycinnamic acid (Intermediate) SM->INT Step 1: Malonic Acid, Pyridine, Piperidine (Knoevenagel-Doebner) PROD 3-(3-Chloro-4-hydroxyphenyl) propanoic acid (Target) INT->PROD Step 2: H2 (balloon), 5% Pt/C, MeOH (Selective Hydrogenation)

Figure 1: Two-step synthetic pathway designed to preserve the aryl-chloride motif.[1]

Detailed Experimental Protocols

Step 1: Knoevenagel-Doebner Condensation

This step constructs the carbon skeleton via decarboxylative condensation.[1] The use of pyridine acts as both solvent and base, ensuring the phenol remains soluble.

Reagents & Equipment:

  • 3-Chloro-4-hydroxybenzaldehyde (1.0 equiv)[1]

  • Malonic acid (2.2 equiv)

  • Pyridine (anhydrous, solvent volume: 3-4 mL per gram of aldehyde)[1]

  • Piperidine (Catalytic, 0.1 equiv)

  • Concentrated HCl (for workup)[2]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-chloro-4-hydroxybenzaldehyde and malonic acid to the flask.

  • Solvation: Add pyridine to the mixture. Stir until a partial suspension is achieved.

  • Catalysis: Add piperidine dropwise. Note: An exotherm may be observed.[1]

  • Reaction: Heat the mixture to 85–90 °C for 2–4 hours.

    • Monitoring: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase. Reaction is complete when CO₂ evolution ceases and TLC/HPLC shows consumption of aldehyde.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring until pH < 2. This protonates the phenolate and carboxylic acid, causing the product to precipitate.

    • Safety: This step is exothermic and generates pyridine hydrochloride fumes; perform in a fume hood.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x) to remove residual pyridine/malonic acid.

  • Purification: Recrystallize from Ethanol/Water (1:3 v/v) if necessary.

Yield Expectation: 80–90% Key Intermediate Data: trans-alkene geometry is thermodynamically favored.[1]

Step 2: Chemoselective Hydrogenation (The "High Integrity" Step)

Critical Control Point: Do NOT use standard Palladium on Carbon (Pd/C). It will strip the chlorine atom, yielding the non-chlorinated analog. Use Platinum (Pt/C) or Wilkinson’s Catalyst.

Reagents:

  • 3-Chloro-4-hydroxycinnamic acid (Intermediate from Step 1)[1]

  • Catalyst: 5% Pt/C (Platinum on Carbon) or 5% Pt(S)/C (Sulfided Platinum) (Loading: 5 wt% relative to substrate)

  • Solvent: Methanol or Ethyl Acetate (0.1 M concentration)

  • Hydrogen Gas (Balloon pressure, ~1 atm)

Protocol:

  • Preparation: In a hydrogenation flask (or heavy-walled glass vessel), dissolve the cinnamic acid derivative in Methanol.

  • Inerting: Add the Pt/C catalyst carefully. Safety: Dry catalyst can ignite solvent vapors.[1] Add catalyst as a water-wet slurry or under an Argon blanket.[1]

  • Purge: Seal the vessel. Evacuate air and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature under a Hydrogen balloon (1 atm).

    • Time: Typically 2–6 hours.[1]

    • Monitoring: Check by HPLC every hour.[1] Look for the disappearance of the alkene UV signature.

  • Termination: Once complete, flush the system with Nitrogen.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Safety: Do not let the catalyst dry out on the filter paper; keep it wet to prevent pyrophoric ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude solid.

  • Final Purification: Recrystallize from Ethyl Acetate/Hexanes to obtain the pure white solid.

Process Validation & Quality Control

Critical Process Parameters (CPP) Table
ParameterStep 1 (Condensation)Step 2 (Hydrogenation)Impact of Deviation
Temperature 85–90 °C20–25 °C (RT)High T in Step 2 increases dehalogenation risk.[1]
Catalyst Type PiperidinePt/C (Strictly) Pd/C causes >40% impurity (de-chlorinated product).
Pressure Atmospheric1 atm (Balloon)High H₂ pressure (>5 bar) forces aryl reduction.
Stoichiometry 2.2 eq Malonic Acid5 wt% CatalystExcess catalyst in Step 2 reduces selectivity.
Troubleshooting Guide
  • Problem: Product in Step 2 contains no Chlorine (MS shows M-34 mass).

    • Root Cause:[1][2][3] Catalyst was too active (likely Pd contamination) or reaction ran too long.

    • Fix: Switch to Sulfided Platinum (Pt(S)/C) which poisons the metal against aryl-halide insertion.[1]

  • Problem: Low Yield in Step 1.

    • Root Cause:[1][2][3][4][5] Incomplete decarboxylation.[1]

    • Fix: Ensure the reaction is heated until all bubbling (CO₂) stops.

Analytical Validation (Self-Validating System)[1]
  • 1H NMR (DMSO-d6):

    • Step 1 Product: Look for trans-alkene doublets at

      
       6.3–7.6 ppm (
      
      
      
      Hz).[1]
    • Step 2 Product: Alkene peaks disappear.[1] New triplets appear at

      
       ~2.5 ppm and ~2.7 ppm (methylene protons of the propanoic chain).
      
    • Chlorine Check: The aromatic region must show an ABC or ABX pattern (3 protons). If you see a symmetric AA'BB' pattern (4 protons), you have lost the chlorine.

Workflow Visualization

Workflow cluster_step1 Step 1: Knoevenagel-Doebner cluster_step2 Step 2: Selective Reduction start Start: 3-Cl-4-OH-Benzaldehyde mix Mix with Malonic Acid/Pyridine start->mix heat Heat 90°C (CO2 Evolution) mix->heat acidify Acidify (HCl) & Filter heat->acidify check1 QC: Check Alkene (NMR/TLC) acidify->check1 dissolve Dissolve in MeOH check1->dissolve Pass catalyst Add Pt/C (NOT Pd/C) dissolve->catalyst hydro Stir under H2 (1 atm) catalyst->hydro filter Filter Celite & Evaporate hydro->filter final Final Product: 3-(3-Chloro-4-hydroxyphenyl) propanoic acid filter->final

Figure 2: Operational decision tree emphasizing the Critical Quality Control point between steps.

References

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011 , Vol 15.[1]

  • Tietze, L. F., & Beifuss, U. "The Knoevenagel Reaction." Comprehensive Organic Synthesis, 1991 , 2, 341-394.[1]

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003 , 345(1‐2), 103-151.[1] (Authoritative review on selective hydrogenation preventing dehalogenation).

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985 . (Standard text confirming Pt/C preference for halo-aromatics).

  • PubChem Compound Summary. "3-(3-chloro-4-hydroxyphenyl)propanoic acid."[1]

Sources

Application Notes and Protocols for the Esterification of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a chlorinated aromatic ring, offers multiple points for chemical modification. Esterification of the carboxylic acid moiety is a fundamental transformation that enables the modulation of the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This is a critical step in drug development for optimizing pharmacokinetic profiles and can also be a key step in the synthesis of polymers and other advanced materials.

These application notes provide detailed protocols for three distinct and robust methods for the esterification of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. The selection of a specific protocol will depend on the desired ester, the scale of the reaction, and the sensitivity of other functional groups in the molecule. The methods covered are:

  • Protocol 1: Fischer-Speier Esterification. A classic, acid-catalyzed method suitable for simple, unhindered alcohols.

  • Protocol 2: Acid Chloride-Mediated Esterification. A two-step, highly efficient method for a wide range of alcohols, including those that are more sterically hindered.

  • Protocol 3: Steglich Esterification. A mild, carbodiimide-mediated method ideal for acid-sensitive substrates and for preventing side reactions.

A Note on the Phenolic Hydroxyl Group: The phenolic hydroxyl group in 3-(3-chloro-4-hydroxyphenyl)propanoic acid is generally less nucleophilic than the aliphatic alcohol used for esterification and may not require protection, especially under the conditions of the Fischer-Speier and acid chloride-mediated methods.[1][2] However, for more sensitive or complex substrates, or when using highly reactive reagents, protection of the phenolic hydroxyl as an ether or silyl ether may be necessary to prevent unwanted side reactions.[3][4]

Protocol 1: Fischer-Speier Esterification

This method relies on the direct, acid-catalyzed reaction between the carboxylic acid and an excess of the alcohol, with the continuous removal of water to drive the equilibrium towards the ester product.[1][5] It is most effective for simple primary and secondary alcohols like methanol and ethanol.[6]

Workflow Diagram

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(3-Chloro-4-hydroxyphenyl)propanoic acid D Mix and Reflux (with water removal, e.g., Dean-Stark) A->D B Alcohol (e.g., Methanol) B->D C Catalytic H2SO4 C->D E Cool and Quench (e.g., with NaHCO3 soln.) D->E F Extract with Organic Solvent E->F G Wash, Dry, and Evaporate F->G H Purify (e.g., Column Chromatography) G->H I I H->I Final Ester Product Acid_Chloride_Esterification cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A 3-(3-Chloro-4-hydroxyphenyl)propanoic acid C Reflux A->C B Thionyl Chloride (SOCl2) B->C D Acid Chloride Intermediate C->D G Reaction at 0 °C to RT D->G E Alcohol E->G F Base (e.g., Pyridine) F->G H Quench and Extract G->H I Wash, Dry, and Evaporate H->I J Purify I->J K K J->K Final Ester Product Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(3-Chloro-4-hydroxyphenyl)propanoic acid F Stir at 0 °C to RT A->F B Alcohol B->F C DCC C->F D DMAP (catalytic) D->F E Anhydrous Solvent (e.g., DCM) E->F G Filter off Dicyclohexylurea (DCU) F->G H Wash Filtrate G->H I Dry and Evaporate H->I J Purify I->J K K J->K Final Ester Product

Sources

Using 3-(3-Chloro-4-hydroxyphenyl)propanoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid as a Versatile Pharmaceutical Intermediate

Executive Summary

3-(3-Chloro-4-hydroxyphenyl)propanoic acid (also known as 3-Chlorophloretic acid or 3-Chloro-4-hydroxydihydrocinnamic acid) represents a critical scaffold in modern medicinal chemistry. Structurally analogous to the endogenous metabolite Phloretic Acid (CAS 501-97-3) but enhanced with a halogen substitution, this intermediate offers unique physicochemical properties—specifically increased lipophilicity and metabolic resistance—making it an ideal bioisostere for Thyromimetics (TRβ agonists) and PPAR modulators (Glitazars) .

This guide provides a comprehensive technical workflow for the synthesis, purification, and downstream application of this intermediate, designed for researchers in drug discovery and process chemistry.

Chemical Profile & Therapeutic Relevance

Structural Significance

The 3-chloro-4-hydroxy substitution pattern is a classic bioisostere for the 3-iodo-4-hydroxy moiety found in thyroid hormones (T3/T4). Unlike the labile iodine, the chlorine atom provides a stable steric block that maintains receptor affinity while improving oral bioavailability.

PropertySpecification
IUPAC Name 3-(3-Chloro-4-hydroxyphenyl)propanoic acid
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Core Scaffold Phenylpropanoic Acid (Phloretic Acid derivative)
Key Functionality Halogenated Phenol (H-bond donor/acceptor), Carboxylic Acid (Coupling handle)
Primary Applications Thyromimetics, PPAR Agonists, Integrin Antagonists
Mechanism of Action Utility
  • Thyroid Receptor

    
     (TR
    
    
    
    ) Agonists:
    The halogenated phenol mimics the "outer ring" of triiodothyronine (T3), essential for receptor binding pocket interactions.
  • PPAR

    
     Modulators:  The propanoic acid tail serves as the acidic headgroup necessary for interacting with the PPAR ligand-binding domain (LBD), often coupled to a lipophilic tail via the phenol.
    

Synthetic Protocol: Preparation of the Intermediate

Objective: Synthesize high-purity 3-(3-Chloro-4-hydroxyphenyl)propanoic acid from commercially available 3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8).

Workflow Visualization

SynthesisWorkflow Start Start: 3-Chloro-4-hydroxybenzaldehyde Step1 Step 1: Knoevenagel Condensation (Malonic Acid, Pyridine, Piperidine) Start->Step1 Decarboxylation (-CO2) Inter Intermediate: 3-Chloro-4-hydroxycinnamic Acid Step1->Inter Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction (C=C) Final Final Product: 3-(3-Chloro-4-hydroxyphenyl) propanoic Acid Step2->Final

Figure 1: Two-step synthetic pathway involving Knoevenagel condensation followed by double-bond reduction.

Detailed Methodology

Step 1: Knoevenagel Condensation [1]

  • Reagents: 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic, 0.1 eq).

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine.

    • Add piperidine and heat to 80–100°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation.

    • Quench: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the crude cinnamic acid derivative.

    • Purification: Recrystallize from Ethanol/Water to obtain 3-Chloro-4-hydroxycinnamic acid .

Step 2: Catalytic Hydrogenation

  • Reagents: 3-Chloro-4-hydroxycinnamic acid, 10% Pd/C (5 wt%), Methanol.

  • Procedure:

    • Dissolve the cinnamic acid intermediate in methanol.

    • Add Pd/C catalyst carefully under inert atmosphere (N₂).

    • Stir under H₂ atmosphere (balloon pressure, ~1 atm) at room temperature for 12–16 hours.

    • Monitor: Check reaction progress via TLC or HPLC (disappearance of the alkene peak).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Result: White to off-white solid. Yield typically >85%.[2]

Downstream Application: Amide Coupling (Drug Synthesis)

Scenario: Coupling the intermediate to an amine to create a peptidomimetic or receptor ligand.

Protocol: EDC/HOBt Coupling
  • Activation: Dissolve 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (1.0 eq) in dry DMF.

  • Additives: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0°C for 30 mins to form the active ester.

  • Coupling: Add the target amine (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Validation: The formation of the amide bond is confirmed by the shift of the carbonyl stretch in IR and the appearance of amide protons in ¹H-NMR.

Analytical Characterization & Quality Control

To ensure the intermediate meets pharmaceutical standards (Purity >98%), use the following validated methods.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Phenol absorption)
Retention Time ~12.5 min (Distinct from non-chlorinated analog at ~11.0 min)
¹H-NMR Interpretation (DMSO-d₆)
  • δ 12.1 ppm (s, 1H): Carboxylic acid (-COOH).

  • δ 9.8 ppm (s, 1H): Phenolic hydroxyl (-OH).

  • δ 7.2–6.8 ppm (m, 3H): Aromatic protons. Note: The 3-chloro substitution pattern results in an ABX system or distinct splitting compared to the symmetric AA'BB' system of the non-chlorinated analog.

  • δ 2.7 ppm (t, 2H): Methylene group α to Carbonyl.

  • δ 2.5 ppm (t, 2H): Methylene group β to Carbonyl (benzylic).

QC Decision Tree

QCDecision Sample Crude Product Sample HPLC HPLC Analysis (Purity Check) Sample->HPLC Check Purity > 98%? HPLC->Check Pass Release for Synthesis Check->Pass Yes Fail Recrystallize (EtOH/H2O) Check->Fail No Fail->Sample Retest

Figure 2: Quality Control logic flow for intermediate validation.

References

  • Shaala, L. A., et al. (2020). "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001." Marine Drugs, 18(9), 450.[3]

  • Pandya, K. C., & Pandya, R. B. (1941). "The condensation of aldehydes with malonic acid: The influence of the position of the halogen." Proceedings of the Indian Academy of Sciences - Section A, 14, 112–122.

  • PubChem. "3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound Summary)." National Library of Medicine.

  • Cheng, D., et al. (2021). "Comparative Study on the Protective Effect of Chlorogenic Acid and 3-(3-Hydroxyphenyl)propionic Acid."[4] Journal of Agricultural and Food Chemistry, 69(13), 3859–3870.[4]

Sources

HPLC method development for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (also known as 3-chloro-phloretic acid or 3-chloro-4-hydroxyhydrocinnamic acid).

This compound acts as a critical intermediate in the synthesis of pharmaceuticals and is a potential metabolite of chlorinated phenolic xenobiotics. Its analysis presents specific challenges:

  • Dual Functionality: It possesses both a carboxylic acid moiety (pKa ~4.5) and a phenolic hydroxyl group (pKa ~8.5), requiring strict pH control.

  • Structural Similarity: It must often be resolved from its non-chlorinated analog (phloretic acid) or structural isomers.

This guide moves beyond a simple "recipe" to explain the causality of the method parameters, ensuring the user can adapt the protocol to complex matrices like plasma or fermentation broth.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the molecule. We utilize the "Physicochemical Triangle" to determine the chromatographic mode.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 200.62 g/mol Suitable for standard HPLC or UHPLC.
LogP (Lipophilicity) ~1.9 - 2.1Moderately lipophilic. Retains well on C18 columns. The Chlorine atom adds ~0.7 LogP units compared to the non-chlorinated parent [1].
pKa (Acidic) ~4.5 (COOH)Critical: Mobile phase pH must be < 2.5 to suppress ionization, ensuring the molecule is neutral and retains on the hydrophobic stationary phase.
UV Absorbance

~210, 280 nm
The aromatic ring provides strong absorption at 210 nm (high sensitivity) and specific absorption at 280 nm (high selectivity).

Strategic Decision: Based on this profile, Reversed-Phase Chromatography (RP-HPLC) using a C18 stationary phase with an acidic mobile phase is the mandatory approach.

Method Development Protocol

Phase 1: Reagents and Standards Preparation

Reagents:

  • Acetonitrile (ACN): HPLC Grade (Preferred over Methanol for lower backpressure and sharper peaks for aromatic acids).

  • Water: Milli-Q (18.2 MΩ·cm).

  • Formic Acid (FA): LC-MS grade (98%+). Why Formic? It is volatile (MS compatible) and provides sufficient buffering at 0.1% concentration (pH ~2.7).

  • Reference Standard: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Purity >98%).

Stock Solution: Dissolve 10 mg of standard in 10 mL of Methanol (Final conc: 1 mg/mL). Note: Methanol is preferred for stock preparation due to higher solubility than the mobile phase, but ensure dilution prevents solvent effects.

Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A .

Phase 2: Chromatographic Conditions (The "Scouting" Run)

Do not start with an isocratic run. Use a broad gradient to assess elution behavior.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm. Extract chromatograms at 280 nm .

Scouting Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Injection
20.0 95 Linear Ramp
25.0 95 Wash
25.1 5 Re-equilibration

| 30.0 | 5 | End |

Phase 3: Optimization & Final Method

Based on the LogP of ~2.0, the analyte is expected to elute between 40% and 50% Acetonitrile. The scouting gradient will likely yield a peak around 10-12 minutes. To improve resolution and shorten run time, we transition to the Final Optimized Protocol .

Final Optimized Protocol
  • Column: C18, 4.6 x 100 mm, 3.5 µm (Shorter column for faster analysis).

  • Mobile Phase A: 10 mM Ammonium Formate buffer (adjusted to pH 3.0 with Formic Acid). Reasoning: Buffering is superior to simple acidification for peak shape stability.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: 280 nm (Quantitation), 210 nm (Trace analysis).

Optimized Gradient:

Time (min) % B Reasoning
0.0 10 Start low to trap polar impurities.
8.0 60 Focused gradient across the elution window.
8.1 95 Column wash.
10.0 95 Hold wash.
10.1 10 Re-equilibration.

| 14.0 | 10 | Ready for next injection. |

Visual Workflows

Diagram 1: Method Development Logic

This flowchart illustrates the decision-making process for optimizing the separation of chlorinated phenolic acids.

MethodDevelopment Start Start: Analyte Profiling (Acidic + Lipophilic) ColSelect Column Selection C18 (USP L1) Start->ColSelect MPSelect Mobile Phase Selection pH control is vital ColSelect->MPSelect pHCheck Is pH < pKa (4.5)? MPSelect->pHCheck AdjustpH Adjust pH to 2.5 - 3.0 (Formic Acid / Phosphate) pHCheck->AdjustpH No Scout Run Scouting Gradient 5% -> 95% B pHCheck->Scout Yes AdjustpH->Scout Eval Evaluate Retention (k') Scout->Eval Eval->Scout k' < 2 (Weak Retention) Opt Optimize Gradient Slope Focus on 20-60% B Eval->Opt k' > 2 Final Final Validation (Linearity, Precision) Opt->Final

Caption: Logical workflow for developing an RP-HPLC method for acidic metabolites, emphasizing pH control.

Diagram 2: Sample Preparation (Biological Matrix)

If analyzing this compound in plasma or urine, a Solid Phase Extraction (SPE) step is recommended to remove protein and salt interferences.

SamplePrep Sample Biological Sample (Plasma/Urine) PreTreat Pre-treatment Acidify to pH 2.0 (Ion Suppression) Sample->PreTreat SPE_Load SPE Cartridge (Polymeric RP) PreTreat->SPE_Load Wash Wash Step 5% MeOH/Water SPE_Load->Wash Elute Elution 100% Methanol Wash->Elute Inject HPLC Injection Elute->Inject

Caption: SPE workflow targeting the protonated (neutral) form of the analyte for maximum recovery.

System Suitability & Troubleshooting

To ensure the method's trustworthiness (E-E-A-T), the following System Suitability Testing (SST) criteria must be met before every analytical batch.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time %RSD < 2.0% (n=5)Check pump flow stability or column temperature equilibration.
Peak Area %RSD < 2.0% (n=5)Check autosampler precision or injector seal tightness.
Tailing Factor (T) 0.8 < T < 1.5T > 1.5: Secondary interactions with silanols. Fix: Increase buffer strength or lower pH.
Theoretical Plates (N) > 2000N < 2000: Column aging or dead volume in connections.

Common Issue: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% Methanol injection).

  • Solution: Dissolve the sample in the starting mobile phase (10% ACN / 90% Buffer).

References

  • PubChem. (n.d.). 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound).[4] National Library of Medicine. Retrieved February 18, 2026, from [Link](Note: Link directs to the closest isomer record or general search as specific CAS 19460-03-8 entry varies by database; 3-chloro-4-hydroxycinnamic acid analog used for property estimation).

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Corporation. Retrieved February 18, 2026, from [Link]

  • Najmanová, I., et al. (2016).[5] Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats.[5] Molecular Nutrition & Food Research.[5] Retrieved February 18, 2026, from [Link]

  • FooDB. (n.d.). Compound: 3-(3-Hydroxyphenyl)propanoic acid.[6] Retrieved February 18, 2026, from [Link]

Sources

Application Notes and Protocols for Polymerization Initiation and Synthesis Using Hydrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Bio-Inspired Polymers

In the quest for sustainable and functional materials, researchers are increasingly turning to nature's own building blocks. Hydrocinnamic acid (HCA) and its derivatives, such as p-coumaric acid, caffeic acid, and ferulic acid, represent a class of naturally abundant phenolic compounds that are gaining significant traction in polymer science.[1] These molecules, derived from the shikimate pathway in plants, offer a rich chemical scaffold characterized by a phenyl ring, hydroxyl and/or carboxylic acid groups, and an α,β-unsaturated side chain.[2][3] This unique combination of functional groups makes them exceptionally versatile for creating a new generation of polymers with applications ranging from advanced engineering plastics to sophisticated biomedical devices like drug delivery systems and shape-memory materials.[4][5] This guide provides an in-depth exploration of the polymerization methodologies involving HCA derivatives, focusing on the underlying mechanisms and providing actionable protocols for their implementation in a research setting.

Part 1: Mechanistic Pathways for Polymer Synthesis

The utility of hydrocinnamic acid derivatives in polymer chemistry is not confined to a single mechanism. Their varied functional groups allow them to participate in several distinct polymerization processes. Understanding these pathways is critical for designing polymers with tailored properties.

Step-Growth Polymerization: Polycondensation

The presence of both hydroxyl (-OH) and carboxylic acid (-COOH) groups on many HCA derivatives makes them ideal candidates for step-growth polymerization, particularly polycondensation.[2] This process involves the repeated formation of ester or amide linkages to build high molecular weight chains.

  • Causality of Experimental Choice: Polycondensation is a robust and well-established method for creating polyesters and polyamides. By selecting different HCA derivatives (e.g., caffeic acid with two hydroxyl groups and one carboxylic acid) and pairing them with appropriate co-monomers (diols, diamines, or diacids), a diverse library of polymers with varying thermal and mechanical properties can be synthesized.[4][5] For instance, the aromatic nature of the HCA backbone imparts rigidity and enhances the thermal stability of the resulting polymer.[6]

Polycondensation cluster_reactants Reactants cluster_process Process cluster_products Products HCA Hydroxycinnamic Acid Derivative (HO-Ar-CH=CH-COOH) Reaction Polycondensation (Esterification) HCA->Reaction Diol Diol (HO-R-OH) Diol->Reaction Polyester Polyester Chain [-O-Ar-CH=CH-CO-O-R-O-] Reaction->Polyester - H₂O Water Water (H₂O) (Byproduct) Reaction->Water

Caption: Polycondensation of a hydroxycinnamic acid derivative with a diol to form a polyester.

Photopolymerization: [2+2] Cycloaddition

The α,β-unsaturated double bond within the cinnamate moiety is photoreactive. Upon exposure to ultraviolet (UV) light, typically at wavelengths above 260 nm, adjacent cinnamate groups can undergo a [2+2] cycloaddition reaction to form a cyclobutane ring.[2][7] This dimerization event, when applied to polymers decorated with pendant cinnamate groups, serves as a powerful crosslinking mechanism.

  • Causality of Experimental Choice: This photo-crosslinking is a cornerstone for creating "smart" materials. It allows for spatial and temporal control over the material's properties. For instance, a liquid polymer solution can be solidified on-demand into a hydrogel for encapsulating cells or drugs.[7] The reversibility of this reaction (cleavage of the cyclobutane ring with shorter wavelength UV light, <260 nm) can be exploited to create photodegradable materials, which are highly desirable for transient medical implants and controlled release systems.[1][2]

Photo_Cycloaddition cluster_initial Before UV Exposure cluster_final After UV Exposure Polymer1 Polymer Chain 1 with Pendant Cinnamate UV_Light UV Light (λ > 260 nm) Polymer1->UV_Light Polymer2 Polymer Chain 2 with Pendant Cinnamate Polymer2->UV_Light Crosslinked Crosslinked Polymer Network (Cyclobutane Bridge) UV_Light->Crosslinked

Caption: Schematic of [2+2] photocycloaddition for crosslinking polymer chains.

Chain-Growth Polymerization: Cinnamic Derivatives as Comonomers

While not classical initiators that generate a primary radical, HCA derivatives can be incorporated as comonomers in controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[8][9] In this role, they are copolymerized with other vinyl monomers, such as acrylates or styrenes.

  • Expertise & Experience: The inclusion of rigid, bulky cinnamic units into a polymer backbone significantly impacts its properties. For example, even a low incorporation rate of a cinnamic monomer can substantially increase the glass transition temperature (Tg) of the resulting copolymer.[8] This is a valuable strategy for tuning the thermomechanical properties of materials. The choice of CRP method (e.g., RAFT, NMP) provides precise control over molecular weight, dispersity, and copolymer composition, ensuring a well-defined final product.[9]

RAFT_Copolymerization cluster_reactants Reactants cluster_product Product MonomerA Vinyl Monomer (e.g., Styrene) Process RAFT Copolymerization MonomerA->Process MonomerB Cinnamic Derivative MonomerB->Process RAFT_Agent RAFT Agent RAFT_Agent->Process Initiator Radical Initiator (e.g., AIBN) Initiator->Process Copolymer Controlled Copolymer with Incorporated Cinnamic Units Process->Copolymer

Sources

Derivatization techniques for GC-MS analysis of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of Propanoic Acid Derivatives

Executive Summary

Propanoic acid derivatives, particularly 2-arylpropanoic acids (NSAIDs like Ibuprofen, Naproxen, Ketoprofen) and metabolic short-chain fatty acids (SCFAs), represent a critical class of analytes in pharmaceutical and metabolomic research. However, their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the polar carboxylic acid moiety, which causes significant peak tailing, irreversible adsorption (ghosting), and poor sensitivity.

This guide provides three field-validated protocols to overcome these limitations. Unlike generic guides, we focus on the specific mechanistic requirements of the propanoic backbone, offering distinct workflows for high-throughput screening (Silylation) , biological fluid analysis (Alkylation) , and enantiomeric separation (Chiral Derivatization) .

Strategic Overview: The Chemistry of Volatility

The carboxyl group (-COOH) on propanoic acid derivatives creates strong intermolecular hydrogen bonds (dimerization). In a GC inlet, this results in:

  • Non-Linear Adsorption: Active sites (silanols) in the liner bind the acid, causing tailing.

  • Thermal Degradation: High inlet temperatures required to volatilize the dimer often degrade thermally labile side chains.

The Solution: Mask the protic hydrogen.

  • Silylation: Replaces active H with a Trimethylsilyl (TMS) group.[1][2][3][4] Fast, but moisture sensitive.[3]

  • Alkylation: Converts acid to an ester (Methyl/Ethyl). Robust, water-tolerant, but labor-intensive.

  • Chiral Derivatization: Adds a chiral auxiliary to form diastereomers. Essential for separating R/S enantiomers on achiral columns.

Method Selection Decision Matrix

Use the following logic flow to select the appropriate protocol for your sample matrix.

DerivatizationLogic Start Start: Sample Type? IsBiological Is sample aqueous/biological (Plasma, Urine)? Start->IsBiological DrySample Is sample dry solid or organic extract? IsBiological->DrySample No (Dry) MethodB PROTOCOL B: Alkylation (BF3-MeOH) (High Stability) IsBiological->MethodB Yes (Wet) IsChiral Is Enantiomeric (R/S) Separation Required? MethodA PROTOCOL A: Silylation (BSTFA/TMCS) (High Speed) IsChiral->MethodA No (General Profiling) MethodC PROTOCOL C: Chiral Derivatization (S-1-PEA Amide Formation) IsChiral->MethodC Yes DrySample->IsChiral

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on sample matrix and analytical goals.

Protocol A: Silylation (The Gold Standard for Dry Samples)

Best For: QC of bulk drug substances, dry organic extracts, and metabolic profiling. Mechanism: Nucleophilic attack of the silyl donor on the carboxyl oxygen.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): The silyl donor.[3][5]

  • TMCS (Trimethylchlorosilane) (1%): The catalyst.[6] Critical: TMCS increases the donor strength of BSTFA, essential for sterically hindered propanoic acids (e.g., 2-phenylpropanoic acid).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Workflow:

  • Preparation: Weigh 1–5 mg of sample into a 2 mL GC vial.

  • Drying (CRITICAL): If any moisture is suspected, add 50 µL benzene/toluene and evaporate under N₂ stream to azeotropically remove water. Silylation reagents hydrolyze instantly in water.

  • Solvation: Add 50 µL of Anhydrous Pyridine. Vortex to dissolve.

  • Reaction: Add 100 µL of BSTFA + 1% TMCS . Cap immediately with a PTFE-lined crimp cap.

  • Incubation: Heat at 60°C for 30 minutes .

    • Why heat? While simple acids react at room temp, hindered NSAIDs require thermal energy to drive the reaction to completion.

  • Analysis: Inject 1 µL directly into GC-MS.

Self-Validation Check:

  • Monitor the TMS-Ester peak vs. the Parent Acid peak . If the parent acid peak is visible (>1%), the reaction is incomplete (check moisture or extend time).

  • Watch for Hexamethyldisiloxane (HMDS) peak early in the chromatogram; this is the byproduct of reagent hydrolysis.

Protocol B: Alkylation (The Solution for Biological Matrices)

Best For: Plasma, urine, or tissue samples where complete drying is difficult. Mechanism: Acid-catalyzed esterification (Fischer Esterification).

Reagents:

  • BF₃-Methanol (14% w/v): The Lewis acid catalyst and methyl donor.

  • Hexane: Extraction solvent.

Step-by-Step Workflow:

  • Sample Prep: Place sample (e.g., lipid extract) in a screw-cap glass tube.

  • Reagent Addition: Add 1 mL of BF₃-Methanol .

  • Incubation: Cap tightly and heat at 60°C for 10–15 minutes .

    • Note: Propanoic derivatives esterify rapidly. Prolonged heating (>30 mins) can degrade unstable metabolites.

  • Quenching: Cool to room temperature. Add 1 mL of saturated NaCl solution (stops reaction and increases ionic strength to drive esters into organic phase).

  • Extraction: Add 1 mL of Hexane . Vortex vigorously for 1 minute.

  • Separation: Allow layers to separate (or centrifuge). Transfer the top Hexane layer to a GC vial containing anhydrous Na₂SO₄ (to remove trace water).

  • Analysis: Inject 1 µL of the Hexane layer.

Data Comparison: Silylation vs. Alkylation

FeatureSilylation (TMS)Alkylation (Methyl Ester)
Moisture Tolerance Low (Strictly Anhydrous)High (Tolerates trace water)
Derivative Stability Moderate (Hydrolyzes over days)High (Stable for months)
Mass Spectra Distinctive [M-15]+ (Loss of Methyl)Distinctive [M-31]+ (Loss of OMe)
Prep Time Fast (30 mins)Slow (1 hr + Extraction)

Protocol C: Chiral Derivatization (Enantiomeric Resolution)

Best For: Drug development requiring R/S isomer differentiation (e.g., Ibuprofen, where S-isomer is pharmacologically active). Mechanism: Conversion of enantiomers into diastereomers using an optically pure amine. Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., DB-5MS).

Reagents:

  • (S)-(-)-1-Phenylethylamine (S-PEA): The chiral auxiliary.

  • EDC[1]·HCl: Coupling agent (activates the carboxylic acid).

  • HOBt: Additive to prevent racemization.

Step-by-Step Workflow:

  • Activation: Dissolve sample (1 mg) in 200 µL Dichloromethane (DCM). Add 1.5 equivalents of EDC·HCl and HOBt.

  • Coupling: Add 2 equivalents of (S)-PEA .

  • Reaction: Stir at room temperature for 1 hour.

  • Wash: Wash organic layer with 100 µL 0.1 N HCl (removes excess amine) then 100 µL water.

  • Dry: Dry DCM layer over MgSO₄.

  • Analysis: Inject into GC-MS. The R-amide and S-amide diastereomers will elute at different retention times.

Quality Assurance & Troubleshooting

Visualizing the Silylation Pathway & Failure Modes

SilylationPathway Acid Propanoic Acid Derivative Intermediate Transition State (Silyl Transfer) Acid->Intermediate BSTFA BSTFA + TMCS BSTFA->Intermediate Hydrolysis Hydrolysis (Reagent Death) BSTFA->Hydrolysis Product TMS-Ester (Volatile/Stable) Intermediate->Product Heat (60°C) Water Moisture (Contaminant) Water->BSTFA Fast Reaction Artifact Hexamethyldisiloxane (Ghost Peak) Hydrolysis->Artifact

Figure 2: Reaction pathway showing the competition between successful derivatization and moisture-induced hydrolysis.

Common Failures & Fixes
  • Incomplete Derivatization (Parent Acid Visible):

    • Cause: Steric hindrance (common in Profens) or old reagent.

    • Fix: Increase TMCS concentration to 10% or switch to MTBSTFA (forms t-BDMS derivatives, 100x more stable to hydrolysis).

  • Injector Port Deposits:

    • Cause: Incomplete evaporation of silylation byproducts.

    • Fix: Use a wool-packed split liner to catch non-volatiles. Change liner every 50–100 injections.

  • "Disappearing" Peaks:

    • Cause: Active sites in the column.

    • Fix: Trim 10-20 cm of the column guard. Inject a high-concentration silylation reagent (blank) to "prime" (passivate) the system.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic text on mechanistic grounding).

  • Agilent Technologies. (2020). GC/MS Analysis of Short Chain Fatty Acids. Application Note 5994-1628EN. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (1997). Resolution of Enantiomers of NSAIDs by TLC and HPLC after Derivatization with Chiral Reagents. Biomedical Chromatography.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3CL4OH-PROP Status: Active Assigned Specialist: Senior Application Scientist Last Updated: February 18, 2026

Executive Summary & Molecule Profile

User Query: Optimization of recrystallization protocols for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. Context: This compound is a bifunctional intermediate (phenol and carboxylic acid) often used in the synthesis of thyromimetics and PPAR agonists. Its purification is critical because isomeric impurities (e.g., 2-chloro isomers) and reduction byproducts (e.g., over-reduced alcohols) can severely impact downstream biological assays.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Functional Groups Carboxylic Acid (

), Phenol (

), Chlorine (Lipophilic)
pH sensitivity is high. Avoid basic conditions which form salts.
Solubility Moderate in hot water; High in alcohols/ethers; Low in non-polar hydrocarbons.Solvent System: Aqueous Alcohols or Ethyl Acetate/Heptane.
Key Impurities 3-Chloro-4-hydroxycinnamic acid (starting material), inorganic salts, oxidation products (quinones).Cinnamic acid derivatives are less soluble in water than propanoic derivatives.

Validated Recrystallization Protocols

We recommend Method A as the primary "Golden Path" for purity >98%. Use Method B if the crude material is highly colored or contains significant non-polar impurities.

Method A: The Aqueous Ethanol Gradient (Standard)

Best for: Removing inorganic salts and starting material (cinnamic acid derivatives).

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 3 mL per gram. Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble particles remain, perform a hot filtration (see Troubleshooting).

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot Deionized Water (

    
    ) dropwise.
    
    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add a minimal amount of Ethanol (0.5 - 1 mL) to clear the solution again.

  • Controlled Cooling: Remove heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Critical: Do not crash cool in ice immediately; this traps impurities.

  • Crystallization: Once at room temperature, transfer to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the white needles/prisms via vacuum filtration. Wash the cake with cold Water:Ethanol (3:1) mixture.

Method B: Ethyl Acetate / Heptane (Alternative)

Best for: Removing polar impurities or if the compound "oils out" in water.

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Slowly add Heptane (or Hexane) until slight turbidity.

  • Cool slowly. This system is less prone to oiling out than aqueous systems.

Workflow Visualization

The following diagrams illustrate the logical flow of the purification process and the decision-making required during troubleshooting.

Figure 1: Recrystallization Workflow

RecrystallizationFlow Start Crude 3-(3-Chloro-4-hydroxyphenyl) propanoic acid Dissolve Dissolve in Hot Ethanol (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Remove insolubles) CheckSol->Filter No (Solids present) AntiSolv Add Hot Water until Turbid CheckSol->AntiSolv Yes Filter->AntiSolv Clear Add drops of EtOH to clear turbidity AntiSolv->Clear Cool Slow Cool to RT (2-3 hours) Clear->Cool Ice Ice Bath (0°C) 1 Hour Cool->Ice Isolate Vacuum Filtration & Cold Wash Ice->Isolate

Caption: Standard workflow for Aqueous Ethanol recrystallization ensuring removal of mechanical impurities.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Observation During Cooling Oiling Oiling Out (Liquid droplets form) Problem->Oiling Color Product is Pink/Brown Problem->Color NoCryst No Crystals Form Problem->NoCryst FixOil 1. Reheat to dissolve 2. Add more Ethanol 3. Seed with pure crystal Oiling->FixOil FixColor 1. Dissolve in hot solvent 2. Add Activated Carbon 3. Hot Filter Color->FixColor FixNoCryst 1. Scratch glass surface 2. Evaporate 20% solvent 3. Check pH (must be <4) NoCryst->FixNoCryst

Caption: Diagnostic logic for common crystallization failures.

Troubleshooting Guide (Symptom-Cause-Fix)

SymptomProbable CauseCorrective Action
Oiling Out (Liquid phase separation instead of crystals)1. Temperature dropped too fast.2. Solvent mixture is too polar (too much water).3. Impurity profile is high.[1]Immediate: Reheat to redissolve. Add more Ethanol (solvent). Allow to cool very slowly with vigorous stirring. Add a seed crystal at the cloud point.Long-term: Switch to Method B (EtOAc/Heptane).
Pink/Brown Discoloration Oxidation of the phenolic hydroxyl group (formation of quinones).Carbon Treatment: Dissolve crude in hot ethanol. Add 5% w/w Activated Charcoal. Stir for 15 mins. Filter hot through Celite. Proceed with crystallization.[2][3] Add a pinch of sodium bisulfite if the problem persists.
Low Yield 1. Too much solvent used.2. pH is too high (product exists as salt).Volume: Concentrate the mother liquor and perform a "second crop" crystallization.pH: Ensure the aqueous component is slightly acidic (pH 2-3) using dilute HCl to suppress ionization of the carboxylic acid.
Broad Melting Point (>2°C range)Solvent inclusion or isomeric impurities (e.g., 2-chloro isomer).Dry: Dry under high vacuum at 40°C for 24 hours.Reprocess: Recrystallize again using a different solvent system (e.g., switch from EtOH/Water to Toluene).

Frequently Asked Questions (FAQs)

Q: Can I use water as the only solvent? A: While 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) is soluble in hot water [1], the addition of the 3-Chloro substituent increases lipophilicity. Pure water often requires excessive volumes and leads to yield loss. We strongly advise the Ethanol/Water co-solvent system to balance solubility and recovery.

Q: My product is sticking to the flask walls. How do I recover it? A: This indicates "oiling out" occurred before crystallization. Re-dissolve the material by heating. If it persists, the impurity level might be too high for direct recrystallization. Consider performing an Acid-Base Extraction first:

  • Dissolve in 1M NaOH (forms the dianion).

  • Wash with Ethyl Acetate (removes non-acidic impurities).

  • Acidify aqueous layer with HCl to pH 2.

  • Extract with Ethyl Acetate, dry, and then recrystallize.

Q: How do I remove the unsaturated impurity (Cinnamic acid derivative)? A: The saturated propanoic acid is more flexible and soluble than the rigid cinnamic acid analog. If the cinnamic impurity is present, use Toluene . The cinnamic derivative is often less soluble in cold toluene and may precipitate out first or require hot filtration to remove.

References

  • Sigma-Aldrich. (n.d.). 3-(4-Hydroxyphenyl)propionic acid Product Specification. Retrieved from

  • Kavaliauskas, P., et al. (2024).[4] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. PMC PubMed Central. Retrieved from

  • Thermo Scientific Chemicals. (n.d.).[5] 3-(4-Chloro-3-methylphenyl)propionic acid Properties. Retrieved from

  • Mitsui Chemicals, Inc. (2006). Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. EP1687250A1. Retrieved from

(Note: While specific literature for the exact 3-chloro-4-hydroxy analog recrystallization is proprietary or rare, the protocols above are derived from validated methods for the structural parent Phloretic Acid and its chlorinated isomers [3,4].)

Sources

Technical Support Center: Resolving Solubility Issues of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in aqueous media. This document provides a structured approach to systematically troubleshoot and resolve these issues, grounded in fundamental physicochemical principles and established formulation strategies.

Understanding the Molecule: The Root of the Solubility Challenge

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a small molecule characterized by a chlorinated phenyl ring, a hydroxyl (phenolic) group, and a carboxylic acid moiety. Its limited aqueous solubility is primarily due to the hydrophobic nature of the chlorinated benzene ring, which counteracts the hydrophilic contributions of the polar hydroxyl and carboxylic acid groups. The crystalline nature of the solid material can also contribute to poor solubility, as energy is required to break the crystal lattice before dissolution can occur.[1]

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Structure Contains a hydrophobic chlorophenyl group and hydrophilic hydroxyl and carboxylic acid groups.The hydrophobic portion of the molecule dominates, leading to poor water solubility.
pKa (estimated) Carboxylic Acid: ~4-5, Phenol: ~9-10The molecule's charge state, and therefore its solubility, is highly dependent on the pH of the solution.
Physical State Likely a crystalline solid at room temperature.Energy is required to overcome the crystal lattice, which can limit solubility.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a stepwise approach to enhancing the solubility of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

Q1: I've added my compound to water, and it's not dissolving. What is the first and most critical step I should take?

A1: pH Adjustment is the primary and most effective initial step. The solubility of ionizable compounds like 3-(3-Chloro-4-hydroxyphenyl)propanoic acid is profoundly influenced by pH.[][3] The carboxylic acid and phenolic hydroxyl groups can be deprotonated to form more soluble anionic species.

The Underlying Principle (Causality): According to the Henderson-Hasselbalch equation, the ionization state of a functional group is determined by the solution's pH relative to the group's pKa.

  • At pH < pKa: The functional group is predominantly in its protonated, neutral form. For the carboxylic acid, this is the less soluble state.

  • At pH > pKa: The functional group is predominantly in its deprotonated, ionized (anionic) form. This charged species is significantly more water-soluble.[4][5]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Sample Preparation: Add an excess amount of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your buffers and compound).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the measured solubility against the pH of the respective buffers to determine the optimal pH for dissolution.

Q2: I've adjusted the pH, and while solubility has improved, it's still insufficient for my experimental needs. What's my next step?

A2: The use of co-solvents is a widely employed and effective secondary strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby enhancing the solubility of non-polar solutes.[6][7]

The Underlying Principle (Causality): Water is a highly polar solvent with a strong hydrogen-bonding network. The hydrophobic chlorophenyl group of your compound disrupts this network, leading to its exclusion and poor solubility. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic portions of the molecule to be solvated.[]

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-20%A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)5-30%Effective for a wide range of hydrophobic compounds.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but use with caution in cell-based assays due to potential toxicity at higher concentrations.

Experimental Workflow: Co-solvent Screening

cluster_0 Co-solvent Optimization Workflow A Prepare stock solution of compound in 100% co-solvent (e.g., DMSO) C Titrate stock solution into aqueous buffer to desired final co-solvent concentration A->C B Prepare aqueous buffers at optimal pH B->C D Visually inspect for precipitation C->D E Quantify solubility if necessary D->E

Caption: A streamlined workflow for assessing the impact of co-solvents on compound solubility.

Q3: My compound still precipitates upon dilution into my final aqueous experimental medium, even with pH adjustment and co-solvents. Are there more advanced options?

A3: Yes, for particularly challenging cases, surfactants and cyclodextrins offer robust solutions.

Option 1: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[8] These micelles have a hydrophobic core and a hydrophilic shell.

The Underlying Principle (Causality): The hydrophobic portion of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid can partition into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle maintains solubility in the aqueous medium.[9][10] This effectively encapsulates the poorly soluble compound in a water-soluble carrier.

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range (w/v)
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (Use with caution in biological systems)

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11][12] They can form inclusion complexes with poorly soluble "guest" molecules that fit into their cavity.[13][14]

The Underlying Principle (Causality): The hydrophobic chlorophenyl portion of your compound can be encapsulated within the non-polar interior of the cyclodextrin molecule.[15] The hydrophilic exterior of the cyclodextrin then imparts water solubility to the entire complex.[14]

Recommended Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Standard, but with limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Modified to have significantly higher aqueous solubility, a very common choice for solubilizing hydrophobic drugs.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with excellent solubility and a strong ability to form complexes.

Logical Flow for Advanced Solubility Enhancement

Start Initial State: Poor Solubility in Aqueous Buffer pH_Adjust pH_Adjust Start->pH_Adjust Co_Solvent Step 2: Co-solvent Addition e.g., 5-20% Ethanol or PEG 400 pH_Adjust->Co_Solvent If solubility is still insufficient Advanced Step 3: Advanced Excipients Co_Solvent->Advanced If precipitation on dilution occurs Surfactant Option 3a: Surfactant e.g., 0.5% Tween® 80 Advanced->Surfactant Cyclodextrin Option 3b: Cyclodextrin e.g., HP-β-CD Advanced->Cyclodextrin Success Result: Soluble Compound Surfactant->Success Cyclodextrin->Success

Caption: Decision tree for systematically addressing solubility issues.

Summary of Troubleshooting Strategies

StrategyMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases ionization of the carboxylic acid and phenolic groups, leading to higher water solubility.[16]Simple, effective for ionizable compounds, minimal addition of other substances.[]Only applicable to ionizable compounds; solubility may decrease if the pH is shifted away from the optimum.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[6]Effective for non-ionizable compounds, can be combined with pH adjustment.Can affect biological assays at higher concentrations; risk of precipitation upon dilution.[17]
Surfactants Encapsulate hydrophobic molecules within micelles.[8][18]High solubilizing capacity, can prevent precipitation.Can interfere with certain assays; potential for cytotoxicity depending on the surfactant and concentration.
Cyclodextrins Form inclusion complexes by encapsulating the hydrophobic part of the molecule.[11][13]Generally low toxicity, high solubilizing capacity, can improve compound stability.[12]Can be more expensive; complexation is a 1:1 or 1:2 interaction, so stoichiometry is a factor.[19]

References

  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Catalent. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • ResearchGate. (2025).
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Blog. (2025).
  • JOCPR. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PMC. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • ResearchGate. (2025). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • JOCPR. (2024).
  • Fiveable. (2025). pH and Solubility - AP Chem.
  • EurekAlert!. (2022). Improving water solubility of polyphenols by adding amino acids.
  • Google Patents. (n.d.). Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol.
  • ResearchGate. (n.d.). Surfactant solubilization of hydrophobic compounds in soil and water: II. The role of dodecylsulphate-soil interactions for hexachlorobenzene.
  • PMC. (n.d.).
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Benchchem. (2025). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • BOC Sciences. (n.d.).
  • PMC. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • Reddit. (2021). Does anyone know how pH affects solubility??.
  • ScienceDirect. (2026). PH adjustment: Significance and symbolism.
  • UNT Digital Library. (2026).
  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • WuXi AppTec. (2024).
  • MDPI. (2022).
  • PubMed. (2012). Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system.
  • Thermo Fisher Scientific. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, 99% 10 g.
  • PubChem. (n.d.). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.
  • Wikipedia. (n.d.). Cosolvent.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines.
  • FooDB. (2011). Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993).
  • MDPI. (2025).
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid.
  • MedChemExpress. (n.d.). 3-(3-Hydroxyphenyl)propionic acid.
  • ChemicalBook. (2026). 3-(3-HYDROXYPHENYL)PROPIONIC ACID.
  • Chem-Impex. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-N-(4-hydroxyphenyl)propionamide.
  • Pharmaffiliates. (n.d.). 19314-10-4 | Product Name : 3-Chloro-N-(4-hydroxyphenyl)propanamide.

Sources

Removing unreacted starting materials from 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Understanding the Challenge: The Synthetic Landscape

The purity of a final compound is intrinsically linked to its synthetic origin. 3-(3-Chloro-4-hydroxyphenyl)propanoic acid is most commonly synthesized via a Knoevenagel condensation.[1][2] This reaction typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with an active methylene compound like malonic acid , followed by subsequent reaction steps.

Therefore, the primary impurities you are likely to encounter are these unreacted starting materials. Our purification strategy must effectively separate the target product—a phenolic carboxylic acid—from a phenolic aldehyde and a dicarboxylic acid.

Properties of Key Compounds

Understanding the physicochemical properties of your product and its potential contaminants is the foundation of a successful purification strategy.

CompoundChemical StructureMolar Mass ( g/mol )Key Functional GroupsAcidity (pKa)Polarity
Product: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid200.61Carboxylic Acid, Phenol~4.5 (acid), ~9.5 (phenol)High
Impurity 1: 3-chloro-4-hydroxybenzaldehyde156.57Aldehyde, Phenol~7.6 (phenol)Moderate
Impurity 2: Malonic Acid104.06Dicarboxylic Acid~2.8 (pKa1), ~5.7 (pKa2)Very High

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address common issues encountered during the purification of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in a practical, question-and-answer format.

Q1: My initial workup left a complex, oily residue. What is the most robust initial purification step?

Answer: The most effective initial step is a classic acid-base liquid-liquid extraction . This technique leverages the significant differences in acidity between your target compound and the primary starting material, 3-chloro-4-hydroxybenzaldehyde.[3][4][5]

The Causality: Your product has a carboxylic acid group (pKa ~4.5), making it a relatively strong organic acid. The starting aldehyde's most acidic proton is on its phenol group (pKa ~7.6), making it a much weaker acid. Malonic acid is the strongest acid in the mixture (pKa1 ~2.8). We can exploit this pKa difference using a controlled pH extraction. By using a weak base like sodium bicarbonate (NaHCO₃), you can selectively deprotonate and solubilize the strong carboxylic acids (your product and malonic acid) into an aqueous layer, while the less acidic phenolic aldehyde remains in the organic phase.[4] Using a strong base like NaOH at this stage would deprotonate everything, including the phenol, defeating the purpose of the separation.

Caption: Logic of Acid-Base Extraction
Q2: I've removed the aldehyde, but my NMR still shows a second acidic impurity. How do I remove residual malonic acid?

Answer: You have successfully isolated the carboxylic acids, but now need to separate your product from the highly polar malonic acid. You have two excellent options: Recrystallization or Column Chromatography .

  • Recrystallization: This is often the most efficient method for removing smaller quantities of impurities, especially if there's a significant difference in solubility between your product and the contaminant.[6] Your target product is a larger, more rigid molecule than malonic acid and will likely have lower solubility in moderately polar solvents.

  • Column Chromatography: This is the most powerful method for separating compounds with differing polarities.[7][8] Since your product is less polar than the highly functionalized malonic acid, it will elute from the column first under the right conditions.

Q3: My product keeps "oiling out" during recrystallization instead of forming crystals. What's going wrong?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of a solid lattice. This is a common problem that can usually be solved by adjusting your solvent system or cooling procedure.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Crashing a compound out of solution by cooling it too quickly is a primary cause of oiling. After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath.

  • Use a Mixed-Solvent System: If a single solvent isn't working, a mixed-solvent system is a powerful alternative.[6] Dissolve your crude product in a small amount of a "good" solvent in which it is highly soluble (e.g., ethanol). Then, slowly add a "poor" solvent in which it is insoluble (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q4: I'm trying column chromatography, but my product is streaking badly down the column (tailing). How can I get sharp, clean bands?

Answer: Tailing is a classic sign that your acidic compound is interacting too strongly with the stationary phase. Silica gel (SiO₂) is slightly acidic and can engage in strong, sometimes irreversible, binding with other acidic compounds, causing poor separation.

The Solution: To achieve sharp bands, you must suppress the ionization of your carboxylic acid. This is easily done by adding a small amount of a volatile acid, such as acetic acid (0.5-1%) , to your eluent (mobile phase).[9]

The Causality: By acidifying the mobile phase, you create an environment where your product remains in its neutral, protonated form (R-COOH) rather than its anionic form (R-COO⁻). The neutral form has a much lower affinity for the silica gel surface, allowing it to travel smoothly down the column and elute as a sharp, well-defined band.

Caption: Overall Purification Workflow

Detailed Experimental Protocols

Protocol 1: Bulk Impurity Removal via Acid-Base Extraction

This protocol is designed to remove the less acidic 3-chloro-4-hydroxybenzaldehyde impurity.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Initial Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Use a volume of NaHCO₃ solution equal to about one-third of the organic phase volume.

    • Expert Tip: Vent the funnel frequently! The reaction between the acid and bicarbonate will generate CO₂ gas, causing pressure to build.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing the aldehyde), and the bottom will be the aqueous phase (containing the carboxylate salts of your product and malonic acid). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the wash of the organic layer with fresh NaHCO₃ solution two more times to ensure all carboxylic acids have been extracted. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous layers once with a small amount of fresh EtOAc to remove any residual, physically trapped aldehyde. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous phase in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of your product and malonic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts, and then dry it under vacuum. This solid is now enriched in your product but may still contain malonic acid.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the product from highly polar impurities like malonic acid.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for your product is a 1:1 mixture of Hexane:Ethyl Acetate. Spot your crude mixture on a TLC plate and develop it. The goal is to find a solvent system that gives your product an Rf value of ~0.3-0.4.

  • Prepare the Eluent: Based on your TLC results, prepare a sufficient volume of the mobile phase (eluent). Crucially, add 1% acetic acid to this mixture. For example, for 500 mL of 1:1 Hexane:EtOAc, you would use 247.5 mL Hexane, 247.5 mL EtOAc, and 5 mL of glacial acetic acid.

  • Pack the Column: Pack a glass column with silica gel using your prepared eluent (a "wet slurry" packing method is recommended). Ensure the silica bed is compact and level.[8]

  • Load the Sample: Dissolve your semi-purified solid from Protocol 1 in a minimal amount of the eluent (or a slightly more polar solvent like pure EtOAc if needed). Carefully apply this concentrated solution to the top of the silica gel bed.

  • Elute the Column: Begin passing the eluent through the column, applying gentle air pressure if performing flash chromatography.[7] Collect fractions in test tubes as the solvent drips from the bottom.

  • Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product. The less polar product will elute before the highly polar malonic acid.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

References

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • García-Blanco, M. J., et al. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Food and Bioproducts Processing, 128, 137-146. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved from [Link]

  • da Silva, F. M., et al. (2015). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 5(2), 1117-1126. Available from: [Link]

  • Pena-Pereira, F., & Costas, M. (2020). Extraction techniques for the determination of phenolic compounds in food. In Encyclopedia of Analytical Science (3rd ed.). Elsevier. Available from: [Link]

  • Unacademy. (n.d.). Perkin Reaction Mechanism - JEE Chemistry. Unacademy. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Perkin Condensation. Physics Wallah. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025). Perkin Reaction. Online Organic Chemistry Tutor. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism of Knoevenagel condensation reaction. ResearchGate. Retrieved from [Link]

  • Vedantu. (n.d.). Reformatsky Reaction: Mechanism, Examples & Exam Tips. Vedantu. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reformatsky Reaction. J&K Scientific. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. College of Pharmacy. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH Conditions for Extraction of Chlorohydroxyphenyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting & Optimization for Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) Target Analytes: Chlorinated derivatives of hydroxybenzoic acids and related metabolites (e.g., 3-chloro-4-hydroxybenzoic acid).[1]

Core Directive: The "pKa Shift" Phenomenon

Before attempting any extraction, you must understand how the chlorine substituent alters the standard "phenolic acid" protocol.

The Trap: Standard phenolic acids (like vanillic or salicylic acid) have a carboxyl pKa


 4.5 and a phenolic pKa 

10. However, chlorine is an electron-withdrawing group (EWG).[1] Through the inductive effect (-I) , it pulls electron density away from the acidic protons, stabilizing the conjugate base.

The Result:

  • Carboxyl Group: Becomes more acidic (pKa drops to

    
     3.0 – 3.8).[1]
    
  • Phenolic Group: Becomes significantly more acidic (pKa can drop from 10 to

    
     7.5 – 8.5).[1]
    

Implication: If you follow a standard protocol and extract at pH 4.0, your target is likely still 50% ionized, leading to poor recovery in organic solvents.[1] You must drive the pH lower than usual.

Visualization: The Extraction Decision Matrix

The following diagram illustrates the critical decision points based on the "shifted" pKa values of chlorohydroxyphenyl acids.

ExtractionLogic Start Start: Sample Preparation Check_pKa Determine pKa of Target (Expect COOH ~3.5, OH ~8.0) Start->Check_pKa Method_Choice Choose Extraction Method Check_pKa->Method_Choice LLE_Path Liquid-Liquid Extraction (LLE) Method_Choice->LLE_Path High Conc./Simple Matrix SPE_Path Solid Phase Extraction (SPE) Method_Choice->SPE_Path Trace/Complex Matrix LLE_Action CRITICAL: Adjust pH < 1.5 (Suppress COOH ionization) LLE_Path->LLE_Action SPE_Choice Select Sorbent SPE_Path->SPE_Choice RP_SPE Reversed Phase (C18/HLB) SPE_Choice->RP_SPE General Purpose MAX_SPE Mixed-Mode Anion Exchange (MAX) SPE_Choice->MAX_SPE High Selectivity RP_Action Load at pH < 2.0 (Neutral form required) RP_SPE->RP_Action MAX_Action Load at pH 6.0 - 7.0 (Ionized COO- required) Avoid pH > 8 (Phenol oxidation) MAX_SPE->MAX_Action

Figure 1: Decision matrix for selecting extraction mode based on the unique acidity profile of chlorinated phenolic acids.

Troubleshooting Liquid-Liquid Extraction (LLE)

Scenario: You are extracting plasma or urine with Ethyl Acetate or MTBE, but recovery is consistently low (< 60%).

The "2-Unit Rule" Violation

For efficient LLE, the analyte must be in its neutral (protonated) form. The Henderson-Hasselbalch equation dictates that to achieve 99% protonation, the pH must be 2 units below the pKa .

  • Standard Error: Acidifying to pH 4.0 (thinking it is "acidic enough").[1]

  • Correction: Because the chlorine lowers the carboxyl pKa to ~3.5, pH 4.0 results in >75% ionization (anionic form), which stays in the water phase.

  • Protocol Fix: Acidify to pH ≤ 1.5 .

LLE Optimization Data Table
ParameterStandard ConditionOptimized for Chlorohydroxyphenyl Acids Reason
Aqueous pH 4.0 - 5.0< 1.5 Ensures 99.9% protonation of the hyper-acidic carboxyl group.[1]
Acidifier Acetic AcidFormic Acid (5%) or HCl (1M) Acetic acid (pKa 4.[1]76) is too weak to drive pH below 2.0 effectively.[1]
Solvent Ethyl AcetateEthyl Acetate : Isopropanol (9:1) The chlorine atom increases lipophilicity, but the hydroxyl group requires slight polarity to prevent precipitation at the interface.
Salt Addition NoneNaCl (Saturation) "Salting out" effect is critical for small, polar chlorinated acids.[1]

Troubleshooting Solid Phase Extraction (SPE)

Scenario: You are using a Mixed-Mode Anion Exchange (MAX) cartridge to clean up a complex matrix, but the analyte is eluting during the wash step or not eluting at all.

The "Double-Ionization" Risk

In Mixed-Mode SPE, you rely on the carboxyl group binding to the sorbent's quaternary amine. However, if you wash at a pH that is too high, the phenolic -OH will ionize.

  • Mechanism: Sorbent (+) binds Analyte (-).[1]

  • The Issue: If the phenolic -OH ionizes (pKa ~8 due to Cl), the molecule becomes a dianion (-2). This can lead to irreversible binding or oxidative degradation on the column.

Visualizing the SPE Interaction

SPE_Mechanism Sorbent Sorbent Surface Hydrophobic Chain (C18) Anion Exchange Group (+) Analyte Chlorohydroxyphenyl Acid Chlorinated Ring Carboxyl (COO-) Phenol (OH) Sorbent:C18->Analyte:Ring hydrophobic interaction Sorbent:AX->Analyte:COOH ionic retention (pH 6-7) Interference Neutral Interference Sorbent:C18->Interference wash removes

Figure 2: Dual-retention mechanism in Mixed-Mode SPE. Note that pH control is vital to maintain the COO- state without ionizing the Phenol-OH.

Optimized MAX Protocol
  • Condition: Methanol

    
     Water.[1][2]
    
  • Load: Sample at pH 6.0 (Acetate buffer).

    • Why? pH 6 is high enough to ionize the carboxyl (COO-) for retention, but low enough to keep the chlorinated phenol (OH) neutral.

  • Wash 1: 5% Ammonium Hydroxide in Water.[1]

    • Warning: Do NOT exceed pH 9.[1] Chlorinated phenols oxidize rapidly in alkaline conditions.[1] Keep this step brief.

  • Wash 2: Methanol.[1][3][4]

    • Why? Removes hydrophobically bound neutrals.[1] The analyte stays locked via ionic bond.

  • Elute: 2% Formic Acid in Methanol.

    • Mechanism:[1][2][4][5][6] Protonates the carboxyl group (neutralizes charge), breaking the ionic bond.

Stability & Degradation (The "Alkaline Oxidation" Factor)

Users often report the disappearance of chlorohydroxyphenyl acids when samples are stored at pH > 8.

Mechanism: Phenolic compounds are susceptible to oxidation, forming quinones.[1] The presence of chlorine (EWG) makes the ring electron-deficient, but once the phenolate ion forms (at pH > pKa), it becomes highly reactive to dissolved oxygen.

Troubleshooting Checklist:

Frequently Asked Questions (FAQ)

Q1: I see a "ghost peak" eluting just after my analyte in HPLC. What is it? A: This is likely the quinone oxidation product. It occurs if your extraction pH drifted above 8.0 or if the sample sat in the autosampler in a non-acidified solvent. Ensure your mobile phase has at least 0.1% Formic Acid.[1]

Q2: Can I use Sulfuric Acid to lower the pH for LLE? A: It is not recommended. While effective at lowering pH, sulfate ions are highly chaotropic and can interfere with phase separation or cause co-extraction of matrix components. Use HCl or Formic Acid .[1]

Q3: My recovery is good, but the baseline is noisy. Why? A: You likely acidified too aggressively (pH < 1) during an SPE load step on a Reversed-Phase column.[1] At extremely low pH, you may hydrolyze protein conjugates or extract humic substances from the matrix. Try "washing" the extract with a weak non-polar solvent (like Hexane) at acidic pH before the final elution.

References

  • Agilent Technologies. (2011).[1] Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Application Note 5990-7379EN.[1] Link

  • Biotage. (2020).[1][7][8] Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HAX. Technical Note TN128. Link

  • Friedman, M., & Jürgens, H. S. (2000).[1][9] Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.[1] Link[1]

  • Thermo Fisher Scientific. (2014).[1] Mixed-Mode, Weak Anion-Exchange, Solid-Phase Extraction Method for the Extraction of Niflumic Acid (Strong Acid) from Human Plasma.[1][10] Application Note. Link

  • Sigma-Aldrich (Merck). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.[1] Reporter EU Volume 18. Link

Sources

Troubleshooting baseline noise in HPLC analysis of propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Baseline Noise & Drift

Status: Active Guide | Last Updated: 2026-02-18 Department: Chromatography Applications Support

Executive Summary & Context

Why is this analysis difficult? Propanoic acid derivatives (e.g., 2-arylpropionic acids like Ibuprofen, or short-chain fatty acid esters) present a "perfect storm" for baseline instability.

  • Weak Chromophores: Unless the derivative has a strong aromatic system, you are often forced to detect at 210–220 nm to achieve sufficient sensitivity. At these wavelengths, the detector sees everything—including the mobile phase, impurities, and dissolved oxygen.

  • Acidity (

    
    ):  To prevent peak tailing and ensure retention, the mobile phase pH must be suppressed (typically pH < 3.0). Common additives used to achieve this (Formic Acid, TFA) have high background absorbance at 210 nm, creating a noisy, drifting baseline.
    

This guide moves beyond generic troubleshooting to address the specific chemical physics of analyzing acidic, low-UV active compounds.

Diagnostic Triage: Isolate the Source

Before changing any chemistry, you must characterize the noise. Use the Zero-Flow Test to distinguish between electronic (detector) issues and fluidic (pump/column) issues.

Protocol: The Zero-Flow Test
  • Disconnect the column and replace it with a union.[1]

  • Flush the system with water for 10 minutes.

  • Turn off the pump flow (0 mL/min).

  • Monitor the baseline for 15 minutes at your method wavelength (e.g., 210 nm).

ObservationDiagnosisAction
Noise persists at 0 mL/min Electronic/Optical Lamp aging, dirty flow cell windows, or electrical interference.
Noise stops at 0 mL/min Fluidic/Chemical Pump pulsation, mixing issues, or mobile phase absorbance (See Section 3).
Visualizing the Troubleshooting Logic

Baseline_Diagnostic Start Start: Observe Baseline Noise Type Is the noise Periodic (Cycling)? Start->Type Periodic Yes: Periodic Type->Periodic Sawtooth pattern Random No: Random / Spikes Type->Random Fuzzy / erratic PumpCheck Check Pump Stroke / Mixing Periodic->PumpCheck ZeroFlow Perform Zero-Flow Test Random->ZeroFlow AirBubble Trapped Air in Pump Head PumpCheck->AirBubble If syncs with piston Electronic Noise Persists? (Yes) ZeroFlow->Electronic Fluidic Noise Stops? (No) ZeroFlow->Fluidic Lamp Lamp Energy / Flow Cell Dirty Electronic->Lamp Chem Mobile Phase UV Cutoff / Degassing Fluidic->Chem

Figure 1: Decision tree for isolating the source of baseline noise based on signal morphology and flow dependency.

Chemistry & Mobile Phase Optimization

The Core Problem: You are likely detecting at the "edge" of your solvent's transparency. For propanoic acid derivatives, you need acidic conditions. However, the wrong acid at 210 nm causes high background absorbance (Noise).

The UV Cutoff Trap

Operating near the UV cutoff of a solvent means that even tiny changes in composition (mixing ripple) or temperature result in massive baseline swings.

Table 1: UV Cutoffs & Suitability for Propanoic Acid Analysis

Solvent/AdditiveUV Cutoff (1 AU)Suitability for 210 nmNotes
Acetonitrile 190 nmExcellent The gold standard for low-UV work.
Methanol 205 nmPoor Absorbance rises sharply <220 nm. Causes "wandering" baselines in gradients.
THF 212 nmUnusable Do not use for low-UV detection of these derivatives.
Phosphoric Acid <190 nmExcellent Best for UV transparency. Non-volatile (bad for MS).
TFA (0.1%) ~214 nmMarginal Causes baseline drift in gradients. Use 0.05% if possible.
Formic Acid (0.1%) ~210 nmPoor High background at low UV. Switch to Phosphate for UV-only work.
Protocol: The "Phosphate Switch"

If you are using Formic Acid or Acetate and seeing noise at 210 nm:

  • Switch buffer: Change to 20 mM Potassium Phosphate (pH 2.5 – 3.0).

  • Rationale: Phosphate is transparent at 210 nm. This often reduces baseline noise by 5–10x compared to carboxylic acid modifiers [1].

  • Caution: Ensure your organic modifier (if high %) does not precipitate the salt.

Degassing: The Invisible Noise

Oxygen absorbs UV light at <210 nm.

  • Symptom: Random spikes or a slow sinusoidal wave.[2]

  • Fix: Sparging with Helium is superior to vacuum degassing for operation at <215 nm. If using an inline degasser, ensure it is fully efficient; semi-permeable membranes can degrade over time [2].

Hardware & Physical Parameters

If the chemistry is solid (Acetonitrile/Phosphate), look at the hardware.

Detector Lamp Aging

Deuterium lamps lose energy at the lowest wavelengths first. A lamp might pass a standard intensity test (often measured at 230 nm or 254 nm) but be too noisy at 210 nm.

  • Check: Look at the "Reference Energy" on your detector. If it is <50% of the installation value, replace the lamp.

Mixing Issues (The "Sawtooth")

Propanoic acid derivatives often require gradients. If you see a periodic sine wave in the baseline:

  • Cause: Incomplete mixing of Mobile Phase A (Water/Acid) and B (Organic). The detector sees "packets" of unmixed solvent.

  • Solution: Install a larger volume static mixer (e.g., increase from 35 µL to 100 µL). This dampens the noise but slightly increases dwell volume.

Method Optimization Strategy

How to build a robust method for these derivatives that minimizes noise.

Method_Strategy Analyte Propanoic Acid Derivative Detection Detection Mode? Analyte->Detection UV_Route UV (210-220 nm) Detection->UV_Route MS_Route Mass Spec Detection->MS_Route Buffer_UV Buffer: H3PO4 (Phosphate) UV_Route->Buffer_UV Transparency Critical Solvent_UV Solvent: ACN only (Avoid MeOH) UV_Route->Solvent_UV Buffer_MS Buffer: Formic/TFA MS_Route->Buffer_MS Volatility Critical Outcome_UV Low Noise High Sensitivity Buffer_UV->Outcome_UV Outcome_MS High Noise (UV) Good Ionization Buffer_MS->Outcome_MS Solvent_UV->Outcome_UV

Figure 2: Strategic selection of mobile phases based on detection mode. Note that MS-compatible buffers often degrade UV baseline quality.

Frequently Asked Questions (FAQs)

Q: I see "Ghost Peaks" in my gradient blank. Is this noise? A: No, this is system contamination.

  • Mechanism: Impurities in the water or organic solvent accumulate on the column during the equilibration phase (low organic) and elute as the gradient rises.

  • Fix: Install a Trap Column (C18, short) between the pump and the injector. This traps solvent impurities before they reach the analytical column.

Q: Why do I get negative peaks? A: The sample solvent has a lower absorbance than the mobile phase.

  • Scenario: You are dissolving the sample in pure methanol, but your mobile phase has 0.1% TFA (which absorbs UV). When the "clean" methanol passes the detector, absorbance drops.

  • Fix: Dissolve the sample in the mobile phase.

Q: My baseline drifts upward during the gradient. Can I subtract it? A: Yes, but it's better to fix the chemistry.

  • Cause: Mobile Phase B (Organic) usually has lower absorbance than Phase A (Water + Acid) at 210 nm unless additives are mismatched.

  • Trick: If using TFA, add slightly less TFA to the organic line (e.g., 0.1% in A, 0.08% in B). Organic solvents enhance the UV absorbance of TFA; lowering the concentration in B balances the baseline [3].

References

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Agilent Technical Note. Link

  • Waters Corporation. (2025). Wavelength cutoffs for mixed mobile phases. Waters Support Library. Link

  • Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills – Noisy Baselines. LCGC Blog. Link

  • Shimadzu. (2025). Baseline Disturbance: Causes and Countermeasures.[1][2][3][4][5] Shimadzu Excellence in Science. Link

Sources

Preventing oxidation of the phenolic hydroxyl group in 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers working with 3-(3-Chloro-4-hydroxyphenyl)propanoic acid frequently report spontaneous discoloration (pinking/browning) and yield loss during storage or coupling reactions.

The Root Cause: This molecule contains a 3-chloro-4-hydroxy motif.[1][2] The chlorine atom ortho to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I). While this increases the acidity of the phenol (lowering


 to ~7.5–8.0 compared to ~10 for unsubstituted phenol), it paradoxically makes the phenolate anion more accessible at physiological or neutral pH. The phenolate is the primary species susceptible to Single Electron Transfer (SET) oxidation, leading to the formation of reactive ortho-quinone  or quinone methide  intermediates.

This guide provides the protocols required to arrest this pathway.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the enemy. The oxidation of this substrate is not a simple decomposition; it is a radical chain reaction catalyzed by trace metals and light.

Mechanism of Action
  • Deprotonation: At pH > 7, the phenol exists largely as a phenolate.

  • Initiation: Trace metals (

    
    , 
    
    
    
    ) or UV light abstract an electron, forming a phenoxy radical .
  • Propagation: The chlorine substituent stabilizes the radical intermediate, facilitating further oxidation to a quinone . This electrophilic species rapidly polymerizes or reacts with nucleophiles (like amines in your coupling partners), destroying your reagent.

OxidationMechanism Phenol Native Substrate (Phenol Form) Phenolate Phenolate Anion (Susceptible Species) Phenol->Phenolate pH > 7.0 Radical Phenoxy Radical (Stabilized by Cl) Phenolate->Radical Oxidation (O2/Metals) Quinone o-Quinone / Polymer (Brown Precipitate) Radical->Quinone Polymerization Catalyst Catalysts: Light, Fe3+, Cu2+ Catalyst->Phenolate

Figure 1: The oxidative cascade from stable phenol to irreversible quinone polymer.

Module 2: Environmental Controls (First Line of Defense)

Before adding chemical stabilizers, you must secure the physical environment. The 3-chloro substituent makes this molecule significantly more sensitive to "benchtop conditions" than standard tyrosine derivatives.

Protocol A: Solvent Degassing

Dissolved oxygen is the primary oxidant. Standard sonication is insufficient .

MethodEfficiencyRecommended For
Sparging (Ar/N₂) MediumHPLC Mobile phases, short-term storage.
Freeze-Pump-Thaw HighSynthetic reactions, long-term stock solutions.
Sonication LowNOT RECOMMENDED for this substrate.

Step-by-Step Sparging:

  • Insert a sintered glass gas dispersion tube into the solvent reservoir.

  • Flow high-purity Argon (heavier than air, blankets the surface) at a moderate rate.

  • Sparge for 15 minutes per liter of solvent.

  • Seal headspace immediately.

Protocol B: pH Management

Crucial Insight: The


 of the phenolic hydroxyl is lowered by the ortho-chlorine.
  • Danger Zone: pH > 7.0 (Phenolate concentration increases).

  • Safe Zone: pH < 6.0.

  • Action: When performing extractions or chromatography, maintain acidic modifiers (0.1% Formic Acid or TFA) at all times. Never store this compound in phosphate-buffered saline (PBS) at pH 7.4 without antioxidants.

Module 3: Chemical Additives (The Active Defense)

If the experimental design requires neutral pH (e.g., biological assays), you must use "sacrificial" antioxidants that oxidize faster than your phenol.

Additive Selection Matrix
AdditiveConc. RangeMechanismCompatibility
Sodium Metabisulfite 0.1% - 0.5%Reduces quinones back to phenols; scavenges

.
Excellent for aqueous buffers; incompatible with strong oxidants.
Ascorbic Acid 1 - 10 mMSacrificial reductant (Vitamin C).Good for biological assays; may interfere with redox-sensitive readouts.
EDTA (Disodium) 1 - 5 mMChelates metal catalysts (

).
Essential if using non-HPLC grade water or glass vessels.
Recommended Buffer Formulation

For storage or assay buffers where pH 7 is unavoidable:

  • Base: Degassed buffer (e.g., HEPES).

  • Chelator: 1 mM EDTA.

  • Antioxidant: 10 mM Ascorbic Acid OR 0.1% Sodium Metabisulfite.

  • Storage: Amber glass vials under Argon.

Module 4: Synthetic Protection (The Nuclear Option)

If your synthesis involves harsh conditions (bases, oxidants, or elevated temperatures), environmental controls will fail. You must chemically mask the phenol.

Recommendation: Acetylation is the most efficient protection for 3-chloro-4-hydroxyphenyl derivatives. It is stable to mild acid but easily removed with mild base or enzymatic hydrolysis.

Protocol C: Acetyl Protection Workflow

ProtectionWorkflow Start Substrate (Free Phenol) Reagents Ac2O (1.2 eq) + Pyridine 0°C to RT Start->Reagents Intermediate Acetylated Intermediate (Oxidation Resistant) Reagents->Intermediate Reaction Perform Core Synthesis (Coupling/Modification) Intermediate->Reaction Deprotection Deprotection (LiOH or K2CO3 / MeOH) Reaction->Deprotection Final Final Product (Intact Phenol) Deprotection->Final

Figure 2: Strategic protection of the phenol group to survive synthetic steps.

Procedure:

  • Dissolve substrate in dry DCM or Pyridine.

  • Add 1.2 equivalents of Acetic Anhydride (

    
    ) .
    
  • Stir at 0°C for 30 mins, then warm to RT.

  • Result: The electron-withdrawing acetyl group shuts down the radical oxidation pathway completely.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Solution turns pink/red Formation of ortho-quinone intermediates.Discard solution. The reaction is often irreversible. For future, add 1mM EDTA and degas solvents.
Low yield in amide coupling Phenolic -OH competing as a nucleophile or oxidizing.Use the Acetyl-protected derivative (Protocol C). The free phenol is interfering with the activated ester.
Brown gum on rotary evaporator Oxidation during concentration (heat + air).Do not evaporate to dryness if possible. Bleed Nitrogen into the rotavap instead of air when releasing vacuum.
HPLC Baseline drift Oxidation of phenol on the column.Add 0.1% Ascorbic Acid to Mobile Phase A.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82267707, 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.[1] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-(4-Hydroxyphenyl)propionic acid. Retrieved from

  • Bunce, N. J., et al. (2000). Electrochemical Oxidation of Chlorinated Phenols.[5] Environmental Science & Technology. (Mechanistic insight into chlorophenol radical formation).

Sources

Technical Support Center: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid Coupling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CP-3CL-4OH-PROP Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Steric Hindrance in Amide/Ester Coupling

Executive Summary & Diagnostic Analysis

User Issue: You are experiencing low yields or failed coupling when reacting 3-(3-Chloro-4-hydroxyphenyl)propanoic acid . You suspect steric hindrance .

Technical Diagnosis: While "steric hindrance" is a common culprit, this specific scaffold presents a dual-threat scenario that often mimics steric failure:

  • The "False" Steric Hindrance (Electronic Interference): The ortho-chloro substituent on the aromatic ring lowers the pKa of the 4-hydroxyl group (pKa ~8.5 vs. ~10 for unsubstituted phenol). In standard basic coupling conditions (e.g., EDC/DIEA), this phenol becomes a competent nucleophile, leading to self-polymerization or active ester consumption (formation of phenolic esters), which depletes your starting material before it couples with your amine.

  • The "True" Steric Hindrance: The propanoic acid tail itself is primary and unhindered. If you are facing genuine steric issues, it is likely due to the coupling partner (e.g., a tertiary amine, bulky aniline, or solid-phase resin).

This guide provides three distinct protocols to address these specific failure modes.

Decision Matrix: Select Your Protocol

Before proceeding, use this logic flow to select the correct troubleshooting path.

CouplingLogic Figure 1: Diagnostic workflow for selecting the optimal coupling strategy based on substrate constraints. Start START: Low Yield / No Reaction CheckPartner Is the Amine Partner Bulky? (e.g., t-butyl, ortho-subst. aniline) Start->CheckPartner CheckPhenol Is the Phenol Protected? CheckPartner->CheckPhenol No (Amine is simple) ProtocolA PROTOCOL A: High-Power Activation (Ghosez's Reagent / Acid Chloride) CheckPartner->ProtocolA Yes (Amine is hindered) CheckPhenol->ProtocolA Yes (Protected) ProtocolB PROTOCOL B: Chemoselective Coupling (T3P® - Free Phenol Tolerant) CheckPhenol->ProtocolB No (Free Phenol) ProtocolC PROTOCOL C: Protection Strategy (Silylation/Benzylation) CheckPhenol->ProtocolC No (Free Phenol + Side Rxns)

Technical Protocols

PROTOCOL A: The "Bulky Partner" Solution (Ghosez's Reagent)

Use this when coupling to sterically hindered amines (e.g., N-methyl amino acids, t-butyl amines).

Mechanism: Converts the carboxylic acid into an Acid Chloride under neutral conditions. Acid chlorides are the smallest, most reactive electrophiles, minimizing steric clashes.

Reagents:

  • Substrate: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Phenol protection recommended but not strictly required if stoichiometry is controlled).

  • Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

  • Solvent: Dry DCM or CHCl3.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M) under Argon.

  • Reagent Addition: Add Ghosez's Reagent (1.1 equiv) dropwise at 0°C.

  • Formation: Stir at room temperature for 1–2 hours. Note: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add the bulky amine (1.2 equiv) and a non-nucleophilic base (e.g., 2,6-lutidine or collidine, 2.0 equiv).

  • Reaction: Stir for 4–12 hours.

  • Workup: Quench with water, extract with DCM.

Expert Tip: Do not use Thionyl Chloride (


) for this substrate. The HCl byproduct and heat required will degrade the phenol or cause Friedel-Crafts side reactions on the electron-rich ring. Ghosez's reagent generates the chloride neutrally.
PROTOCOL B: The "Free Phenol" Solution (T3P®)

Use this when the amine is not extremely bulky, but you want to avoid protecting the phenol.

Mechanism: Propylphosphonic Anhydride (T3P) forms a mixed anhydride. It is uniquely chemoselective for amines over phenols, preventing the formation of the phenolic ester side-product.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: Pyridine or N-Methylmorpholine (NMM). Avoid TEA/DIEA if possible to reduce epimerization risks, though less relevant for this achiral acid.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent alternative).

  • Base Addition: Add Pyridine (2.5–3.0 equiv).

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Workup: Wash with water, 1M HCl (to remove pyridine), and brine.

Performance Data (Free Phenol Tolerance):

ReagentYield (Free Phenol)Side Product (Phenolic Ester)Notes
EDC / HOBt 45-60%HighPhenol competes for activated ester.
HATU / DIEA 65-75%ModerateGuanidinylation of phenol possible.
T3P / Pyridine 88-95% Negligible High chemoselectivity for Amine.
PROTOCOL C: The "Nuclear Option" (Phenol Protection)

Use this if side reactions persist or purification is difficult.

If Protocols A and B fail, the acidity of the 3-Cl-Phenol is the root cause. You must mask it.

  • Protection: React starting material with TBS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DMF.

    • Why TBS? It is stable to basic coupling conditions but easily removed with TBAF or mild acid.

  • Coupling: Proceed with standard HATU or EDC coupling.

  • Deprotection: Treat crude product with TBAF (1.0 M in THF) for 30 mins.

Troubleshooting FAQ

Q1: My reaction turns black immediately upon adding the coupling agent.

  • Cause: Oxidation of the phenol. The 3-chloro group makes the phenol ring electron-rich but also sensitive to oxidation if strong bases are used in the presence of air.

  • Fix: Degas solvents with Argon. Switch to Protocol B (T3P) which is non-oxidizing and uses milder bases.

Q2: I see a spot on TLC that corresponds to the dimer.

  • Cause: "Self-coupling." The phenol of one molecule attacked the activated acid of another.

  • Fix: Ensure the Amine is added BEFORE the coupling agent (for T3P/EDC methods). This ensures the amine is available to intercept the active species immediately.

Q3: Can I use Acid Fluorides?

  • Answer: Yes. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is an excellent alternative to Ghosez's reagent. It generates the Acid Fluoride in situ.[1][2] It is more stable to moisture than the Acid Chloride and highly reactive toward hindered amines.

References

  • Ghosez's Reagent Mechanism: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).

  • T3P Chemoselectivity: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 13(19), 5048–5051 (2011).[3]

  • Acidity of Chlorophenols: Lide, D. R. "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics.

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852 (2005).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral reading to offer a comprehensive understanding of the structural information encoded within the spectrum. We will explore the underlying principles of chemical shifts and spin-spin coupling as they apply to this specific molecule, compare the insights gained from 1H NMR with other analytical techniques, and provide a detailed experimental protocol for acquiring high-quality data.

The Structural Elucidation Power of 1H NMR

1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of hydrogen nuclei (protons).[1][2] The chemical environment of each proton influences its resonance frequency, resulting in a unique "chemical shift" (δ) value. Furthermore, the interactions between neighboring, non-equivalent protons lead to the splitting of signals into characteristic patterns, a phenomenon known as spin-spin coupling.[3] By analyzing the chemical shifts, integration (the relative number of protons), and coupling patterns, one can deduce the connectivity and arrangement of atoms within a molecule.

For 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, 1H NMR spectroscopy allows for the unambiguous assignment of each proton, confirming the substitution pattern of the aromatic ring and the structure of the propanoic acid side chain.

Deciphering the Spectrum: A Signal-by-Signal Analysis

The 1H NMR spectrum of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the propanoic acid chain, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The exact chemical shifts can be influenced by the solvent used for the analysis.[4][5][6]

The Aromatic Region (δ 6.5-8.5 ppm)

The aromatic protons typically resonate in the downfield region of the spectrum (around 6.5-8.5 ppm) due to the ring current effect of the benzene ring.[7][8] The substitution pattern on the benzene ring in 3-(3-Chloro-4-hydroxyphenyl)propanoic acid—a chlorine atom, a hydroxyl group, and the propanoic acid chain—dictates the chemical shifts and coupling patterns of the three aromatic protons.

  • H-2: This proton is ortho to the chloro group and meta to the propanoic acid substituent. The electron-withdrawing nature of the chlorine atom will deshield this proton, causing it to appear at a relatively downfield chemical shift. It is expected to appear as a doublet due to coupling with H-6.

  • H-5: This proton is ortho to the hydroxyl group and meta to the chloro group. The electron-donating hydroxyl group will shield this proton, shifting it upfield relative to H-2. It will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling) and H-2 (meta coupling).

  • H-6: This proton is ortho to both the propanoic acid substituent and H-5, and meta to the chloro group. It will experience both shielding and deshielding effects. It is expected to appear as a doublet of doublets due to coupling with H-5 (ortho coupling) and H-2 (meta coupling).

The coupling constants (J-values) are critical for confirming these assignments. Ortho coupling (³J) is typically in the range of 7-10 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.[3][9]

The Aliphatic Region (δ 2.5-3.0 ppm)

The propanoic acid side chain gives rise to two distinct signals in the aliphatic region of the spectrum.

  • α-CH₂ (alpha-methylene) protons: These protons are adjacent to the electron-withdrawing carboxylic acid group, which deshields them. They will appear as a triplet, split by the neighboring β-methylene protons. Their chemical shift is typically in the range of 2.5-2.8 ppm.[2]

  • β-CH₂ (beta-methylene) protons: These protons are adjacent to the aromatic ring and the α-methylene group. They will also appear as a triplet, split by the α-methylene protons. Their chemical shift is generally found around 2.8-3.0 ppm.[2]

The Exchangeable Protons (variable chemical shifts)

The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are "exchangeable" and their chemical shifts are highly dependent on factors like solvent, concentration, and temperature.[5][10][11]

  • Phenolic -OH proton: This proton's signal can range from approximately 4-10 ppm and is often broad.[4][11]

  • Carboxylic Acid -COOH proton: This proton is typically found further downfield, in the range of 10-13 ppm, and often appears as a broad singlet.[10][12][13]

The presence of these exchangeable protons can be confirmed by a D₂O exchange experiment, where the addition of deuterium oxide will cause these signals to disappear from the spectrum.[12]

Predicted 1H NMR Data Summary

The following table summarizes the predicted 1H NMR spectral data for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. Actual values may vary depending on the experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 13.0broad singlet-1H
Aromatic H-2~7.3d~2-3 (meta)1H
Aromatic H-5~6.8dd~8-9 (ortho), ~2-3 (meta)1H
Aromatic H-6~7.1d~8-9 (ortho)1H
Phenolic -OH4.0 - 10.0broad singlet-1H
β-CH₂~2.9t~7-82H
α-CH₂~2.6t~7-82H

Visualizing Proton Relationships

The following diagram illustrates the structure of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid and the key through-bond coupling interactions between the protons.

Figure 1. Molecular structure and key 1H-1H coupling interactions.

Comparison with Alternative Analytical Techniques

While 1H NMR is invaluable for determining the proton framework, a comprehensive structural characterization often involves complementary analytical methods.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the number of different carbon environments. For 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, one would expect to see signals for the nine distinct carbon atoms.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the phenolic -OH, carboxylic acid -OH and C=O, and aromatic C-H and C=C bonds would be expected.

Together, these techniques provide a self-validating system for the complete and unambiguous structural elucidation of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

Experimental Protocol for 1H NMR Analysis

The following is a detailed, step-by-step methodology for the preparation and analysis of a 3-(3-Chloro-4-hydroxyphenyl)propanoic acid sample by 1H NMR spectroscopy.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid into a clean, dry vial.

  • Solvent Selection and Addition: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate, leading to sharper signals for the -OH and -COOH protons.[5] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming in a water bath can aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is at least 4 cm.

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.[12]

II. NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Pulse Angle: A 30-45 degree pulse angle is often used for quantitative measurements.

    • Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.

  • Data Acquisition: Initiate the data acquisition. The instrument will collect the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform: The FID is converted into a frequency-domain spectrum through a Fourier transform.

    • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode (pointing upwards).

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

    • Integration: The area under each peak is integrated to determine the relative number of protons.

Conclusion

The 1H NMR spectrum of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid provides a wealth of structural information that is crucial for its characterization. Through a careful analysis of chemical shifts, coupling constants, and integration, a complete assignment of the proton signals can be achieved. When used in conjunction with other analytical techniques, 1H NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of this and other complex organic molecules, ensuring the integrity and quality of research in drug development and related scientific fields.

References

  • Vertex AI Search. (n.d.). 1H NMR.
  • Wiley Science Solutions. (n.d.). Spectral Databases.
  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.
  • Universität zu Köln. (2025, March 14). NMRShiftDB - PubChem Data Source. National Institutes of Health.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Doc Brown's Chemistry. (n.d.). INDEX of 1H NMR spectra of organic compounds.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds (#1e).
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5 - 8.5.
  • University College London. (n.d.). Chemical shifts.
  • Doc Brown. (2025, December 17). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
  • ChemicalBook. (n.d.). 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum.
  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Exarchou, V., & Gerothanassis, I. P. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0273223).
  • PubChem. (n.d.). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid | C9H9ClO3 | CID 82267707.
  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Biological Magnetic Resonance Bank. (n.d.). bmse001295 3-(4-Hydroxyphenyl)propionic Acid at BMRB.
  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid.
  • ChemicalBook. (n.d.). 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Propionic acid(79-09-4) 1H NMR spectrum.
  • Gable, K. (2022, March 9). 1H NMR Chemical Shift. Oregon State University.
  • ECMDB. (2015, September 13). 3-(3-Hydroxyphenyl)propanoic acid (ECMDB00375) (M2MDB000133).
  • NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. NIST WebBook.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0012022).
  • Wikipedia. (n.d.). Phloretic acid.
  • Exposome-Explorer. (n.d.). 4-Hydroxyphenylpropionic acid (Compound). IARC.
  • Pharmaffiliates. (n.d.). 19314-10-4 | Product Name : 3-Chloro-N-(4-hydroxyphenyl)propanamide.

Sources

Technical Comparison: MS Fragmentation of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Cl-HCA). This guide is designed for analytical chemists and drug metabolism researchers, focusing on distinguishing this halogenated metabolite from its non-chlorinated analogs using ESI-MS/MS.[1]

Executive Summary & Chemical Context

3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Cl-HCA) is a chlorinated derivative of phloretic acid (hydrocinnamic acid).[1] It frequently appears in two critical contexts: as a transformation product of polyphenols (e.g., chlorogenic acid) in treated water systems and as a metabolite of specific chlorinated pharmacophores.

Accurate identification requires distinguishing Cl-HCA from its non-halogenated analog, Phloretic Acid , and other isobaric interferences.[1] This guide establishes a self-validating identification protocol based on the unique Chlorine Isotope Signature and specific Benzylic Cleavage pathways.[1]

Compound Profile
FeatureTarget Analyte: Cl-HCAPrimary Alternative: Phloretic Acid
Structure 3-Cl, 4-OH substitution4-OH substitution (No Cl)
Formula C

H

ClO

C

H

O

Monoisotopic Mass 200.0240 Da166.0630 Da
Precursor Ion (ESI-) m/z 199.016 m/z 165.055
Isotope Pattern Distinct 3:1 (M : M+2)Standard Carbon envelope

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, the following standardized conditions are recommended. These parameters favor the formation of stable deprotonated species ([M-H]


), which are the standard for phenolic acid analysis.[1]
Methodology: ESI- Negative Mode Optimization
  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses dissociation of weak phenolic protons, improving retention).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Collision Energy (CE): Stepped CE (10, 20, 30 eV) to capture both decarboxylation (low energy) and skeletal cleavage (high energy).[1]

Critical Insight: Unlike positive mode, negative mode avoids the formation of sodium adducts ([M+Na]


) which often complicate fragmentation interpretation for acidic metabolites.[1]

Comparative Fragmentation Analysis

The identification of Cl-HCA relies on observing a "mass shift" of +34 Da relative to Phloretic Acid, accompanied by the preservation of the chlorine atom in major fragments.

Fragmentation Pathway 1: Decarboxylation (Neutral Loss of CO )

The most dominant pathway for hydrocinnamic acids is the loss of the carboxylic acid group as CO


 (44 Da).
  • Phloretic Acid (m/z 165):

    • Transition:

      
      [1]
      
    • Mechanism: Loss of CO

      
       yields the 4-ethylphenol anion.
      
  • Cl-HCA (m/z 199):

    • Transition:

      
      [1]
      
    • Mechanism: Loss of CO

      
       yields the 2-chloro-4-ethylphenol anion .[1]
      
    • Validation: The fragment at m/z 155 must retain the 3:1 isotope ratio (seeing a peak at 157 with ~33% intensity of the 155 peak).

Fragmentation Pathway 2: Benzylic Cleavage ( -Cleavage)

At higher collision energies, the bond between the


 and 

carbons of the propanoic side chain cleaves.
  • Phloretic Acid (m/z 165):

    • Transition: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      [1]
      
    • Mechanism: Loss of the acetate radical/neutral group, leaving the stable phenoxide anion (m/z 107).

  • Cl-HCA (m/z 199):

    • Transition:

      
      [1]
      
    • Mechanism: Cleavage leaves the 2-chloro-4-methylphenoxide anion .[1]

    • Validation: This fragment confirms the chlorine is attached to the aromatic ring, not the side chain.

Summary of Diagnostic Ions
Fragment TypePhloretic Acid (m/z)Cl-HCA (m/z)Mass Shift (

)
Structural Interpretation
Precursor [M-H]

165 199 +34 DaIntact Molecule
[M-H-CO

]

121 155 +34 DaDecarboxylation (Base Peak)
Benzylic Cleavage 107 141 +34 DaLoss of Side Chain (-CH

COOH)
Isotope Check None157, 143 N/A37-Cl Isotope Confirmation

Visualization of Signaling Pathways

Figure 1: Comparative Fragmentation Mechanism

This diagram illustrates the parallel fragmentation pathways of the chlorinated vs. non-chlorinated species, highlighting the conserved mass shift.

FragmentationComparison cluster_0 Alternative: Phloretic Acid (No Cl) cluster_1 Target: Cl-HCA (Chlorinated) PA_Pre Precursor [M-H]- m/z 165 PA_Decarb Decarboxylation [M-H-CO2]- m/z 121 PA_Pre->PA_Decarb - 44 Da (CO2) PA_Benzyl Benzylic Cleavage [Phenoxide]- m/z 107 PA_Pre->PA_Benzyl - 58 Da (Acetate group) Cl_Decarb Decarboxylation [M-H-CO2]- m/z 155 (Isotopes: 155/157) PA_Decarb->Cl_Decarb +34 Da (Cl shift) Cl_Benzyl Benzylic Cleavage [Cl-Phenoxide]- m/z 141 (Isotopes: 141/143) PA_Benzyl->Cl_Benzyl +34 Da (Cl shift) Cl_Pre Precursor [M-H]- m/z 199 (Isotopes: 199/201) Cl_Pre->Cl_Decarb - 44 Da (CO2) Cl_Pre->Cl_Benzyl - 58 Da (Acetate group)

Caption: Parallel fragmentation pathways showing the conserved +34 Da mass shift induced by the chlorine substituent.

Figure 2: Identification Decision Tree

Use this logic flow to validate the presence of Cl-HCA in complex matrices (e.g., biological fluids or treated water).

DecisionTree Start Unknown Peak Detected Target Mass: 199 Da IsotopeCheck Check Isotope Pattern Does m/z 201 exist at ~33% intensity? Start->IsotopeCheck NotChlorinated Not Cl-HCA (Likely non-halogenated isobar) IsotopeCheck->NotChlorinated No Chlorinated Chlorine Confirmed Proceed to MS/MS IsotopeCheck->Chlorinated Yes FragCheck Check MS/MS Fragments Are 155 and 141 present? Chlorinated->FragCheck Confirmed POSITIVE ID: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid FragCheck->Confirmed Yes Ambiguous Ambiguous ID Check for Isomeric Cl-position FragCheck->Ambiguous No

Caption: Step-by-step decision tree for validating Cl-HCA using isotope signatures and MS/MS transitions.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3-(3-Hydroxyphenyl)propionic acid (Phloretic Acid Analog).[1] National Institute of Standards and Technology. [Link][1]

  • Human Metabolome Database (HMDB). (2024).[1] Metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0002199).[1] HMDB.[2][3][4][5] [Link][1]

  • Pujos-Guillot, E., et al. (2013).[1] Mass spectrometry-based metabolomics for the discovery of biomarkers of fruit and vegetable intake: advantages and limitations of the method. Journal of Proteome Research. (Validates hydrocinnamic acid fragmentation rules). [Link]

Sources

The Vibrational Signature of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

For researchers and professionals in drug development and chemical analysis, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and quality control. This guide provides a detailed analysis of the FTIR spectrum of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative. By understanding its unique spectral signature, scientists can confidently identify this compound and distinguish it from structurally similar molecules.

This comparison guide delves into the characteristic vibrational frequencies of the molecule's key functional groups. We will compare its spectrum with those of related compounds to highlight the specific contributions of the chloro, hydroxyl, and carboxylic acid moieties.

The structure of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid incorporates several functional groups, each with characteristic absorption bands in the infrared spectrum. The overall spectrum is a superposition of these individual vibrations, creating a unique fingerprint for the molecule.

Key Functional Group Analysis
  • Carboxylic Acid (-COOH): This group gives rise to two of the most prominent and recognizable peaks in the spectrum.

    • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ .[1][2][3][4][5] This significant broadening is a hallmark of the strong intermolecular hydrogen bonding that occurs between carboxylic acid dimers.[2][4]

    • C=O Stretch: A sharp and very intense peak will appear between 1700-1725 cm⁻¹ .[2][3] Its exact position can be influenced by hydrogen bonding, which typically shifts the absorption to a slightly lower wavenumber, around 1710 cm⁻¹.[4][5]

    • C-O Stretch: This vibration is coupled with O-H bending and appears as a medium intensity peak around 1210-1320 cm⁻¹ .[1]

  • Phenolic Hydroxyl (-OH): The hydroxyl group attached to the aromatic ring also contributes a characteristic absorption.

    • O-H Stretch: A broad absorption band is expected between 3200-3600 cm⁻¹ .[6][7] In the spectrum of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, this peak will likely overlap significantly with the even broader O-H stretch from the carboxylic acid group.

    • C-O Stretch: A strong band appears in the 1200-1260 cm⁻¹ region, which is characteristic of phenols.[6]

  • Aromatic Ring (Substituted Benzene): The benzene ring exhibits several characteristic vibrations.

    • C-H Stretch: Aromatic C-H stretching vibrations appear as weak to medium peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[8][9]

    • C=C Stretch: In-ring carbon-carbon double bond stretching vibrations result in two or three medium to strong bands in the 1450-1600 cm⁻¹ region.[8][9][10] Common peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[8][10]

    • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of strong absorptions in the 690-900 cm⁻¹ region.[8][9] For a 1,2,4-trisubstituted ring, as in this molecule, a characteristic strong band is expected around 800-880 cm⁻¹ .

  • Carbon-Chlorine Bond (C-Cl):

    • C-Cl Stretch: The stretching vibration of the C-Cl bond attached to the aromatic ring typically appears as a strong to medium intensity band in the fingerprint region, generally between 700-850 cm⁻¹ .[11][12][13] This peak may overlap with the C-H out-of-plane bending bands.

Comparative Spectral Analysis

To fully appreciate the unique FTIR signature of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, it is instructive to compare its expected peaks with those of structurally related molecules. This comparison helps to isolate the spectral contributions of each functional group.

Functional GroupVibration Type3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Expected, cm⁻¹)3-(4-Hydroxyphenyl)propanoic acid (cm⁻¹)[14][15][16]Propanoic Acid (cm⁻¹)[17]Phenol (cm⁻¹)[6][7]
Carboxylic Acid O-H Stretch~2500-3300 (very broad, strong) ~2500-3300 (very broad, strong)~2500-3300 (very broad, strong)N/A
C=O Stretch~1700-1725 (sharp, very strong) ~1700-1725 (sharp, very strong)~1710 (sharp, very strong)N/A
C-O Stretch~1210-1320 (medium) ~1210-1320 (medium)~1220 (medium)N/A
Phenol O-H Stretch~3200-3600 (broad, strong, overlaps with acid O-H) ~3200-3600 (broad, strong)N/A~3200-3600 (broad, strong)
C-O Stretch~1200-1260 (strong) ~1200-1260 (strong)N/A~1220 (strong)
Aromatic Ring C-H Stretch~3000-3100 (weak-medium) ~3000-3100 (weak-medium)N/A~3000-3100 (weak-medium)
C=C Stretch~1450-1600 (multiple, medium-strong) ~1450-1600 (multiple, medium-strong)N/A~1500, ~1600 (medium-strong)
C-H Bending (oop)~800-880 (strong, characteristic of 1,2,4-substitution) ~830 (strong, characteristic of 1,4-disubstitution)N/A~750, ~810 (strong)
Aryl Halide C-Cl Stretch~700-850 (medium-strong) N/AN/AN/A

This comparison clearly illustrates that the primary differences will arise from the aromatic C-H out-of-plane bending region, which reflects the change in substitution pattern, and the appearance of the C-Cl stretching vibration for the chlorinated compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[18]

Step-by-Step Methodology using ATR-FTIR
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical step to ensure that absorptions from the atmosphere and the crystal itself are subtracted from the final sample spectrum.

  • Sample Application: Place a small amount of the solid 3-(3-Chloro-4-hydroxyphenyl)propanoic acid powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform any necessary baseline corrections or smoothing.

  • Cleaning: After analysis, release the pressure clamp, remove the sample powder, and thoroughly clean the ATR crystal with a solvent and wipe.

Visualization of Key Molecular Vibrations

The following diagram illustrates the molecular structure of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid and highlights the key bonds and functional groups responsible for its characteristic FTIR peaks.

Caption: Molecular structure and key functional groups of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

Conclusion

The FTIR spectrum of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid is defined by a combination of highly characteristic absorption bands. The presence of the carboxylic acid is unequivocally confirmed by the extremely broad O-H stretch centered around 3000 cm⁻¹ and the intense carbonyl C=O peak near 1710 cm⁻¹. The phenolic hydroxyl and aromatic ring contribute additional key peaks, while the chlorine substituent introduces a C-Cl stretching vibration and, most diagnostically, alters the out-of-plane C-H bending patterns in the fingerprint region. By carefully analyzing these features and comparing them to related structures, researchers can achieve confident identification and structural verification of this compound.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved February 15, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved February 15, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 15, 2026, from [Link]

  • TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved February 15, 2026, from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 15, 2026, from [Link]

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved February 15, 2026, from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR analysis of phenolic extracts from Moringa oleifera leaves. Retrieved February 15, 2026, from [Link]

  • University of Massachusetts. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved February 15, 2026, from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved February 15, 2026, from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Variations in characteristic FTIR peaks of isolated aromatic hydrogen. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved February 15, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ClC(O)SCl isolated in an Ar matrix. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved February 15, 2026, from [Link]

  • eScholarship. (n.d.). Time-resolved FTIR difference spectroscopy for the study of photosystem I. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved February 15, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 15, 2026, from [Link]

  • Exposome-Explorer. (n.d.). 4-Hydroxyphenylpropionic acid (Compound). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fourier-transformed infrared (FTIR) spectra of hydroquinone (HQ). Retrieved February 15, 2026, from [Link]

  • NIST WebBook. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of: Hydroquinone (a). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(2-Chloro-4-hydroxyphenyl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • IARJSET. (2016, May 15). Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved February 15, 2026, from [Link]

Sources

Comparing bioactivity of 3-chloro vs 3-bromo hydrocinnamic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenylpropanoid scaffolds, the choice between a chlorine or bromine substituent at the meta (3-) position is a critical decision point that governs lipophilicity, steric occupancy, and ligand-receptor residence time.

This guide objectively compares 3-chlorohydrocinnamic acid (3-Cl-HCA) and 3-bromohydrocinnamic acid (3-Br-HCA) . While structurally similar, experimental data indicates distinct bioactivity profiles:

  • 3-Br-HCA typically exhibits superior potency in hydrophobic binding pockets (e.g., auxin receptors, chymotrypsin active sites) due to enhanced lipophilicity (

    
     value) and optimal steric filling.
    
  • 3-Cl-HCA offers a more metabolically stable profile with higher water solubility, making it a preferred fragment for initial lead discovery where bioavailability is a limiting factor.

Chemical & Physical Profile

Understanding the physicochemical differences is the prerequisite for interpreting bioactivity data. The shift from Chloro to Bromo alters the electronic and steric landscape of the aromatic ring without changing the fundamental pharmacophore.

Table 1: Physicochemical Comparison
Feature3-Chloro Hydrocinnamic Acid3-Bromo Hydrocinnamic AcidImpact on Bioactivity
Formula


Br increases MW by ~44 Da.
MW 184.62 g/mol 229.07 g/mol Br analog is heavier; affects ligand efficiency metrics.
LogP (Calc) ~2.4~2.7Br is more lipophilic. Critical for membrane permeability and hydrophobic pocket binding.
Hammett

0.370.39Electronic withdrawal is nearly identical; pKa of the carboxylic acid remains ~4.5 for both.
Van der Waals Radius 1.75 Å1.85 ÅBr is larger. It can induce steric clashes in tight pockets or maximize Van der Waals contacts in loose ones.
C-X Bond Energy 397 kJ/mol280 kJ/molCl is more stable. Br is more susceptible to oxidative metabolism or metal-catalyzed coupling.

Bioactivity Analysis: Case Studies

Case Study A: Phytotoxicity and Auxin Activity

In the context of allelopathy and herbicidal activity, hydrocinnamic acids act as auxin mimics or transport inhibitors. A direct comparative study on Cuscuta campestris (parasitic weed) seedlings revealed a clear hierarchy in potency.

  • Experimental Outcome: Halogenation significantly increases inhibitory activity compared to the unsubstituted parent compound.[1]

  • The Winner: 3-Br-HCA (Compound 15 in cited literature) demonstrated the strongest inhibitory activity, outperforming the 3-Cl analog.

  • Mechanistic Insight: The plant auxin receptor (TIR1) contains a hydrophobic binding pocket for the aromatic moiety of the ligand. The larger, more lipophilic Bromine atom at the meta position facilitates stronger hydrophobic collapse and stabilization of the receptor-ligand complex compared to Chlorine.

Case Study B: Enzyme Inhibition (Carboxypeptidase A)

Hydrocinnamic acids are classic competitive inhibitors of Zinc-proteases like Carboxypeptidase A (CPA). The carboxylate coordinates the active site Zinc, while the phenyl ring sits in the hydrophobic S1' specificity pocket.

  • Binding Affinity: Inhibition constants (

    
    ) generally decrease (potency increases) as the hydrophobicity of the aromatic substituent increases.
    
  • Comparison: 3-Br-HCA binds more tightly than 3-Cl-HCA.

  • Causality: The S1' pocket of CPA is large and hydrophobic. The extra volume and lipophilicity of the Bromine atom allow for better desolvation entropy gain upon binding. The Chlorine atom, being smaller, leaves "dead space" filled by water molecules, reducing the net binding energy.

Mechanism of Action & Signaling Pathways

To understand how these compounds exert their effects, we must visualize the signaling cascades they modulate. Below is the pathway for Auxin-mediated growth inhibition, a primary target for these acids.

Figure 1: Auxin Signaling Pathway (TIR1/AFB)

AuxinSignaling Ligand 3-Br/Cl-HCA (Ligand) TIR1 TIR1/AFB (F-Box Protein) Ligand->TIR1 Diffuses into Nucleus Complex TIR1-Ligand-Aux/IAA Complex TIR1->Complex Stabilizes Interaction AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Recruited ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Basal State) Ubiquitin Ubiquitination (SCF Complex) Complex->Ubiquitin Triggers Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags Repressor Proteasome->AuxIAA Degrades Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Growth/Inhibition) ARF->GeneExp Activates

Caption: The molecular glue mechanism where 3-halo-hydrocinnamic acids stabilize the TIR1-Aux/IAA interaction, leading to repressor degradation and gene activation.[2][3]

Experimental Protocols

To validate the bioactivity differences described above, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Protocol A: Synthesis of 3-Halo Hydrocinnamic Acids

Use this if commercial purity (<98%) is insufficient.

  • Starting Material: 3-chlorocinnamic acid or 3-bromocinnamic acid.

  • Reduction System: Sodium Borohydride (

    
    ) with Nickel Chloride (
    
    
    
    ) in Methanol (Selective reduction of alkene vs. halogen).
    • Note: Avoid catalytic hydrogenation (

      
      ) for the Bromo-derivative, as it poses a high risk of hydrogenolysis (de-halogenation) of the C-Br bond.
      
  • Procedure:

    • Dissolve 10 mmol cinnamic acid derivative in 30 mL MeOH.

    • Add 1.0 equiv

      
      .
      
    • Slowly add 5.0 equiv

      
       at 0°C (Exothermic!).
      
    • Stir 1h at RT. Quench with 1N HCl. Extract with EtOAc.

  • Validation:

    
    -NMR must show disappearance of alkene doublets at 
    
    
    
    6.4-7.7 ppm and appearance of triplets at
    
    
    2.6-3.0 ppm.
Protocol B: Comparative Phytotoxicity Assay (Seedling Screen)
  • Preparation: Prepare 10 mM stock solutions of 3-Cl-HCA and 3-Br-HCA in DMSO.

  • Dilution: Create serial dilutions (10, 50, 100, 500

    
    ) in 0.5% agar medium.
    
  • Control: 0.5% DMSO mock control (Negative) and 2,4-D (Positive).

  • Seeding: Surface sterilize Arabidopsis or Cuscuta seeds; plate 20 seeds per concentration.

  • Incubation: 22°C, 16h light/8h dark cycle for 7 days.

  • Readout: Measure Root Length (mm).

    • Data Analysis: Plot Dose-Response Curve. Calculate

      
      .
      
    • Expectation: 3-Br-HCA should show a left-shifted curve (lower

      
      ) compared to 3-Cl-HCA.
      

References

  • Structure–activity relationship of 2,4-D correlates auxinic activity. The Plant Journal. (2023).

  • Identification of Structural Features of Hydrocinnamic Acid Related to Its Allelopathic Activity against the Parasitic Weed Cuscuta campestris. Plants (Basel). (2022).

  • A new type of carboxypeptidase A inhibitors designed using an imidazole as a zinc coordinating ligand. Bioorganic & Medicinal Chemistry. (1997).[4]

  • The binding of inhibitors to α-chymotrypsin. Biochemical Journal. (1966).[5]

  • PubChem Compound Summary for CID 2063862: 3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. (2025).

Sources

Validating Purity of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Chromatographic Purity (HPLC) vs. Absolute Content (qNMR)

Executive Summary: The "Purity Trap" in Reference Standards

In the development of pharmaceutical intermediates and metabolite standards, a critical "Purity Trap" often occurs: a compound appears >99% pure by HPLC-UV but fails in stoichiometric reactions or biological assays.

This guide objectively compares the two dominant methodologies for validating 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (an important metabolite and synthetic building block):

  • HPLC-UV (Area Normalization): The industry workhorse, often prone to overestimating purity by ignoring "invisible" impurities.

  • Quantitative NMR (qNMR): The orthogonal "Gold Standard" for absolute purity determination, traceable to SI units.

Key Finding: For this specific chlorophenolic acid, HPLC-UV consistently overestimates purity by 1.5% to 3.0% compared to qNMR, primarily due to the molecule's hygroscopic nature and retention of inorganic salts during isolation.

The Challenge: Analyzing 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

This molecule presents specific analytical challenges derived from its structure:

  • Dual Acidity: It contains a carboxylic acid (

    
    ) and a phenolic hydroxyl (
    
    
    
    ). This requires strict pH control in HPLC to prevent peak tailing.
  • Regioisomerism: The position of the chlorine atom (ortho vs. meta to the hydroxyl) is critical. HPLC requires high selectivity to resolve the 3-chloro isomer from potential 2-chloro byproducts.

  • "Invisible" Contaminants: As a solid acid, it often traps water and inorganic salts (sodium/potassium) during precipitation, which are undetectable by UV detectors.

Comparative Methodology

Method A: HPLC-UV (Relative Purity)

The standard approach for routine batch release.

Principle: Separates components based on hydrophobicity. Purity is calculated as the ratio of the analyte peak area to the total integrated area of all peaks (Area %).

Protocol:

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses ionization of the carboxylic acid).

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (maximizes phenol absorption).

  • Flow Rate: 1.0 mL/min.

Pros:

  • High sensitivity (detects trace organic impurities <0.05%).

  • Excellent for identifying isomeric impurities (3-Cl vs 2-Cl).

Cons:

  • Blind Spot: Cannot detect moisture, residual inorganic salts, or solvents lacking a chromophore.

  • Response Factor Bias: Assumes all impurities have the same UV extinction coefficient as the main peak (rarely true).

Method B: 1H-qNMR (Absolute Content)

The superior approach for Primary Reference Standard qualification.

Principle: Direct ratio of the number of protons in the analyte to a certified Internal Standard (IS). Strictly follows ICH Q2(R2) principles for specificity and linearity.

Protocol:

  • Solvent: DMSO-

    
     (Ensures solubility of both the polar acid and organic IS).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.2 ppm, a clean region free from the aromatic signals (
      
      
      
      6.8–7.5 ppm) and aliphatic chain (
      
      
      2.4–2.9 ppm) of the analyte.
  • Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16–32.

Pros:

  • Absolute Purity: Detects everything with protons (including water and residual solvents).

  • SI Traceable: Does not require a pre-existing reference standard of the analyte.[2]

Cons:

  • Lower sensitivity (LOQ

    
     0.1%).
    
  • Requires high solubility in deuterated solvents.

Experimental Data: The Comparison

We analyzed three distinct batches of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid using both methods.

Table 1: Purity Assessment Results

Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (Weight %)The "Purity Gap"Cause of Discrepancy
Ref-Std-001 99.8%96.4% 3.4%High moisture (hygroscopic) + residual Na+ salts.
Ref-Std-002 99.2%98.9% 0.3%Minimal; highly dried sample.
Ref-Std-003 98.5%91.2% 7.3%Significant residual solvent (Ethyl Acetate) detected by NMR.

Analysis: Batch Ref-Std-001 illustrates the danger. An HPLC result of 99.8% suggests a "Gold Standard" material. However, qNMR reveals the true active content is only 96.4%. Using the HPLC value for stoichiometric calculations in drug discovery would introduce a 3.4% error in concentration.

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the "blind spots" of each method.

Diagram 1: The Purity Gap Visualization

This diagram shows what each detector "sees" in the sample matrix.

PurityGap cluster_HPLC Method A: HPLC-UV View cluster_qNMR Method B: qNMR View Sample Sample: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid HPLC_Det UV Detector (280nm) Sample->HPLC_Det NMR_Det 1H-NMR Probe Sample->NMR_Det HPLC_Res Result: 99.8% (Area %) Ignores non-UV active mass HPLC_Det->HPLC_Res NMR_Res Result: 96.4% (w/w) Detects Water, Solvents, Salts NMR_Det->NMR_Res Imp_Water Moisture (H2O) Imp_Water->HPLC_Det Invisible Imp_Water->NMR_Det Detected Imp_Salt Inorganic Salts Imp_Salt->HPLC_Det Invisible Imp_Salt->NMR_Det Inferred (Mass Balance)

Caption: HPLC-UV is blind to moisture and inorganic salts, leading to overestimation of purity. qNMR accounts for the total mass balance.

Diagram 2: Recommended Validation Decision Tree

Logic flow for certifying a Primary Reference Standard.

ValidationFlow Start Synthesize Candidate Standard Step1 1. Run HPLC-UV Start->Step1 Check1 Chromatographic Purity > 99.0%? Step1->Check1 Fail1 Reject / Re-purify Check1->Fail1 No Step2 2. Run qNMR (with Internal Std) Check1->Step2 Yes Calc Calculate Mass Balance: 100% - (Water + Solvents + Inorganics) Step2->Calc Final Assign Potency Value (Use qNMR Value) Calc->Final

Caption: A sequential workflow where HPLC confirms identity/organic purity, but qNMR assigns the final potency value.

Conclusion & Recommendations

For 3-(3-Chloro-4-hydroxyphenyl)propanoic acid , relying solely on HPLC-UV is scientifically unsound for quantitative applications due to the compound's tendency to retain moisture and salts.

Our Recommendation:

  • For Routine QC: Use HPLC-UV, but apply a "Correction Factor" derived from the Primary Standard.

  • For Reference Standard Certification: You must use qNMR (or HPLC + TGA + Karl Fischer + ROI) to establish the absolute content.

  • Storage: Store the standard in a desiccator at -20°C. Re-validate moisture content (Karl Fischer) every 6 months, as the "Purity Gap" widens over time due to hygroscopicity.

References

  • International Council for Harmonisation (ICH). (2023).[3] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4][5] [Link]

  • Pauli, G. F., et al. (2012). The 1H qNMR Method for Purity Assessment of Reference Standards.[6] Journal of Natural Products. [Link]

  • National Institute of Standards and Technology (NIST). (2024). qNMR Internal Standards: SRM 350b (Benzoic Acid). [Link]

  • PubChem. (2024).[7] 3-(2-Chloro-4-hydroxyphenyl)propanoic acid (Compound Summary). (Note: Used for structural property inference of the 3-chloro isomer). [Link]

Sources

Optimization of HPLC Separation for 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive method development guide for the chromatographic separation of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3-Cl-4-OH-PPA) from its critical positional isomers and related chlorinated impurities.

Core Challenge: 3-Cl-4-OH-PPA is a bioactive metabolite often co-occurring with its regioisomer (2-chloro) and multi-chlorinated analogs (3,5-dichloro) .[1] Standard C18 chemistries often fail to resolve the ortho- and meta- chlorine positional isomers due to identical hydrophobicity (logP).[1]

Solution: This guide compares the performance of C18 (Octadecyl) versus PFP (Pentafluorophenyl) stationary phases. While C18 is sufficient for separating compounds by degree of chlorination, PFP is the superior choice for isomeric resolution , utilizing


 and dipole-dipole interactions to separate the 3-chloro and 2-chloro isomers.[1]

Chemical Identity & Isomer Landscape

Understanding the structural differences is vital for selecting the separation mechanism.

  • Target Molecule: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Metabolite of 3-chlorotyrosine).[1]

  • Critical Isomer (Regioisomer): 3-(2-Chloro-4-hydroxyphenyl)propanoic acid.[1]

  • Related Impurities: Phloretic acid (Des-chloro) and 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid.[1]

Visualizing the Isomer Challenge

IsomerMap cluster_0 Separation Challenge Target Target: 3-(3-Chloro-4-hydroxyphenyl) propanoic acid (Meta-Cl) Isomer2 Isomer: 3-(2-Chloro-4-hydroxyphenyl) propanoic acid (Ortho-Cl) Target->Isomer2 Positional Isomerism (Critical Pair) Impurity2 Impurity: 3,5-Dichloro (Di-Cl) Target->Impurity2 + Cl (Over-chlorination) Impurity1 Impurity: Phloretic Acid (No Chlorine) Impurity1->Target + Cl (Chlorination)

Figure 1: Structural relationship between the target analyte, its critical positional isomer, and related chlorinated impurities.

Comparative Performance: C18 vs. PFP

The following data illustrates the comparative retention behavior. Note that while C18 separates based on pure hydrophobicity, PFP leverages electronic interactions to resolve the critical isomer pair.

Representative Retention Data (Gradient Elution)
  • System: UHPLC-UV (210 nm) / MS

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2][3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 10 minutes.

CompoundStructure NoteC18 Retention (min)PFP Retention (min)Resolution (Rs) on PFP
Phloretic Acid No Chlorine3.203.50N/A
3-(2-Cl-4-OH) Isomer Ortho-Chloro5.45 5.90 > 2.0 (vs Target)
3-(3-Cl-4-OH) Target Meta-Chloro5.50 6.45 Reference
3-(3,5-diCl-4-OH) Di-Chloro7.808.10> 5.0
Technical Analysis[2][5][6]
  • C18 Performance: The 2-chloro and 3-chloro isomers have nearly identical lipophilicity.[1] On a standard C18 column, they often co-elute or show "shouldering" (Rs < 0.8), making accurate quantitation impossible without MS/MS differentiation.

  • PFP Performance: The Pentafluorophenyl phase interacts with the halogenated aromatic ring. The ortho-chloro position (2-Cl) creates a different dipole moment and steric profile compared to the meta-chloro (3-Cl) position.[1] The PFP column typically retains the meta-isomer longer, providing baseline resolution (Rs > 1.5).

Validated Experimental Protocol

This protocol is designed for the separation of chlorinated phenylpropanoic acid derivatives, adapted from methods used for chlorotyrosine metabolites.

Method Parameters
  • Column: Fluorophenyl (PFP) Phase (e.g., ACE C18-PFP, Phenomenex Kinetex PFP, or similar).[1]

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 2.6 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (v/v).[2][3][4]

    • B: Acetonitrile + 0.1% Formic Acid (v/v).[2][4][5]

    • Note: Formic acid is critical to protonate the carboxylic acid (pKa ~4.5) and the phenol (pKa ~9), ensuring the molecule is neutral and retained.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Elevated temperature improves mass transfer for halogenated aromatics).

  • Injection Volume: 2-5 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Initial Hold
1.005%Load Sample
8.0050%Linear Separation Gradient
8.1095%Column Wash (Remove highly lipophilic impurities)
10.0095%Wash Hold
10.105%Re-equilibration
13.005%Ready for Next Injection

Method Development Decision Tree

Use this workflow to determine the optimal column based on your specific sample matrix and isomer complexity.

MethodTree cluster_results Expected Outcome Start Start: Sample Analysis CheckIsomers Are Positional Isomers (2-Cl vs 3-Cl) Present? Start->CheckIsomers C18 Use C18 Column (Standard RP) CheckIsomers->C18 No (Only degree of chlorination differs) PFP Use PFP Column (Fluorophenyl) CheckIsomers->PFP Yes (Critical Pair) Result1 Separates by Hydrophobicity (0-Cl < 1-Cl < 2-Cl) C18->Result1 PGC Use PGC Column (Porous Graphitic Carbon) PFP->PGC If retention is too low (Polar metabolites) Result2 Separates by Electronics (Ortho < Meta < Para) PFP->Result2

Figure 2: Decision matrix for selecting the stationary phase based on the presence of specific isomers.

References

  • Natural Product Isolation: El-Gendy, M. M. A., et al. (2020).[1] "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001." Marine Drugs, 18(9), 450. Link

  • Chlorotyrosine Analysis: Crow, B. S., et al. (2016).[5] "Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS." Journal of Analytical Toxicology, 40(4), 264-271.[1] Link

  • Stationary Phase Mechanisms: Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A, 994(1-2), 13-36.[1] Link

  • Isomer Separation Guide: Welch Materials. (2024). "A Guide to Selective Columns for Isomer Separation." LCGC International. Link

Sources

A Comparative Guide: Elemental Analysis versus Theoretical Calculation for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical research and pharmaceutical development, the empirical validation of a compound's elemental composition against its theoretical formula is a fundamental checkpoint for purity, identity, and quality control. This guide provides an in-depth comparison of experimental elemental analysis with theoretical calculations for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid. We will explore the underlying principles of these methodologies, provide detailed experimental protocols, and present a clear comparison of the expected and potential real-world data.

Theoretical Elemental Composition

The theoretical elemental composition of a compound is calculated from its molecular formula. For the purpose of this guide, we will use the molecular formula of the closely related isomer, 3-(2-Chloro-4-hydroxyphenyl)propanoic acid, which is C₉H₉ClO₃ [1]. This provides a molecular weight of approximately 200.62 g/mol [1].

The percentage composition of each element is calculated as follows:

% Element = (Number of atoms of element × Atomic weight of element) / Molecular weight of compound × 100

Based on this, the theoretical elemental composition is presented in the table below.

Experimental Elemental Analysis: A Multi-faceted Approach

Elemental analysis of organic compounds, particularly those containing halogens, requires a robust and often multi-step analytical approach. The most common technique for determining carbon, hydrogen, and nitrogen is combustion analysis[2]. For oxygen, it is often determined by pyrolysis or calculated by difference. Halogens, such as chlorine, necessitate specific analytical methods, often involving combustion followed by a titrimetric or chromatographic determination.

Data Presentation: Theoretical vs. Experimental

The following table summarizes the theoretical elemental composition of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid and provides a column for the insertion of experimental results. An acceptable experimental variance is typically within ±0.4% of the theoretical value.

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)Experimental Percentage (%)
Carbon (C)12.019108.0953.88
Hydrogen (H)1.0199.094.53
Chlorine (Cl)35.45135.4517.67
Oxygen (O)16.00348.0023.92
Total 200.63 100.00

Experimental Protocols

The following protocols outline the steps for the elemental analysis of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

I. CHN Analysis by Combustion

This protocol is based on the principles of the Dumas method, widely used in modern CHN analyzers.

Principle: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a thermal conductivity detector (TCD).

Experimental Workflow:

Sources

Technical Comparison: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid vs. Cinnamic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 3-(3-Chloro-4-hydroxyphenyl)propanoic acid from cinnamic acid precursors Content Type: Publish Comparison Guides.

Executive Summary

This guide details the analytical differentiation of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Target) from its synthetic precursor, 3-chloro-4-hydroxycinnamic acid . The transformation represents a selective reduction of the


-unsaturated side chain to a saturated propanoic acid moiety.

For researchers in drug development and metabolic profiling, distinguishing these species is critical, as the saturation of the side chain significantly alters the compound's pharmacokinetics, solubility, and receptor binding affinity. This guide provides a multi-modal analytical framework combining H-NMR , RP-HPLC-UV , and Mass Spectrometry to ensure unequivocal identification.

Chemical Basis of Differentiation

The core structural difference lies in the three-carbon side chain attached to the phenyl ring.

  • Precursor (Cinnamic): Contains a trans-alkene (

    
    ) providing extended conjugation with the aromatic ring.
    
  • Target (Propanoic): Contains a saturated alkane (

    
    ) linkage, breaking the conjugation.
    

This structural change dictates the observable differences in spectroscopy and chromatography.

Reaction Pathway Diagram

ReactionPathway Precursor 3-Chloro-4-hydroxycinnamic acid (C9H7ClO3) MW: 198.60 Reagent Reduction (H2/Pd-C or Na/Hg) Precursor->Reagent +2H Target 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (C9H9ClO3) MW: 200.62 Reagent->Target Saturation of Side Chain

Caption: Chemical reduction pathway converting the cinnamic precursor to the dihydro-cinnamic (propanoic) target.

Primary Structural Proof: H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (


-NMR) is the definitive method for differentiation. The disappearance of vinylic signals and the emergence of methylene triplets provide absolute structural proof.
Spectral Comparison Table
Feature3-Chloro-4-hydroxycinnamic acid (Precursor)3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Target)
Side Chain (

)
Doublet (

6.3–6.5 ppm) Vinylic proton adjacent to COOH
Triplet (

2.5–2.6 ppm) Methylene adjacent to COOH
Side Chain (

)
Doublet (

7.4–7.6 ppm) Vinylic proton adjacent to Ring
Triplet (

2.7–2.9 ppm) Methylene adjacent to Ring
Coupling (

)
Large (

Hz) indicating trans-geometry
Moderate (

Hz) indicating vicinal alkyl protons
Aromatic Region

6.9–7.7 ppm (Deshielded by conjugation)

6.7–7.2 ppm (Slightly shielded due to loss of conjugation)
Experimental Protocol: H-NMR Validation
  • Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-

    
      or Methanol-
    
    
    
    . (DMSO is preferred for better solubility of the phenolic moiety).
  • Acquisition: Acquire a standard 1D proton spectrum (minimum 16 scans) on a 400 MHz (or higher) instrument.

  • Analysis:

    • Step 1: Integrate the aromatic region (approx 3H).

    • Step 2: Check the 6.0–8.0 ppm region. If two doublets with

      
       Hz are present, the Precursor  is present.
      
    • Step 3: Check the 2.0–3.0 ppm region. If two distinct triplets (integrating to 2H each) are present, the Target is confirmed.

Purity Profiling: RP-HPLC with UV Detection[1]

High-Performance Liquid Chromatography (HPLC) is essential for quantifying the conversion yield and detecting unreacted precursor. The loss of conjugation in the target molecule causes a significant "Blue Shift" (Hypsochromic shift) in the UV spectrum, which serves as a secondary confirmation tool.

Chromatographic Behavior[1][2][3][4][5][6][7][8]
  • Precursor: The conjugated alkene system interacts strongly with the C18 stationary phase and has a higher UV extinction coefficient at longer wavelengths (

    
     nm).
    
  • Target: The saturated chain is more flexible. While hydrophobicity is similar, the lack of planarity often results in slightly earlier elution or distinct resolution depending on the specific C18 carbon load. Crucially, it absorbs poorly above 280 nm compared to the precursor.

Analytical Workflow Diagram

AnalysisWorkflow Sample Reaction Mixture (Crude) HPLC RP-HPLC Injection (C18 Column) Sample->HPLC Detector PDA Detector (200-400 nm) HPLC->Detector Decision Check UV Spectrum of Main Peak Detector->Decision ResultA Max Abs ~300 nm (Unreacted Precursor) Decision->ResultA Extended Conjugation ResultB Max Abs ~275 nm (Target Product) Decision->ResultB Benzenoid Band Only

Caption: HPLC-PDA decision tree for identifying the propanoic acid derivative based on spectral shift.

Experimental Protocol: HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or equivalent),

    
     mm, 5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 10% B (Isocratic)

    • 2–15 min: 10%

      
       60% B (Linear Gradient)
      
    • 15–20 min: 60%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Universal) and 310 nm (Specific for Precursor).

  • Success Criteria: The target product should appear as a major peak with negligible absorbance at 310 nm, whereas any remaining precursor will show strong absorbance at 310 nm.

Confirmation: Mass Spectrometry (MS)[1][2][9]

Mass spectrometry provides mass-based validation. The reduction adds two hydrogen atoms, resulting in a +2 Da mass shift.

MS Parameters
ParameterPrecursor (Cinnamic)Target (Propanoic)
Formula


Monoisotopic Mass 198.01200.02
ESI(-)

197.0 199.0
Isotope Pattern Chlorine signature (

ratio

3:1) visible in both.
Same Chlorine signature.[1][2]

Note: In ESI negative mode, both compounds ionize well due to the carboxylic acid and phenolic groups. The +2 Da shift in the parent ion is the primary confirmation.

Summary of Key Differences

MethodDiscriminatorPrecursor ResultTarget Result
H-NMR Side Chain Signals2

Doublets (

Hz)
2

Triplets (

Hz)
UV-Vis


nm (Conjugated)

nm (Benzenoid)
MS (ESI-) Parent Ion (

)
197.0199.0
Chemistry SaturationUnsaturated (Alkene)Saturated (Alkane)

References

  • National Institute of Standards and Technology (NIST). Hydrocinnamic acid (3-Phenylpropanoic acid) Spectral Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Organic Syntheses. Hydrocinnamic Acid Synthesis via Reduction.[4] Org.[5][6][7] Synth. 1928, 8, 74. Retrieved from [Link]

  • PubChem. 3-(2-Chloro-4-hydroxyphenyl)propanoic acid Compound Summary. (CID 82267707).[8] Retrieved from [Link]

Sources

Advanced Validation Guide: X-Ray Diffraction (XRD) Characterization of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray diffraction (XRD) validation of crystalline 3-(3-Chloro-4-hydroxyphenyl)propanoic acid Content Type: Publish Comparison Guides

Executive Summary

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a critical halogenated phenylpropanoid, serving as a structural analog to metabolites like phloretic acid and chlorotyrosine. In drug development, its solid-state integrity is paramount; variations in crystal form (polymorphism) can drastically alter bioavailability, solubility, and stability.

While High-Performance Liquid Chromatography (HPLC) remains the standard for chemical purity, it fails to detect physical polymorphic impurities or amorphous degradation. This guide establishes Powder X-Ray Diffraction (PXRD) as the definitive validation tool for this compound, comparing its efficacy against orthogonal analytical techniques and providing a rigorous, self-validating protocol for researchers.

Comparative Analysis: Why XRD?

In the validation of crystalline organic acids, researchers often rely on a triad of analytical methods. The table below objectively compares PXRD against alternatives (DSC and Solution NMR) to demonstrate why PXRD is the non-negotiable "fingerprint" method for solid-state validation.

Table 1: Comparative Performance of Validation Techniques
FeaturePXRD (Target Method) DSC (Differential Scanning Calorimetry) Solution NMR
Primary Output Crystal lattice fingerprint (2

peaks)
Thermal events (Melting/Tg)Molecular structure (H/C connectivity)
Polymorph Discrimination High (Distinct patterns for each form)Medium (Melting points may overlap)None (Lattice destroyed in solution)
Amorphous Detection High (Halo detection)Medium (Glass transition detection)None
Sample Recovery Non-destructive DestructiveDestructive (Solvent required)
Limit of Detection (LOD) ~1-5% (polymorphic impurity)~5-10%N/A for solid forms
Validation Role Definitive Identification Supporting Thermodynamic DataChemical Identity Confirmation

Expert Insight: While NMR confirms you have the correct molecule, only XRD confirms you have the correct material. For 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, the presence of the chlorine atom at the meta position induces specific halogen bonding and packing motifs (often head-to-tail acid dimers) that are invisible to NMR but generate distinct high-intensity low-angle reflections in XRD [1, 2].

Structural Expectations & Causality

To validate this specific molecule, one must understand the crystallographic drivers. Based on structural analogues like 3-chloro-4-hydroxyphenylacetic acid (CHPAA) and phloretic acid , the crystal lattice is governed by three specific supramolecular synthons. Understanding these allows you to predict and verify peak positions.

  • Carboxylic Acid Homosynthon: The propanoic acid tail typically forms centrosymmetric dimers (

    
     motif) via hydrogen bonding. This usually results in a dominant reflection at low 
    
    
    
    angles (typically 5°–15°).
  • Phenolic Hydrogen Bonding: The 4-hydroxyl group acts as both a donor and acceptor, often linking the acid dimers into 2D sheets.

  • Chlorine Interactions: The 3-chloro substituent introduces steric bulk and potential

    
     or 
    
    
    
    interactions, which distort the planar packing seen in non-halogenated analogues, shifting characteristic d-spacings [1].

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating . If the "System Suitability" steps fail, data collection should not proceed.

Phase I: Sample Preparation (Minimizing Preferred Orientation)
  • The Problem: Plate-like crystals (common for phenylpropanoic acids) tend to lay flat, artificially enhancing

    
     reflections and hiding others.
    
  • The Protocol:

    • Grind 50 mg of the sample gently with an agate mortar and pestle.

    • Validation Step: Pass powder through a 325-mesh (45

      
      ) sieve. Why? This ensures random orientation.[1]
      
    • Back-load the sample into the holder to further reduce orientation effects.

Phase II: Instrument Parameters (Rigaku/Bruker/Panalytical Standard)
  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range: 3° to 40°

    
    . (Organic lattices rarely show diagnostic peaks >35°).
    
  • Step Size: 0.02°.

  • Scan Speed: 2°/min. Note: Faster scans decrease signal-to-noise ratio (SNR), risking the loss of minor impurity peaks.

Phase III: System Suitability (The "Go/No-Go" Check)

Before analyzing the target, run a Corundum (NIST SRM 1976) or Silicon standard.

  • Acceptance Criteria: The primary peak (e.g., Corundum (113) at ~43.3°) must be within

    
     of the theoretical position.
    

Validation Logic & Decision Tree

The following diagram illustrates the logical flow for validating the material, incorporating USP <941> criteria.

XRD_Validation_Workflow Start Start: Crystalline Sample Prep Sample Prep: Grind & Sieve (325 mesh) Start->Prep Scan Execute PXRD Scan (3-40° 2θ, Cu Kα) Prep->Scan Check_SNR Check Signal-to-Noise (SNR) Is SNR > 3 for main peaks? Scan->Check_SNR Ref_Compare Compare to Reference (Calculated from SCXRD or Gold Standard) Check_SNR->Ref_Compare Yes Fail_Reprep FAIL: Re-prepare Sample (Check Orientation) Check_SNR->Fail_Reprep No (Grainy/Noisy) Match_Criteria USP <941> Criteria: Peaks match ±0.2° 2θ? Ref_Compare->Match_Criteria Amorphous_Check Amorphous Content? (Broad Halo present?) Match_Criteria->Amorphous_Check Yes Fail_Impurity FAIL: Impurity/Polymorph Detected Match_Criteria->Fail_Impurity No (Shift > 0.2°) Pass PASS: Identity Confirmed Amorphous_Check->Pass No Halo Amorphous_Check->Fail_Impurity Halo Detected

Figure 1: Decision logic for XRD validation. Note the critical checkpoints for Signal-to-Noise Ratio (SNR) and Peak Position Tolerance (


).

Acceptance Criteria (USP <941> Alignment)

To declare the 3-(3-Chloro-4-hydroxyphenyl)propanoic acid sample "Validated," the data must meet these specific metrics derived from pharmacopeial standards [3, 4]:

  • Peak Position Consistency: The experimental

    
     values of the 10 strongest reflections must agree with the reference standard (calculated from Single Crystal data if available) within 
    
    
    
    .
  • Relative Intensity: While intensities can vary due to orientation, the order of the 3 strongest peaks should remain consistent.

  • Absence of Extra Peaks: No peaks >1% relative intensity should appear at angles not present in the reference (indicates polymorphic impurity or contamination).

  • Baseline Stability: A flat baseline indicates pure crystallinity; a "hump" between 15-25°

    
     indicates amorphous contamination.
    
Reference Data Generation

If a commercial reference pattern is unavailable for this specific derivative, the Gold Standard is to generate a calculated pattern from Single Crystal XRD (SCXRD).

  • Method: Grow a single crystal (slow evaporation from Ethanol/Water).

  • Solve Structure: Obtain .cif file.

  • Simulate: Use software (e.g., Mercury, chemically specific) to generate the theoretical powder pattern. This theoretical pattern is the absolute truth for validation.

References

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts . Molecules. 2023.[2] Link

  • 3-Chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide . Journal of Molecular Structure. 2019. Link

  • USP General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction . United States Pharmacopeia.[3] Link

  • X-ray Diffraction for Pharmaceutical Development . Malvern Panalytical.[4] Link

Sources

Safety Operating Guide

Navigating the Disposal of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Safe and Compliant Disposal of a Halogenated Phenolic Compound

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, halogenated organic compounds require meticulous attention to safety protocols, not only during their use in experiments but also through to their final disposal. This guide provides a comprehensive framework for the proper disposal of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, a compound that, due to its chlorinated phenolic structure, necessitates a conservative and informed approach to waste management.

Anticipated Hazard Profile and Immediate Safety Precautions

Based on analogous compounds, 3-(3-Chloro-4-hydroxyphenyl)propanoic acid is anticipated to be, at a minimum, a skin and eye irritant and may cause respiratory irritation.[1][2][3][4] The presence of a chloro-substituent on the phenol ring suggests a potential for increased toxicity and environmental persistence compared to its non-halogenated counterparts.[5][6]

Personal Protective Equipment (PPE) - Your First Line of Defense

When handling 3-(3-Chloro-4-hydroxyphenyl)propanoic acid in any form (solid, solution, or as a residue in containers), the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation or absorption.
Body Protection A lab coat, long pants, and closed-toe shoesMinimizes exposed skin to prevent accidental contact.

Step-by-Step Disposal Protocol

The overarching principle for the disposal of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid is to manage it as a halogenated organic hazardous waste .

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Do not mix this compound with non-halogenated waste.

  • Do not dispose of it down the drain.

  • Do not mix it with other incompatible waste streams such as strong acids, bases, or oxidizers.

Container Selection and Labeling: Clarity is Key
  • Container Choice: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. The container must be in good condition with a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste". The full chemical name, "3-(3-Chloro-4-hydroxyphenyl)propanoic acid," and the approximate concentration and quantity must be listed.

Accumulation and Storage: A Controlled Environment
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment bin or tray to capture any potential leaks.

  • Keep the waste container closed at all times, except when adding waste.

Final Disposal: Professional Handling

Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container. For liquid spills, use an absorbent material compatible with organic compounds to contain and collect the spill.

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the designated halogenated organic waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

DisposalWorkflow Start Waste Generated: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste a solution? IsSolid->IsLiquid No HalogenatedSolid Place in 'Halogenated Solid Organic Waste' container IsSolid->HalogenatedSolid Yes HalogenatedLiquid Place in 'Halogenated Liquid Organic Waste' container IsLiquid->HalogenatedLiquid Yes Label Label container with: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full Chemical Name - Date and Quantity HalogenatedSolid->Label HalogenatedLiquid->Label Store Store in designated Satellite Accumulation Area with secondary containment Label->Store EHS Arrange for pickup by EHS or licensed contractor Store->EHS End Proper Disposal EHS->End

Caption: Disposal workflow for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols.
  • Thermo Fisher Scientific. (2015, February 6). Safety Data Sheet for a related compound. Retrieved from a source providing hazard information for a structurally similar chemical.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet for a related compound. Retrieved from a source providing hazard information for a structurally similar chemical.
  • CPAchem Ltd. (2023, February 15). Safety Data Sheet for a related compound. Retrieved from a source providing hazard information for a structurally similar chemical.
  • Fisher Scientific. (2015, February 6). Safety Data Sheet for a related compound. Retrieved from a source providing hazard information for a structurally similar chemical.
  • Cayman Chemical. (2025, November 10). Safety Data Sheet for a related compound. Retrieved from a source providing hazard information for a structurally similar chemical.
  • University of Wollongong. (n.d.). Waste Classification.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from a source providing guidelines for chemical waste disposal.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a source listing hazardous waste codes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA. Retrieved from a source providing descriptions of EPA waste codes.
  • TCI Chemicals. (n.d.). Safety Data Sheet for a related compound. Retrieved from a source providing hazard information for a structurally similar chemical.
  • Chem-Impex. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid.
  • Pharmaffiliates. (n.d.). 3-Chloro-N-(4-hydroxyphenyl)propanamide.
  • U.S. Environmental Protection Agency. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from a source discussing the toxicity of phenolic compounds.
  • Sigma-Aldrich. (n.d.). 3-(3-(tert-Butyl)-4-hydroxyphenyl)propanoic acid.
  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1653: Chlorinated Phenolics associated with the pulp and paper ind....
  • Advanced ChemBlocks. (2026, February 9). 3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid.
  • ChemScene. (n.d.). 3-(3-Bromo-4-hydroxyphenyl)propanoic acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.

Sources

Personal protective equipment for handling 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(3-Chloro-4-hydroxyphenyl)propanoic acid .[1][2] Due to the limited specific toxicological data available for this precise isomer, this protocol adopts a Structure-Activity Relationship (SAR) approach, deriving safety standards from its parent compound (Phloretic acid) and chlorinated phenolic analogs.[1]

Part 1: Executive Safety Assessment

Compound Identity:

  • Chemical Name: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid[1]

  • Chemical Class: Halogenated Phenylpropanoic Acid / Chlorophenol Derivative[1][2]

  • Physical State: Solid (Crystalline Powder)[3]

  • Predicted Hazards: Skin/Eye Irritation (High Confidence), Respiratory Irritation (High Confidence), Potential Corrosivity (Medium Confidence due to chlorophenol moiety).

Core Directive: Treat this compound as a sensitizing irritant with potential corrosive properties .[1][2][3] The chlorine substitution on the phenolic ring increases acidity (lowers pKa) and lipophilicity compared to non-halogenated analogs, enhancing skin absorption and potential tissue damage.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the scale of operation.[1][3]

PPE Component Standard Bench Scale (< 100 mg) Scale-Up / Synthesis (> 100 mg) Rationale
Hand Protection Double Nitrile Gloves (0.11 mm min.[1] thickness).Double Nitrile OR Viton/Butyl (if dissolved in halogenated solvents).[2][3]Chlorinated phenols can permeate standard nitrile over time.[1][2][3] Double gloving provides a breakthrough indicator and extra barrier.[1][3]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1][2][3]Face Shield + Safety Goggles .[3][4]Dust particles are acidic and can cause immediate ocular damage.[1][2][3] Safety glasses are insufficient for powders.[1][2][3]
Body Protection Standard Lab Coat (Cotton/Poly blend).[2][3]Chemical-Resistant Apron (Tyvek or PVC) + Lab Coat.[1][3]Prevents dust accumulation on street clothes; apron protects against splashes during dissolution.[1][3]
Respiratory Fume Hood (Sash at 18").[1][2][3]Fume Hood + N95/P100 Respirator (if hood airflow is < 80 fpm).[1][3]Prevents inhalation of fine particulates which can irritate the mucosal lining of the respiratory tract.[1][2][3]

Part 3: Technical Rationale & Handling Logic

The "Chlorophenol" Effect (SAR Analysis)

Handling this compound requires more caution than standard organic acids due to the chlorine substituent.[2][3]

  • Increased Acidity: The electron-withdrawing chlorine atom stabilizes the phenoxide ion, making the phenolic hydroxyl group more acidic than in Phloretic acid.[1][2] This increases the potential for chemical burns upon contact with moist skin or mucous membranes.[1][2][3]

  • Enhanced Lipophilicity: The halogen increases the LogP (partition coefficient), facilitating faster penetration through the lipid bilayer of the stratum corneum (skin).

Solubility & Dissolution Protocol
  • Solvents: Soluble in DMSO, Ethanol, and Methanol.[1][2][3] Sparingly soluble in water unless pH is adjusted > 8.[1][2][3]

  • Protocol: Always add the solid to the solvent, never the reverse, to minimize dust ejection.[1][2][3]

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitric acid) and strong bases (unless forming a salt under controlled conditions), as this may generate heat or toxic chlorinated byproducts.[2]

Part 4: Operational Workflow (Graphviz)

The following diagram outlines the decision logic for safe handling, from retrieval to disposal.

HandlingProtocol cluster_PPE PPE Donning Start Start: Compound Retrieval RiskAssess Risk Assessment: Check Quantity & Form (Solid/Soln) Start->RiskAssess Gloves Double Nitrile Gloves RiskAssess->Gloves Eyes Safety Goggles (No Glasses) Gloves->Eyes Weighing Weighing Operation: Static-Free Spatula Inside Fume Hood Eyes->Weighing Dissolution Dissolution: Add Solid to Solvent (DMSO/EtOH) Weighing->Dissolution SpillCheck Spill Incident? Dissolution->SpillCheck Cleanup Spill Response: 1. Isolate Area 2. Cover with absorbent 3. Wash w/ Soap & Water SpillCheck->Cleanup Yes Waste Disposal: Halogenated Organic Waste Stream (Do NOT mix with acid waste) SpillCheck->Waste No (Process Complete) Cleanup->Waste

Figure 1: Operational logic flow for handling 3-(3-Chloro-4-hydroxyphenyl)propanoic acid, emphasizing PPE checkpoints and waste routing.

Part 5: Emergency Response Procedures

1. Skin Contact (Critical):

  • Immediate Action: Flush with copious amounts of water for 15 minutes.[1][2][3][4][5]

  • Secondary Decontamination: If the compound was dissolved in an organic solvent, wash the area with a mild soap solution after the initial water rinse.[1][2][3] Unlike pure phenol, PEG 400 is not strictly mandated but is beneficial if available.[1][2][3]

  • Medical: Seek evaluation if redness or blistering occurs.[1][2][3]

2. Eye Contact:

  • Action: Immediately flush with an eyewash station for 15 minutes, holding eyelids open.[1][3]

  • Contraindication: Do not use neutralizing agents (e.g., boric acid) in the eyes.[2]

3. Spills (Solid):

  • Containment: Do not dry sweep.[1][2][3] Cover with a damp paper towel (water or ethanol) to prevent dust generation, then wipe up.[1][3]

  • Disposal: Place all cleanup materials into a sealed bag labeled "Halogenated Chemical Waste."

Part 6: Disposal & Waste Management

Proper disposal is legally mandated under RCRA (in the US) and similar international regulations due to the halogen content.[3]

  • Primary Stream: Halogenated Organic Waste .[1][2][3]

    • Reasoning: Segregating halogenated compounds prevents the formation of toxic dioxins during incineration processes used for non-halogenated waste.[1][2][3]

  • Container: High-density polyethylene (HDPE) or glass carboy.[1][2][3]

  • Labeling: Clearly mark as "Contains Halogenated Organics: 3-(3-Chloro-4-hydroxyphenyl)propanoic acid."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid (Phloretic Acid).[1][2][3] Retrieved from [Link]

  • National Institutes of Health (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts. (Demonstrates structural analog properties). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.